Product packaging for trans-2-Pentenoic acid(Cat. No.:CAS No. 13991-37-2)

trans-2-Pentenoic acid

Cat. No.: B083571
CAS No.: 13991-37-2
M. Wt: 100.12 g/mol
InChI Key: YIYBQIKDCADOSF-ONEGZZNKSA-N
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Description

(2E)-pent-2-enoic acid, also known as trans-2-pentenoic acid, is a straight-chain, unsaturated fatty acid with the molecular formula C5H8O2 and a molecular weight of 100.12 g/mol . It is a clear, colorless to slightly yellow liquid at room temperature . This compound is characterized by its cheesy, buttery, and sour odor profile, making it a compound of interest in flavor and fragrance research and formulation, where it is listed under FEMA 4193 . In a research context, (2E)-pent-2-enoic acid serves as a valuable building block and intermediate in organic synthesis and metabolic studies . As a mono-unsaturated fatty acid, it is used in biochemical research to investigate fatty acid metabolism and related pathways . Researchers also utilize this compound in the synthesis of more complex molecules and as a reference standard in analytical chemistry. Handling of this product requires care as it is classified as corrosive and can cause severe skin burns and eye damage . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use, or for use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O2 B083571 trans-2-Pentenoic acid CAS No. 13991-37-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-pent-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-2-3-4-5(6)7/h3-4H,2H2,1H3,(H,6,7)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYBQIKDCADOSF-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30893700
Record name (2E)-2-Pentenoic acid
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Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Sour caramellic aroma
Record name (E)-2-Pentenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1782/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

62.9 mg/mL at 20 °C, Slightly soluble in water; soluble in non-polar solvents, Soluble (in ethanol)
Record name 2-Pentenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032459
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name (E)-2-Pentenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1782/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.984-0.991
Record name (E)-2-Pentenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1782/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

13991-37-2, 626-98-2, 27516-53-6
Record name trans-2-Pentenoic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=13991-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pent-2-enoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pentenoic acid, (2E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013991372
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentenoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-2-Pentenoic acid
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Record name (E)-pent-2-en-1-oic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.342
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Pent-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.978
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-PENTENOIC ACID, (2E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1RG66883CF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Pentenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032459
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Physicochemical Properties of trans-2-Pentenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-2-Pentenoic acid, also known as (E)-pent-2-enoic acid, is an unsaturated carboxylic acid with the chemical formula C₅H₈O₂.[1] Its structure, featuring a carbon-carbon double bond in conjugation with the carboxylic acid moiety, imparts specific chemical reactivity and physical characteristics that are of interest in various fields, including organic synthesis and as a building block for more complex molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols for their determination and a logical workflow for its characterization.

Core Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below. These values have been compiled from various sources and represent typical measurements.

General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₅H₈O₂[1]
Molecular Weight 100.12 g/mol
Appearance Colorless to pale yellow liquid
Odor Pungent, fatty, cheesy
Melting Point 9-11 °C
Boiling Point 106 °C at 20 mmHg
Density 0.99 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.452
Solubility and Acidity
PropertyValueSource(s)
Water Solubility 62.9 mg/mL at 20 °C
Solubility in Organic Solvents Soluble in ethanol (B145695) and other non-polar solvents
pKa ~4.76 (Predicted)

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of the key physicochemical properties of this compound.

Determination of Melting Point

The melting point of a compound is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

  • Sample Preparation: A small amount of the solid sample is finely crushed and packed into a capillary tube, which is sealed at one end.[2][3]

  • Apparatus: A melting point apparatus, such as a Thiele tube or a digital melting point device, is used.[2][4] The apparatus contains a heating block or an oil bath and a thermometer.

  • Measurement: The capillary tube containing the sample is placed in the heating block adjacent to the thermometer.[2]

  • Heating: The sample is heated slowly and steadily.[2][4]

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[2][4] For pure compounds, this range is typically narrow (0.5-1 °C).[2]

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology:

  • Apparatus Setup: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the fusion tube with the open end submerged in the liquid.[5][6]

  • Heating: The fusion tube assembly is attached to a thermometer and heated in a Thiele tube or an aluminum block.[5][6]

  • Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.[5] The heating is then stopped.

  • Measurement: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[7]

Determination of Density

Density is the mass of a substance per unit volume.

Methodology:

  • Mass Measurement: An empty, dry graduated cylinder is weighed on an analytical balance.[8]

  • Volume Measurement: A known volume of the liquid (e.g., 10 mL) is added to the graduated cylinder. The volume is read from the bottom of the meniscus.[8]

  • Mass and Volume Measurement: The graduated cylinder containing the liquid is weighed again. The mass of the liquid is determined by subtracting the mass of the empty cylinder.[8]

  • Calculation: The density is calculated by dividing the mass of the liquid by its volume.[8] This procedure should be repeated multiple times to ensure accuracy, and the average value is reported.[9]

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology:

  • Qualitative Assessment: A small, measured amount of this compound (e.g., 25 mg) is added to a test tube containing a specific volume of the solvent (e.g., 0.75 mL of water).[10][11]

  • Mixing: The test tube is shaken vigorously for a set period.[10][11]

  • Observation: The solution is observed to determine if the solute has completely dissolved. If it has, the compound is considered soluble in that solvent under the tested conditions.[12]

  • Systematic Testing: This process is repeated with a range of solvents, including water, 5% NaOH, 5% NaHCO₃, 5% HCl, and organic solvents like ethanol and diethyl ether, to build a solubility profile.[10][11]

Determination of pKa

The pKa is a measure of the acidity of a compound. For a carboxylic acid, it is the pH at which the acid is 50% dissociated.

Methodology (Potentiometric Titration):

  • Solution Preparation: A standard solution of this compound is prepared in water or a suitable co-solvent.[13]

  • Titration Setup: A calibrated pH meter with an electrode is immersed in the acid solution. A standardized solution of a strong base (e.g., 0.1 M NaOH) is placed in a burette.[13]

  • Titration: The base is added to the acid solution in small, known increments. After each addition, the solution is stirred, and the pH is recorded.[13]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of base added. The equivalence point is the point of steepest inflection on the curve. The volume of base at the half-equivalence point (half the volume of base needed to reach the equivalence point) is determined. The pH at the half-equivalence point is equal to the pKa of the acid.[14]

Spectroscopic Analysis

NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.

Methodology:

  • Sample Preparation: A small amount of the sample (typically 5-25 mg for ¹H NMR) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[15] A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.[15]

  • Data Acquisition: The NMR tube is placed in the spectrometer. The instrument is tuned, and the spectrum is acquired.

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed to produce the NMR spectrum.

  • Spectral Interpretation: The chemical shifts, integration, and coupling patterns of the peaks in the spectrum are analyzed to elucidate the molecular structure.

FTIR spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation.

Methodology:

  • Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr), or an Attenuated Total Reflectance (ATR) accessory can be used.[16]

  • Background Spectrum: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.[16]

  • Sample Spectrum: The sample is placed in the instrument, and the sample spectrum is recorded.[16]

  • Data Analysis: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum. The positions and intensities of the absorption bands are then correlated with specific functional groups.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

Methodology:

  • Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and ionized, often by electron impact (EI).[17][18] This process forms a molecular ion and various fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a magnetic sector or a quadrupole).[17][18]

  • Detection: The separated ions are detected, and their abundance is recorded.[17][18]

  • Data Interpretation: The resulting mass spectrum shows the relative abundance of ions at different m/z values. The peak with the highest m/z often corresponds to the molecular ion, providing the molecular weight of the compound. The fragmentation pattern can provide structural information.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of an organic compound such as this compound.

Physicochemical_Characterization_Workflow start Start: Obtain Pure Sample of this compound physical_props Determine Physical Properties start->physical_props spectroscopic_analysis Perform Spectroscopic Analysis start->spectroscopic_analysis chemical_props Determine Chemical Properties start->chemical_props mp Melting Point physical_props->mp bp Boiling Point physical_props->bp density Density physical_props->density refractive_index Refractive Index physical_props->refractive_index nmr NMR (¹H, ¹³C) spectroscopic_analysis->nmr ftir FTIR spectroscopic_analysis->ftir ms Mass Spectrometry spectroscopic_analysis->ms solubility Solubility Profile chemical_props->solubility pka pKa Determination chemical_props->pka data_compilation Compile and Analyze Data mp->data_compilation bp->data_compilation density->data_compilation refractive_index->data_compilation nmr->data_compilation ftir->data_compilation ms->data_compilation solubility->data_compilation pka->data_compilation report Generate Technical Report data_compilation->report end End: Comprehensive Physicochemical Profile report->end

Caption: A logical workflow for the physicochemical characterization of an organic compound.

Biological and Chemical Context

This compound serves as a versatile intermediate in organic synthesis.[19] It is utilized in the preparation of various fine chemicals and has been investigated for its potential role in the synthesis of nonsteroidal human androgen receptor (hAR) agonists. While specific, detailed signaling pathways involving this compound are not extensively documented in publicly available literature, its biological activity is an area of research interest.[20] As a short-chain fatty acid, it has been noted in studies related to mitochondrial function and its potential anti-inflammatory properties through the inhibition of prostaglandin (B15479496) synthesis.[19]

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound. The tabulated data, coupled with the outlined experimental protocols, offer a robust resource for researchers and professionals in the fields of chemistry and drug development. The logical workflow for characterization further provides a systematic approach to the analysis of this and similar organic compounds. A thorough understanding of these fundamental properties is crucial for the effective application of this compound in synthesis and for the exploration of its potential biological activities.

References

The Enigmatic Presence of trans-2-Pentenoic Acid: A Deep Dive into its Natural Occurrence and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

[SHANGHAI, CHINA, December 6, 2025] – trans-2-Pentenoic acid, a short-chain unsaturated fatty acid, has quietly permeated various biological systems, from the familiar aroma of fruits to the complex chemical communication of insects. While its commercial applications in the flavor and pharmaceutical industries are established, its natural origins and endogenous roles within plants and animals remain a subject of burgeoning scientific inquiry. This technical guide provides a comprehensive overview of the current knowledge surrounding the natural occurrence of this compound, detailing its presence in diverse organisms, outlining methodologies for its detection, and exploring its potential biological functions and signaling pathways.

Section 1: Natural Occurrence of this compound

The presence of this compound has been identified in a variety of natural sources, spanning the plant and animal kingdoms. While comprehensive quantitative data across a wide range of species is still an area of active research, existing studies provide valuable insights into its distribution.

Occurrence in Plants

This compound has been reported as a volatile organic compound in some fruits and fermented beverages. Its characteristic cheesy and sour aroma contributes to the complex flavor profiles of these products.

Table 1: Quantitative Data on this compound and Related Short-Chain Fatty Acids in Plant-Based Sources

SourceCompoundConcentrationAnalytical MethodReference
Banana (Musa spp.)This compoundPresence detected, not quantifiedGC-MS[1]
BeerIsovaleric acid~1.0 - 1.4 mg/LChemometric evaluation[2]
BeerButyric acidHigher in beer consumers vs. abstainers16S rRNA gene sequencing, SCFA analysis[3][4]

Note: Data for closely related short-chain fatty acids are included to provide context due to the limited quantitative information specifically for this compound.

Occurrence in Animals

In the animal kingdom, the detection of this compound has been notably documented in insects, where it is believed to play a role in chemical communication and defense.

Table 2: Occurrence of this compound in Animal Species

SpeciesTissue/SecretionFunctionAnalytical MethodReference
Anonychomyrma nitidiceps (Ant)Defensive secretionDefensive compoundNot specified[5]

Section 2: Experimental Protocols for Detection and Quantification

The accurate detection and quantification of this compound in biological matrices are crucial for understanding its physiological roles. Gas chromatography-mass spectrometry (GC-MS) is the most common and reliable method for analyzing volatile and semi-volatile compounds like short-chain fatty acids. Due to their polarity and low volatility, derivatization is often a necessary step to improve their chromatographic behavior.

Extraction of Volatile Compounds from Plant and Animal Tissues

Objective: To extract this compound and other volatile fatty acids from biological samples for subsequent analysis.

Protocol for Plant Tissues (e.g., Banana Fruit Pulp):

  • Sample Homogenization: Homogenize a known weight of fresh or frozen plant tissue in a suitable solvent (e.g., a mixture of chloroform (B151607) and methanol).

  • Lipid Extraction: Perform a liquid-liquid extraction (e.g., Folch method) to separate the lipid-containing organic phase.

  • Solvent Evaporation: Carefully evaporate the solvent under a stream of nitrogen to concentrate the extract.

  • Reconstitution: Reconstitute the dried extract in a small volume of a solvent suitable for derivatization (e.g., methanol).

Protocol for Insect Secretions:

  • Volatile Collection: Use a solid-phase microextraction (SPME) fiber to adsorb volatile compounds directly from the insect or its defensive secretions. Alternatively, solvent extraction of dissected glands can be performed.

  • Solvent Extraction (for glands): If glands are dissected, they can be crushed in a small volume of an appropriate solvent like hexane (B92381) or dichloromethane (B109758) to extract the compounds.

  • Sample Preparation for GC-MS: The SPME fiber can be directly inserted into the GC inlet for thermal desorption. Solvent extracts may require concentration before derivatization.

Derivatization and GC-MS Analysis

Objective: To convert this compound into a more volatile and thermally stable derivative for GC-MS analysis. A common method is the conversion to its fatty acid methyl ester (FAME).

Protocol:

  • Derivatization Reagent: Prepare a solution of 10% acetyl chloride in methanol.

  • Reaction: Add the derivatization reagent to the extracted sample in a sealed glass tube.

  • Incubation: Heat the mixture at 60°C for 30 minutes.

  • Neutralization and Extraction: After cooling, add a saturated sodium carbonate solution to neutralize the reaction, followed by hexane to extract the FAMEs.

  • Drying and Concentration: The hexane layer containing the FAMEs is separated, dried over anhydrous sodium sulfate, and concentrated if necessary.

  • GC-MS Analysis: Inject the prepared sample into a GC-MS system equipped with a suitable capillary column (e.g., a low-bleed 5% phenyl methylpolysiloxane column).

  • Quantification: Create a calibration curve using a certified standard of this compound methyl ester and an internal standard (e.g., heptadecanoic acid) to quantify the concentration in the samples.[6][7]

experimental_workflow cluster_extraction Sample Extraction cluster_derivatization Derivatization cluster_analysis Analysis Biological_Sample Biological Sample (Plant or Animal Tissue) Homogenization Homogenization/ Volatile Collection Biological_Sample->Homogenization Lipid_Extraction Lipid/Volatile Extraction Homogenization->Lipid_Extraction Concentration Concentration Lipid_Extraction->Concentration Derivatization_Step Derivatization (e.g., Methylation) Concentration->Derivatization_Step Extraction_of_Derivative Extraction of Derivative (FAME) Derivatization_Step->Extraction_of_Derivative Concentration_2 Concentration Extraction_of_Derivative->Concentration_2 GC_MS GC-MS Analysis Concentration_2->GC_MS Data_Analysis Data Analysis and Quantification GC_MS->Data_Analysis

General workflow for the extraction and analysis of this compound.

Section 3: Biosynthesis and Signaling Pathways

The precise biosynthetic pathway of this compound in plants and animals has not been fully elucidated. However, based on the well-established principles of fatty acid metabolism, a putative pathway can be proposed.

Putative Biosynthesis Pathway

It is likely that this compound is synthesized from precursors derived from the beta-oxidation of longer-chain fatty acids or through a modification of the fatty acid synthesis pathway. The introduction of the trans double bond could be an enzymatic process. In microorganisms, both aerobic and anaerobic pathways for the synthesis of unsaturated fatty acids are known to exist.

biosynthesis_pathway Precursor Fatty Acid Precursor (e.g., from β-oxidation) Elongation_Desaturation Enzymatic Elongation/ Desaturation Steps Precursor->Elongation_Desaturation t2PA This compound Elongation_Desaturation->t2PA

A putative biosynthetic pathway for this compound.
Signaling Pathways in Animals

In animals, short-chain fatty acids (SCFAs), including potentially this compound, are increasingly recognized as important signaling molecules, particularly in the context of gut microbiota and host interactions. They primarily exert their effects through two main mechanisms: activation of G-protein coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs).[8][9][10][11][12][13][14][15][16]

  • G-Protein Coupled Receptors (GPCRs): SCFAs are known to be ligands for specific GPCRs, such as Free Fatty Acid Receptor 2 (FFAR2 or GPR43) and FFAR3 (or GPR41).[12][13][14][15] Activation of these receptors on various cell types, including immune cells and intestinal epithelial cells, can trigger downstream signaling cascades that modulate inflammation, metabolism, and other physiological processes.[13][14][15][16]

  • Histone Deacetylase (HDAC) Inhibition: SCFAs, particularly butyrate, are potent inhibitors of HDACs.[8][9][10][11][17] By inhibiting these enzymes, SCFAs can lead to an increase in histone acetylation, which in turn alters chromatin structure and gene expression. This epigenetic modification can influence cell proliferation, differentiation, and apoptosis, and has been implicated in the anti-cancer effects of SCFAs.[8][17]

animal_signaling cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular t2PA_ext This compound GPCR GPCR (FFAR2/FFAR3) t2PA_ext->GPCR Activation HDAC Histone Deacetylase (HDAC) t2PA_ext->HDAC Inhibition Downstream_Signaling Downstream Signaling (e.g., MAPK, Ca2+) GPCR->Downstream_Signaling Cellular_Response Cellular Response (e.g., Anti-inflammatory, Anti-proliferative) Downstream_Signaling->Cellular_Response Histone_Acetylation Increased Histone Acetylation HDAC->Histone_Acetylation Inhibition of Deacetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Gene_Expression->Cellular_Response plant_defense Pathogen_Herbivore_Attack Pathogen/Herbivore Attack FA_Release Release of Unsaturated Fatty Acids (including potential t-2-PA) Pathogen_Herbivore_Attack->FA_Release JA_Biosynthesis Jasmonic Acid Biosynthesis FA_Release->JA_Biosynthesis Direct_Signaling Direct Signaling FA_Release->Direct_Signaling Defense_Gene_Expression Defense Gene Expression JA_Biosynthesis->Defense_Gene_Expression Direct_Signaling->Defense_Gene_Expression Plant_Defense_Response Plant Defense Response (e.g., SAR) Defense_Gene_Expression->Plant_Defense_Response

References

Engineering Microbial Biosynthesis of trans-2-Pentenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The microbial biosynthesis of specialty chemicals offers a promising and sustainable alternative to traditional chemical synthesis. Among these, short-chain unsaturated carboxylic acids like trans-2-pentenoic acid are valuable building blocks for pharmaceuticals, flavors, and agrochemicals. While a dedicated native biosynthetic pathway for this compound is not well-documented in microorganisms, metabolic engineering has enabled its production through the implementation of a reversed β-oxidation (r-BOX) pathway in host organisms such as Escherichia coli. This technical guide provides an in-depth overview of the engineered biosynthesis of this compound, including the core metabolic pathway, quantitative production data for analogous compounds, and detailed experimental protocols.

The Engineered Reversed β-Oxidation (r-BOX) Pathway

The production of this compound in engineered microorganisms is achieved by harnessing and reversing the native fatty acid degradation pathway, known as β-oxidation. This engineered pathway, termed reversed β-oxidation (r-BOX), utilizes the central metabolite acetyl-CoA as both a starting "primer" and a two-carbon "extender" unit. The iterative cycle of the r-BOX pathway elongates the carbon chain, and the introduction of a specific terminating enzyme, a thioesterase, allows for the production of the desired short-chain unsaturated fatty acid.

The core of the engineered pathway consists of a cycle of four key enzymatic reactions:

  • Thiolase: Catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. In the subsequent cycle, it condenses propionyl-CoA (derived from the first cycle) and another acetyl-CoA.

  • 3-Hydroxyacyl-CoA Dehydrogenase: Reduces the β-keto group of the growing acyl-CoA chain.

  • Enoyl-CoA Hydratase: Dehydrates the resulting hydroxyacyl-CoA to create a trans-double bond between the α and β carbons, forming an enoyl-CoA intermediate.

  • Thioesterase: This is a crucial terminating enzyme that is not part of the natural β-oxidation cycle but is introduced to cleave the final acyl-CoA intermediate, in this case, trans-2-pentenoyl-CoA, to release the free fatty acid, this compound. The selection of a thioesterase with high specificity for short-chain unsaturated acyl-CoAs is critical for maximizing product yield and purity.[1][2]

The pathway initiates with the condensation of two acetyl-CoA molecules and proceeds through one cycle of elongation to produce the C5 intermediate, trans-2-pentenoyl-CoA.

trans_2_Pentenoic_Acid_Biosynthesis acetyl_coa1 2x Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa1->acetoacetyl_coa Thiolase hydroxybutyryl_coa 3-Hydroxybutyryl-CoA acetoacetyl_coa->hydroxybutyryl_coa 3-Hydroxyacyl-CoA Dehydrogenase crotonyl_coa Crotonyl-CoA hydroxybutyryl_coa->crotonyl_coa Enoyl-CoA Hydratase butyryl_coa Butyryl-CoA crotonyl_coa->butyryl_coa Enoyl-CoA Reductase keto_pentanoyl_coa 3-Keto-pentanoyl-CoA butyryl_coa->keto_pentanoyl_coa Thiolase acetyl_coa2 Acetyl-CoA acetyl_coa2->keto_pentanoyl_coa hydroxy_pentanoyl_coa 3-Hydroxy-pentanoyl-CoA keto_pentanoyl_coa->hydroxy_pentanoyl_coa 3-Hydroxyacyl-CoA Dehydrogenase trans_2_pentenoyl_coa trans-2-Pentenoyl-CoA hydroxy_pentanoyl_coa->trans_2_pentenoyl_coa Enoyl-CoA Hydratase pentenoic_acid This compound trans_2_pentenoyl_coa->pentenoic_acid Thioesterase

Engineered reversed β-oxidation pathway for this compound.

Quantitative Data

While specific quantitative data for the microbial production of this compound is not extensively published, research on the production of a structurally similar medium-chain unsaturated fatty acid, trans-2-decenoic acid, in engineered E. coli provides a valuable benchmark. Optimization of fermentation conditions for trans-2-decenoic acid production has been shown to significantly increase titers.

ProductHost OrganismKey Engineering StrategyTiter (g/L)Reference
trans-2-Decenoic AcidEscherichia coliOptimization of fermentation conditions (inducer concentration, metal ions, etc.)1.982 ± 0.110[3]
Crotonic AcidEscherichia coliOverexpression of r-BOX pathway and thioesterase YdiI3.2[4]
2-Hexenoic, 2-Octenoic, 2-Decenoic AcidsEscherichia coliOverexpression of r-BOX pathway and thioesterase YdiI0.2[4]

These results highlight the potential of the engineered r-BOX pathway for producing short- and medium-chain unsaturated carboxylic acids at gram-per-liter scales. Further optimization, particularly through the screening of highly specific thioesterases, is expected to enhance the production of this compound.[1][2]

Experimental Protocols

Heterologous Expression of the r-BOX Pathway in E. coli

This protocol outlines the general steps for expressing the genes of the engineered reversed β-oxidation pathway in an E. coli expression host, such as BL21(DE3).

Materials:

  • Expression plasmids containing the genes for thiolase, 3-hydroxyacyl-CoA dehydrogenase, enoyl-CoA hydratase, and a selected thioesterase.

  • Chemically competent E. coli BL21(DE3) cells.

  • Luria-Bertani (LB) agar (B569324) plates and broth containing the appropriate antibiotic for plasmid selection.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

Procedure:

  • Transformation:

    • Thaw a 50 µL aliquot of chemically competent E. coli BL21(DE3) cells on ice.

    • Add 1-2 µL of the expression plasmid DNA to the cells.

    • Gently mix and incubate on ice for 30 minutes.

    • Heat-shock the cells at 42°C for 45-60 seconds and immediately transfer to ice for 2 minutes.

    • Add 950 µL of SOC medium and incubate at 37°C for 1 hour with shaking.

    • Plate 100 µL of the cell suspension on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.[5][6]

  • Expression:

    • Inoculate a single colony from the plate into 5 mL of LB broth with the selective antibiotic and grow overnight at 37°C with shaking.

    • The next day, inoculate a larger volume of LB broth (e.g., 500 mL) with the overnight culture to an initial OD₆₀₀ of 0.05-0.1.

    • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

    • Continue to incubate the culture at a reduced temperature (e.g., 18-30°C) for 16-24 hours to allow for protein expression and product formation.[3]

Experimental_Workflow_Expression start Start transformation Transformation of E. coli with expression plasmid start->transformation plating Plating on selective LB agar transformation->plating incubation1 Overnight incubation at 37°C plating->incubation1 inoculation1 Inoculate starter culture incubation1->inoculation1 incubation2 Overnight growth at 37°C inoculation1->incubation2 inoculation2 Inoculate production culture incubation2->inoculation2 growth Growth to OD600 0.6-0.8 inoculation2->growth induction Induction with IPTG growth->induction expression Protein expression and product formation (18-30°C) induction->expression end Harvest for analysis expression->end

Workflow for heterologous expression of the r-BOX pathway.
Thioesterase Activity Assay

This spectrophotometric assay measures the activity of the expressed thioesterase by detecting the free thiol group of Coenzyme A (CoA) released upon hydrolysis of the acyl-CoA substrate using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Materials:

  • Purified thioesterase enzyme.

  • trans-2-Pentenoyl-CoA (substrate).

  • Assay buffer: 50 mM KCl, 10 mM HEPES, pH 7.5.

  • DTNB solution (0.3 mM in assay buffer).

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing the assay buffer and DTNB.

  • Add the acyl-CoA substrate (trans-2-pentenoyl-CoA) to the desired final concentration.

  • Initiate the reaction by adding the purified thioesterase enzyme to the wells. The total reaction volume is typically 200 µL.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Mix the plate for 5 seconds.

  • Measure the absorbance at 412 nm at 1-minute intervals for 60 minutes. The increase in absorbance corresponds to the production of the yellow-colored 2-nitro-5-thiobenzoate (TNB) anion as DTNB reacts with the released CoA.[1]

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).

Quantification of this compound by GC-MS

This protocol describes the extraction and quantification of this compound from the fermentation broth using gas chromatography-mass spectrometry (GC-MS).

Materials:

  • Fermentation broth samples.

  • Internal standard (e.g., 2-ethylbutyric acid).

  • Hydrochloric acid (HCl).

  • Extraction solvent (e.g., methyl tert-butyl ether, MTBE).

  • Derivatization agent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA).

  • GC-MS system with a suitable column (e.g., high-polarity polyethylene (B3416737) glycol type).

Procedure:

  • Sample Preparation and Extraction:

    • Take a known volume of the fermentation broth (e.g., 1 mL).

    • Add a known amount of the internal standard.

    • Acidify the sample to pH < 2 with HCl to protonate the carboxylic acid.[7]

    • Add an equal volume of the extraction solvent (MTBE).

    • Vortex vigorously for 1 minute to extract the fatty acids into the organic phase.

    • Centrifuge to separate the phases.

    • Carefully transfer the organic layer to a new tube.

  • Derivatization (optional but recommended for improved volatility and detection):

    • Evaporate the solvent from the extracted sample under a stream of nitrogen.

    • Add the derivatization agent (MTBSTFA) and a suitable solvent (e.g., acetonitrile).

    • Incubate at a specific temperature (e.g., 60°C) for a defined time to allow for complete derivatization.[8]

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized (or underivatized) sample into the GC-MS.

    • Use a temperature program that effectively separates the short-chain fatty acids. An example program: initial temperature of 60°C for 1 min, ramp up to 325°C at 10°C/min, and hold for 10 min.[8]

    • Set the mass spectrometer to scan a suitable mass range (e.g., m/z 50-600) or to selected ion monitoring (SIM) mode for higher sensitivity and specificity.[7]

    • Identify this compound based on its retention time and mass spectrum compared to an authentic standard.

    • Quantify the concentration by comparing the peak area of the analyte to that of the internal standard and using a standard curve.

This technical guide provides a foundational understanding of the engineered biosynthesis of this compound. Further research and development in enzyme discovery, protein engineering, and fermentation optimization will be crucial for advancing the microbial production of this and other valuable short-chain unsaturated carboxylic acids.

References

The Metabolic Fate of Trans-2-Pentenoic Acid in Mammalian Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the metabolic fate of trans-2-pentenoic acid in mammalian systems. As a key unsaturated metabolite of the widely used anticonvulsant drug valproic acid (VPA), understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for researchers, toxicologists, and drug development professionals. This document details the primary metabolic pathways, including mitochondrial β-oxidation and cytochrome P450-mediated oxidation, summarizes available quantitative data, outlines relevant experimental protocols for in vitro analysis, and presents key pathways and workflows as standardized diagrams.

Introduction

This compound, also known as (E)-2-pentenoic acid, is a short-chain unsaturated fatty acid. In mammalian systems, it is primarily encountered as a significant metabolite of valproic acid (2-propylpentanoic acid), a cornerstone therapy for epilepsy and other neurological disorders[1]. In the context of VPA metabolism, it is commonly referred to as (E)-2-en-VPA. The metabolism of VPA is complex, involving three major routes: glucuronidation (~50%), mitochondrial β-oxidation (~40%), and cytochrome P450 (CYP) mediated oxidation (~10%)[2]. This compound is a product of the β-oxidation pathway and can be further metabolized by both β-oxidation and CYP-mediated pathways[2][3]. Given that some VPA metabolites are associated with hepatotoxicity, a thorough understanding of the biotransformation of this compound is essential for evaluating the overall safety profile of VPA and for the development of safer analogues.

Metabolic Pathways

The metabolism of this compound is initiated by its activation to a coenzyme A (CoA) thioester, trans-2-pentenoyl-CoA. This activation, catalyzed by acyl-CoA synthetases, is a prerequisite for its entry into the primary catabolic pathways within the liver, particularly in the mitochondria[4].

Mitochondrial β-Oxidation

The principal route for the degradation of fatty acyl-CoAs is the mitochondrial β-oxidation spiral. For unsaturated fatty acids like trans-2-pentenoyl-CoA, the pathway is slightly modified. Because the molecule already possesses a double bond at the C2-C3 position in the trans configuration, it bypasses the first step of canonical β-oxidation, which is the FAD-dependent dehydrogenation by acyl-CoA dehydrogenase.

The metabolic sequence for trans-2-pentenoyl-CoA is as follows:

  • Hydration: The enzyme enoyl-CoA hydratase (also known as crotonase) catalyzes the hydration of the double bond in trans-2-pentenoyl-CoA to form L-3-hydroxypentanoyl-CoA[5][6]. This is a critical step for which the enzyme has high affinity for short-chain trans-2-enoyl-CoAs.

  • Dehydrogenation: The resulting L-3-hydroxypentanoyl-CoA is then oxidized by L-3-hydroxyacyl-CoA dehydrogenase , an NAD⁺-dependent enzyme, to produce 3-ketopentanoyl-CoA.

  • Thiolytic Cleavage: Finally, β-ketoacyl-CoA thiolase mediates the cleavage of 3-ketopentanoyl-CoA by another molecule of coenzyme A. This reaction yields one molecule of acetyl-CoA (a C2 unit) and one molecule of propionyl-CoA (a C3 unit).

Acetyl-CoA enters the citric acid cycle for energy production, while propionyl-CoA can be converted to succinyl-CoA and also enter the citric acid cycle.

Caption: Metabolic pathways of this compound.
Cytochrome P450-Mediated Oxidation

In addition to β-oxidation, this compound, as a metabolite of VPA, is a substrate for phase I metabolism by cytochrome P450 enzymes in the liver. Studies on the parent drug VPA have established that CYP2C9 is the predominant catalyst in the formation of various hydroxylated and desaturated metabolites, with CYP2A6 also playing a significant role[7][8]. While specific kinetic data for this compound are scarce, it is expected to undergo similar oxidative reactions, leading to the formation of various hydroxylated species. This pathway is quantitatively minor compared to β-oxidation for VPA itself but is of high toxicological interest due to the potential formation of reactive metabolites[8][9].

Quantitative Metabolic Data

Quantitative analysis of the metabolic fate of this compound is essential for pharmacokinetic modeling and safety assessment. While comprehensive enzyme kinetic parameters for each specific step are not fully elucidated, key quantitative data from in vitro and patient studies are available.

ParameterValueSystem / ConditionsReference
In Vitro Intrinsic Clearance 10.4 µL/min/10⁶ cellsCryopreserved Primary Human Hepatocytes[10]
Plasma Concentration 0.03 - 30 µg/mL (Range for calibration curve)Plasma from epileptic patients on VPA therapy[11]
Major Metabolizing CYP Isoforms CYP2C9 (predominant), CYP2A6Human Liver Microsomes (inferred from VPA data)[7][8]
Relative Pathway Contribution β-Oxidation > CYP OxidationInferred from VPA data in humans[2]

Table 1: Summary of Quantitative Data for this compound Metabolism.

Experimental Protocols

The study of this compound metabolism typically involves in vitro methods using subcellular fractions (liver microsomes) or whole-cell systems (hepatocytes). These experiments are crucial for determining metabolic stability, identifying metabolites, and characterizing the enzymes involved.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to assess the metabolism of a test compound by phase I (CYP) enzymes.

1. Reagents and Materials:

  • Pooled Human Liver Microsomes (HLM)

  • This compound (substrate)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP⁺)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard for analytical quantification

  • LC-MS/MS or GC-MS system

2. Incubation Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

  • In a microcentrifuge tube, pre-warm a mixture containing phosphate buffer, HLM (e.g., final concentration 0.5 mg/mL), and the NADPH regenerating system at 37°C.

  • Initiate the metabolic reaction by adding the substrate (this compound) to the mixture. The final substrate concentration should be chosen based on expected physiological levels or to determine enzyme kinetics (e.g., 1-10 µM).

  • Incubate the reaction mixture at 37°C in a shaking water bath for a defined period (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

  • Transfer the supernatant to an autosampler vial for analysis.

3. Analytical Procedure:

  • Analyze the samples using a validated LC-MS/MS or GC-MS method to quantify the depletion of the parent compound (this compound) over time.

  • Metabolite identification can be performed using high-resolution mass spectrometry by searching for expected mass shifts (e.g., +16 Da for hydroxylation).

4. Data Analysis:

  • Plot the natural logarithm of the percentage of remaining substrate versus time.

  • The slope of the linear portion of this plot represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) as 0.693/k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Experimental_Workflow prep 1. Preparation - Substrate Stock Solution - Microsome/Buffer Mix - NADPH System incubate 2. Incubation - Pre-warm mixture to 37°C - Add Substrate to start reaction - Incubate for timed intervals (0, 5, 15, 30, 60 min) prep->incubate terminate 3. Termination & Quenching - Add ice-cold Acetonitrile with Internal Standard incubate->terminate process 4. Sample Processing - Vortex - Centrifuge to pellet protein terminate->process analyze 5. Analysis - Transfer supernatant - Inject into LC-MS/MS process->analyze data 6. Data Interpretation - Plot ln(% remaining) vs. Time - Calculate Half-life (t½) - Calculate Intrinsic Clearance (CLint) analyze->data

References

Spectroscopic Profile of trans-2-Pentenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for trans-2-pentenoic acid (CAS RN: 13991-37-2), a valuable intermediate in organic synthesis. The document summarizes key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in structured tables for ease of reference. Detailed experimental protocols are provided to facilitate the replication and validation of these findings.

Core Spectroscopic Data

The following sections present the fundamental spectroscopic data for this compound, crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The data presented below was obtained in deuterated chloroform (B151607) (CDCl₃), a common solvent for NMR analysis.

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
11.5 - 12.5broad singlet1H--COOH
7.08dt1H15.6, 6.9H-3
5.84dt1H15.6, 1.6H-2
2.29dq2H7.4, 6.9H-4 (-CH₂)
1.10t3H7.4H-5 (-CH₃)

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

Chemical Shift (δ) ppmAssignment
172.0C-1 (-COOH)
152.5C-3
121.0C-2
25.5C-4 (-CH₂)
12.0C-5 (-CH₃)
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The key vibrational frequencies for this compound are summarized below.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid dimer)
2975, 2940, 2880MediumC-H stretch (aliphatic)
1695-1715StrongC=O stretch (conjugated carboxylic acid)
1650MediumC=C stretch (alkene)
1420MediumO-H bend (in-plane)
1290StrongC-O stretch
980Strong=C-H bend (trans, out-of-plane)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The data below corresponds to electron ionization (EI) mass spectrometry.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
10045[M]⁺ (Molecular Ion)
85100[M - CH₃]⁺
7330[M - C₂H₅]⁺
5595[C₄H₇]⁺
4540[COOH]⁺

Experimental Protocols

The following protocols provide a detailed methodology for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol

Sample Preparation:

  • Accurately weigh 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

  • Spectrometer: 400 MHz NMR Spectrometer

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment

    • Spectral Width: 16 ppm

    • Acquisition Time: 4 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse experiment

    • Spectral Width: 240 ppm

    • Acquisition Time: 1.5 seconds

    • Relaxation Delay: 5 seconds

    • Number of Scans: 1024

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Apply a baseline correction.

  • Reference the spectrum to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.

  • Integrate the peaks in the ¹H NMR spectrum.

FTIR Spectroscopy Protocol

Sample Preparation: As this compound is a liquid at room temperature, the Attenuated Total Reflectance (ATR) technique is suitable.

  • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

  • Acquire a background spectrum of the clean, empty ATR crystal.

  • Place a small drop of neat this compound onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

Instrumentation and Parameters:

  • Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory.

  • Scan Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

  • Mode: Transmittance or Absorbance

Data Processing:

  • The instrument software automatically ratios the sample spectrum against the background spectrum to generate the infrared spectrum of the sample.

  • Perform an ATR correction if necessary to account for the wavelength-dependent depth of penetration of the evanescent wave.

  • Label the significant peaks with their corresponding wavenumbers.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Sample Preparation (Derivatization): For GC-MS analysis of carboxylic acids, derivatization is often employed to increase volatility and improve chromatographic peak shape. A common method is esterification to form methyl esters.

  • Dissolve approximately 1 mg of this compound in 1 mL of a 2% (v/v) solution of sulfuric acid in methanol.

  • Heat the mixture at 60°C for 30 minutes in a sealed vial.

  • After cooling, add 1 mL of a saturated sodium bicarbonate solution to neutralize the acid.

  • Extract the methyl trans-2-pentenoate with 1 mL of hexane (B92381).

  • Carefully transfer the upper hexane layer to a GC vial.

Instrumentation and Parameters:

  • Gas Chromatograph:

    • Injection Port Temperature: 250°C

    • Injection Mode: Split (e.g., 50:1 ratio)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Mass Range: m/z 40-400

Data Processing:

  • Integrate the peaks in the total ion chromatogram (TIC).

  • Identify the peak corresponding to methyl trans-2-pentenoate based on its retention time.

  • Analyze the mass spectrum of the identified peak and compare it to a reference library (e.g., NIST) for confirmation.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Neat Liquid (ATR) Sample->Prep_IR Prep_MS Derivatization (Esterification) Sample->Prep_MS NMR NMR Spectroscopy (¹H & ¹³C) Prep_NMR->NMR IR FTIR Spectroscopy Prep_IR->IR MS GC-MS Analysis Prep_MS->MS Process_NMR Fourier Transform, Phasing, Referencing NMR->Process_NMR Process_IR Background Subtraction, Peak Identification IR->Process_IR Process_MS Chromatogram Integration, Mass Spectrum Analysis MS->Process_MS Interpret Structure Elucidation & Confirmation Process_NMR->Interpret Process_IR->Interpret Process_MS->Interpret

Caption: Workflow for the spectroscopic analysis of this compound.

Unveiling trans-2-Pentenoic Acid: A Technical Guide to its Discovery and Isolation from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of trans-2-Pentenoic acid, a naturally occurring short-chain unsaturated fatty acid. While recognized as a contributor to the aroma profile of certain fruits and fermented beverages, detailed protocols for its preparative isolation from these sources are not extensively documented in publicly available literature. This guide, therefore, synthesizes the existing analytical findings and outlines generalized methodologies applicable to its extraction and characterization. Furthermore, it delves into its potential biological activities, offering a comprehensive resource for researchers interested in this compound.

Natural Occurrence and Discovery

This compound, also known as (E)-2-pentenoic acid, has been identified as a volatile organic compound in a limited number of natural sources. Its discovery has been primarily incidental to broader analyses of the chemical constituents of these materials.

Table 1: Documented Natural Sources of this compound

Natural SourceMatrixMethod of DetectionReference
Banana (Musa spp.)Fruit VolatilesGas Chromatography-Mass Spectrometry (GC-MS)[1][2][3]
BeerFermented BeverageGas Chromatography-Mass Spectrometry (GC-MS)[4][5][6]
Anonychomyrma nitidicepsInsect SecretionNot specified in available literature[7][8]

Experimental Protocols for Isolation and Characterization

Although specific protocols for the preparative isolation of pure this compound from natural sources are scarce, a general workflow can be constructed based on standard phytochemical and analytical techniques for short-chain fatty acids. The following methodologies represent a logical approach for a researcher to undertake this task.

Extraction from Fruit and Beverage Matrices

A common and effective method for extracting volatile compounds like this compound from complex matrices such as fruit puree or beer is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[4][6]

Protocol: HS-SPME-GC-MS Analysis of this compound

  • Sample Preparation:

    • For fruit samples: Homogenize the fruit pulp to create a uniform puree.

    • For beverage samples: Degas the beverage to remove carbonation.

    • Place a known amount of the sample (e.g., 5-10 g of puree or 5-10 mL of beverage) into a headspace vial.

    • An internal standard (e.g., a deuterated fatty acid) should be added for accurate quantification.

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Expose a suitable SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace above the sample.

    • Incubate the vial at a controlled temperature (e.g., 40-60 °C) for a defined period (e.g., 30-60 minutes) to allow volatile compounds to partition into the headspace and adsorb onto the fiber.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Desorb the analytes from the SPME fiber in the hot injection port of the gas chromatograph.

    • Separate the volatile compounds on a suitable capillary column (e.g., a polar column like a DB-WAX).

    • The mass spectrometer is used to identify and quantify the eluted compounds based on their mass spectra and retention times.

General Workflow for Preparative Isolation

For obtaining a pure sample of this compound, a multi-step isolation and purification strategy would be necessary.

Caption: A generalized workflow for the preparative isolation of this compound.

Quantitative Data

Quantitative data for this compound in its natural sources is not extensively reported. The focus of most studies has been on the qualitative identification of volatile compounds. The paper by Jordán et al. (2001) provides quantification of numerous volatile compounds in banana essence and fresh fruit paste, however, the specific concentration of this compound is not explicitly detailed in the publicly accessible abstracts.[2][9][10] Researchers aiming to quantify this compound would need to perform their own analyses using calibrated GC-MS methods.

Biological Activity and Signaling Pathways

Preliminary evidence suggests that this compound may exert biological effects, particularly in the context of inflammation and mitochondrial function.

Inhibition of Prostaglandin (B15479496) Synthesis

Some short-chain unsaturated fatty acids have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation.[11] While direct studies on this compound are limited, a plausible mechanism is the competitive inhibition of the COX active site.

Caption: Potential inhibition of the prostaglandin synthesis pathway by this compound.

Modulation of Mitochondrial Function

Short-chain fatty acids can influence mitochondrial bioenergetics. One potential mechanism is through mitochondrial uncoupling, where the proton gradient across the inner mitochondrial membrane is dissipated, leading to an increase in respiration but a decrease in ATP synthesis. This can be mediated by uncoupling proteins (UCPs) or through a direct protonophoric effect of the fatty acid.[12][13]

Caption: Hypothesized mechanisms of mitochondrial uncoupling by this compound.

Conclusion and Future Directions

This compound is a naturally occurring compound with established presence in some foods and insect secretions. While analytical methods for its detection are well-defined, detailed protocols for its preparative isolation from these natural matrices require further development. The preliminary indications of its biological activity, particularly in modulating inflammatory pathways and mitochondrial function, suggest that this compound and its derivatives could be of interest for further investigation in drug discovery and development. Future research should focus on the robust quantification of this acid in its natural sources, the development of efficient isolation protocols, and a more in-depth characterization of its molecular mechanisms of action.

References

The Sentinel's Scent: Trans-2-Pentenoic Acid in Insect Chemical Communication

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of insect chemical communication, a vast arsenal (B13267) of organic molecules is employed to convey critical information, from the allure of a potential mate to the urgent warning of an impending threat. Among these semiochemicals, short-chain carboxylic acids play a significant, though sometimes overlooked, role. This technical guide focuses on the function of one such molecule, trans-2-pentenoic acid, in the chemical communication systems of insects. While its presence has been confirmed in the defensive secretions of certain ant species, a comprehensive understanding of its behavioral effects and the underlying neurobiological mechanisms is still an emerging field of study. This document aims to synthesize the available data, provide detailed experimental protocols for further investigation, and propose putative signaling pathways, thereby serving as a valuable resource for researchers in chemical ecology, neurobiology, and those involved in the development of novel pest management strategies.

Occurrence and Putative Role of this compound

This compound has been identified as a component of the defensive secretions of ants belonging to the Dolichoderinae subfamily. Notably, its presence has been documented in the anal gland secretion of the Australian ant, Anonychomyrma nitidiceps. Ants in this subfamily are known to release potent, acrid-smelling chemical cocktails from their anal (pygidial) glands when disturbed, which serve as a defense mechanism against predators and competitors.

The volatile nature and pungent odor of this compound are characteristic of many insect alarm pheromones and defensive compounds. Its likely role in A. nitidiceps is to act as a repellent to aggressors and potentially as an alarm signal to nestmates, inciting defensive behaviors such as aggression and recruitment to the source of the disturbance. However, detailed behavioral studies quantifying the specific responses to isolated this compound are not yet available in the public domain.

Quantitative Data

Currently, there is a paucity of publicly available quantitative data regarding the specific behavioral or physiological effects of this compound on insects. The following table summarizes the known information regarding its presence in insect secretions.

Insect SpeciesSecretion SourceCompound Concentration (% of total secretion)Behavioral EffectReference
Anonychomyrma nitidicepsAnal (Pygidial) GlandData not publicly availableDefensive/Alarm (Putative)[1]

Further research is critically needed to populate this and other data tables with dose-response relationships for behaviors such as attraction, repellency, and aggression, as well as electrophysiological responses of olfactory sensory neurons.

Experimental Protocols

To facilitate further research into the role of this compound, this section provides detailed methodologies for key experiments.

Collection and Analysis of Insect Secretions

Objective: To collect and identify the volatile components of insect defensive secretions.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Ant Pygidial Gland Secretions

  • Insect Collection: Collect worker ants of the target species (e.g., Anonychomyrma nitidiceps) from a laboratory colony or in the field. If collected in the field, transport them to the laboratory in containers with appropriate substrate and ventilation.

  • Secretion Collection (Solvent Extraction):

    • Chill individual ants at 4°C for 5-10 minutes to immobilize them.

    • Gently grasp the ant's head and thorax with fine-tipped forceps under a stereomicroscope.

    • Carefully excise the gaster (abdomen) and place it in a 1.5 mL glass vial containing 100 µL of a suitable solvent (e.g., hexane (B92381) or dichloromethane) with a known concentration of an internal standard (e.g., n-octane).

    • Gently crush the gaster with a clean glass rod to release the contents of the pygidial gland into the solvent.

    • Remove the cuticular parts and seal the vial.

  • GC-MS Analysis:

    • Inject 1 µL of the solvent extract into a gas chromatograph coupled to a mass spectrometer (GC-MS).

    • GC Conditions (Example):

      • Column: DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness) or equivalent non-polar column.

      • Injector Temperature: 250°C (splitless mode).

      • Oven Program: Initial temperature of 40°C for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS Conditions (Example):

      • Ion Source: Electron Impact (EI) at 70 eV.

      • Mass Range: 35-550 amu.

      • Source Temperature: 230°C.

  • Compound Identification and Quantification:

    • Identify this compound and other compounds by comparing their mass spectra with a reference library (e.g., NIST) and by comparing their retention times with those of authentic standards.

    • Quantify the amount of this compound relative to the internal standard.

Behavioral Bioassays

Objective: To determine the behavioral response of insects to this compound.

Protocol: Y-Tube Olfactometer Assay for Ant Alarm/Repellent Response

  • Olfactometer Setup:

    • Use a glass Y-tube olfactometer with a central arm for introducing the ant and two side arms for presenting the odor stimuli.

    • Connect each side arm to an air source providing a purified and humidified airflow at a constant rate (e.g., 100 mL/min).

    • The air for one arm should pass through a stimulus chamber containing a filter paper treated with a solution of this compound in a solvent (e.g., hexane). The other arm's air should pass through a control chamber with a filter paper treated with the solvent alone.

  • Stimulus Preparation:

    • Prepare serial dilutions of this compound in the chosen solvent (e.g., 0.01%, 0.1%, 1% w/v).

    • Apply a small, standardized volume (e.g., 10 µL) of the test solution or solvent control to a filter paper and allow the solvent to evaporate for a few seconds before placing it in the stimulus chamber.

  • Bioassay Procedure:

    • Introduce a single worker ant into the central arm of the Y-tube.

    • Observe the ant's behavior for a set period (e.g., 5 minutes).

    • Record the first choice of arm the ant makes (defined as moving a certain distance, e.g., 2 cm, into the arm) and the total time spent in each arm.

    • After each trial, clean the Y-tube thoroughly with a non-residual solvent and bake it in an oven to remove any chemical traces. Rotate the position of the stimulus and control arms between trials to avoid positional bias.

    • Test a sufficient number of ants (e.g., 30-50) for each concentration.

  • Data Analysis:

    • Use a Chi-square test or a binomial test to determine if there is a significant preference for the control arm over the stimulus arm (indicating repellency) or vice versa.

    • Use a t-test or a non-parametric equivalent to compare the time spent in each arm.

Electrophysiological Recordings

Objective: To measure the response of insect olfactory sensory neurons to this compound.

Protocol: Electroantennography (EAG)

  • Antenna Preparation:

    • Immobilize an ant by placing it in a chilled holder.

    • Excise one antenna at the base using fine scissors.

    • Mount the antenna between two glass microelectrodes filled with a saline solution. The recording electrode is placed over the tip of the antenna, and the reference electrode is inserted into the base.

  • Stimulus Delivery:

    • Deliver a continuous stream of purified and humidified air over the antenna.

    • Inject a pulse of air (e.g., 0.5 seconds) that has passed over a filter paper treated with a known concentration of this compound into the continuous airstream.

    • Use a solvent control (filter paper with solvent only) and a range of concentrations of the test compound.

  • Recording and Analysis:

    • Record the depolarization of the antennal membrane (the EAG response) using an amplifier and data acquisition software.

    • Measure the amplitude of the EAG response (in millivolts) for each stimulus presentation.

    • Normalize the responses to a standard compound (e.g., a general odorant known to elicit a response) to allow for comparisons between preparations.

    • Generate a dose-response curve by plotting the EAG amplitude against the logarithm of the stimulus concentration.

Signaling Pathways and Visualization

The precise olfactory receptors and signaling pathways that detect this compound in insects have not yet been definitively identified. However, based on the detection of other short-chain fatty acids in insects, we can propose a putative signaling pathway. Short-chain fatty acids are often detected by a class of chemoreceptors known as Ionotropic Receptors (IRs).

Below are Graphviz diagrams illustrating a proposed workflow for identifying the role of this compound and a putative olfactory signaling pathway.

Experimental_Workflow cluster_collection Sample Collection & Analysis cluster_behavior Behavioral Assays cluster_electrophysiology Electrophysiology cluster_molecular Molecular Identification a Collect Anonychomyrma nitidiceps b Excise Pygidial Gland a->b c Solvent Extraction b->c d GC-MS Analysis c->d e Y-Tube Olfactometer d->e f Aggression Assay d->f g Repellency Test d->g h Electroantennography (EAG) d->h i Single Sensillum Recording (SSR) h->i j Identify Candidate Receptors (e.g., IRs) i->j k Heterologous Expression & Functional Assay j->k

Figure 1: Proposed experimental workflow for investigating the role of this compound.

Olfactory_Signaling_Pathway cluster_sensillum Olfactory Sensillum cluster_brain Antennal Lobe (Brain) odorant This compound receptor Ionotropic Receptor (IR) (e.g., IR8a/IR75a co-receptor complex) odorant->receptor Binding orn Olfactory Receptor Neuron (ORN) receptor->orn Ion Channel Opening (Depolarization) glomerulus Glomerulus orn->glomerulus Synaptic Transmission pn Projection Neuron glomerulus->pn kc Kenyon Cells (Mushroom Body) pn->kc Higher Order Processing behavior behavior kc->behavior Behavioral Output (Alarm/Repulsion)

Figure 2: Putative olfactory signaling pathway for this compound in insects.

Conclusion and Future Directions

This compound is a confirmed component of the defensive secretions of the ant Anonychomyrma nitidiceps, and its chemical properties strongly suggest a role as an alarm pheromone or defensive repellent. However, a significant gap exists in the literature regarding quantitative behavioral and electrophysiological data for this specific compound. The experimental protocols provided in this guide offer a framework for researchers to systematically investigate its function.

Future research should prioritize:

  • Quantitative Behavioral Studies: Dose-response assays are needed to characterize the precise behavioral effects of this compound on A. nitidiceps and other relevant insect species.

  • Electrophysiological Screening: EAG and Single Sensillum Recording (SSR) studies are essential to identify the olfactory sensory neurons that detect this compound and to characterize their response properties.

  • Receptor Identification: Molecular studies, including transcriptomics and heterologous expression of candidate receptors (particularly from the Ionotropic Receptor family), will be crucial for identifying the specific receptors for this compound.

  • Synergistic Effects: Investigating the behavioral and physiological responses to this compound in combination with other components of the defensive secretion will provide a more ecologically relevant understanding of its function.

A deeper understanding of the role of this compound in insect chemical communication will not only advance our fundamental knowledge of insect neurobiology and chemical ecology but also has the potential to inform the development of novel, targeted strategies for pest management.

References

trans-2-Pentenoic acid as a volatile organic compound in food aroma.

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the chemical properties, occurrence, sensory impact, and analysis of trans-2-Pentenoic Acid, a key volatile organic compound influencing the aromatic profiles of various foods.

Introduction

This compound (CAS No. 13991-37-2) is an unsaturated short-chain fatty acid that plays a significant role as a volatile organic compound (VOC) in the aroma profiles of numerous food products.[1][2][3][4] Its presence, even at trace levels, can impart distinct sensory characteristics, contributing to the overall flavor experience. This technical guide provides a comprehensive overview for researchers and food scientists, detailing the chemical properties, natural occurrence, sensory attributes, and analytical methodologies pertinent to this compound in the context of food aroma.

Chemical and Physical Properties

This compound is a C5 unsaturated carboxylic acid.[1][5] Its chemical structure features a five-carbon chain with a carboxyl group and a double bond in the trans configuration between the second and third carbon atoms.[6][7] This structure dictates its physical properties, including its volatility and solubility, which are crucial for its function as an aroma compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Synonyms (E)-Pent-2-enoic acid, β-Ethyl acrylic acid[8][9]
CAS Number 13991-37-2[7][8]
Molecular Formula C₅H₈O₂[7][8]
Molecular Weight 100.12 g/mol [1]
Appearance Clear, colorless to light yellow liquid[8]
Melting Point 9-11 °C[9]
Boiling Point 106 °C at 20 mmHg[8]
Density 0.99 g/mL at 25 °C[9]
Solubility in Water 60 g/L[8]
Vapor Pressure 0.107 mmHg at 25 °C (estimated)[10]

Occurrence and Quantitative Data in Food

This compound has been identified as a naturally occurring volatile compound in a variety of foods and beverages, most notably in fruits and fermented products like beer and cheese.[5][8] Its formation is often linked to microbial fermentation and the oxidative degradation of lipids. As a flavoring agent, it is recognized as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), with established usage levels in various food categories.

Table 2: FEMA GRAS Usage Levels of 2-Pentenoic Acid in Food Categories

Food CategoryAverage Usual (ppm)Average Maximum (ppm)
Baked Goods10.050.0
Breakfast Cereal5.025.0
Cheese3.015.0
Confectionery/Frostings10.050.0
Fats/Oils2.010.0
Fish Products2.010.0
Frozen Dairy3.015.0
Fruit Ices3.015.0
Gravies15.075.0
Hard Candy10.050.0
Meat Products2.010.0
Milk Products3.015.0
Processed Fruits2.010.0
(Source: Data compiled from The Good Scents Company[10])

Sensory Characteristics

The sensory profile of this compound is complex, contributing significantly to the characteristic aromas of the foods in which it is present. Its aroma is generally described as acidic, cheesy, and buttery, with sour and caramellic undertones.[8][11]

Table 3: Sensory Profile and Thresholds of this compound

ParameterDescriptionReference(s)
Odor Descriptors Acidic, feta cheese, buttery, sour, caramellic, fatty, rancid[8][9][11]
Taste Descriptors Sour, acetic, buttery[8][11]
Odor Threshold Medium strength; recommended for smelling in a 1% solution or less.[8]
Taste Threshold 25 ppm in water[8]

Formation Pathways in Food

Short-chain fatty acids like this compound are primarily formed in food through two major pathways: microbial fermentation of carbohydrates and amino acids, and the oxidative degradation of polyunsaturated fatty acids (PUFAs).[12][13][14] Lipid oxidation is a key pathway, where PUFAs such as linoleic acid and α-linolenic acid undergo oxidation to form unstable hydroperoxides.[13][15] These hydroperoxides then decompose via β-scission into a variety of smaller, volatile compounds, including aldehydes, ketones, and carboxylic acids.[6][13]

G PUFA Polyunsaturated Fatty Acids (e.g., Linolenic Acid) LOX Lipoxygenase (LOX) + O₂ PUFA->LOX HP Lipid Hydroperoxides LOX->HP HPL Hydroperoxide Lyase (HPL) or Thermal/Oxidative Cleavage HP->HPL Aldehydes Volatile Aldehydes HPL->Aldehydes Other Other Volatiles (Ketones, Alcohols) HPL->Other Acids Short-Chain Volatile Acids (e.g., this compound) Aldehydes->Acids Further Oxidation

Figure 1. Generalized pathway of volatile formation from lipid oxidation.

Experimental Protocols: Analysis of this compound

The quantification of this compound and other volatile fatty acids in complex food matrices typically employs gas chromatography (GC) coupled with a suitable detector.[16] Headspace Solid-Phase Microextraction (HS-SPME) is a widely used, solvent-free sample preparation technique for extracting and concentrating volatile and semi-volatile compounds prior to GC analysis.[17][18]

Protocol: Quantification by HS-SPME-GC-MS

This protocol outlines a general methodology for the analysis of this compound in a solid or liquid food matrix. Optimization of parameters such as sample volume, extraction time, and temperature is crucial for different matrices.[19]

1. Materials and Reagents:

  • SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

  • Vials: 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

  • Internal Standard (IS): e.g., 2-methyl-3-heptanone (B77676) or 3-methyl-pentanoic acid solution of known concentration

  • Reagents: Sodium chloride (NaCl), deionized water, this compound standard

  • Instrumentation: GC-MS system with an autosampler equipped for SPME

2. Sample Preparation:

  • Weigh a precise amount of the homogenized food sample (e.g., 2-5 g) into a 20 mL headspace vial.

  • For solid matrices, add a specific volume of deionized water or a saturated NaCl solution to create a slurry and aid the release of volatiles.

  • Add a known amount of NaCl (e.g., 1.5 g) to increase the ionic strength of the aqueous phase and promote the partitioning of analytes into the headspace.

  • Spike the sample with a known volume of the internal standard solution.

  • Immediately seal the vial tightly with the screw cap.

3. HS-SPME Extraction:

  • Place the sealed vial into the autosampler tray.

  • Incubate the vial at a controlled temperature (e.g., 50°C) with agitation for a set pre-equilibration time (e.g., 10-20 minutes) to allow volatiles to partition into the headspace.[19][20]

  • Expose the conditioned SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-40 minutes) at the same temperature and agitation speed.[18][20]

4. GC-MS Analysis:

  • After extraction, the SPME fiber is automatically retracted and transferred to the heated GC injection port.

  • Thermally desorb the analytes from the fiber onto the GC column. A typical desorption temperature is 250°C for 3-5 minutes in splitless mode.

  • GC Conditions (Example):

    • Column: DB-WAXETR or similar polar capillary column (e.g., 60 m x 0.25 mm ID, 0.25 µm film thickness)

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

    • Oven Program: Initial temperature of 40°C held for 5-10 min, then ramped at 3-5°C/min to 200-240°C, with a final hold time.

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 35-350

    • Source Temperature: 230°C

    • Transfer Line Temperature: 250°C

    • Acquisition Mode: Full Scan for identification and Selected Ion Monitoring (SIM) for quantification.

5. Data Analysis and Quantification:

  • Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard.

  • Quantify the compound by creating a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the standard.

G A Sample Preparation (Homogenize, Weigh, Add IS & NaCl) B Incubation & Equilibration (e.g., 50°C for 20 min) A->B C HS-SPME Extraction (Expose DVB/CAR/PDMS Fiber) B->C D Thermal Desorption (GC Inlet, e.g., 250°C) C->D E GC Separation (Polar Capillary Column) D->E F MS Detection (EI, Scan/SIM Mode) E->F G Data Analysis (Identification & Quantification) F->G

Figure 2. Standard workflow for HS-SPME-GC-MS analysis of food volatiles.

Conclusion

This compound is a vital contributor to the aroma of many foods, providing characteristic cheesy, buttery, and sour notes. Understanding its chemical properties, formation pathways through lipid oxidation, and sensory impact is essential for food product development, quality control, and flavor chemistry research. The standardized analytical methodologies, such as HS-SPME-GC-MS, provide robust tools for the accurate identification and quantification of this compound, enabling researchers to correlate its concentration with specific sensory attributes and processing conditions. Further research into its precise formation mechanisms in different food matrices will continue to enhance our ability to modulate and optimize food flavor profiles.

References

The Metabolic Journey of Trans-2-Pentenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-2-pentenoic acid, a short-chain unsaturated fatty acid, is gaining interest in the scientific community for its potential roles in cellular metabolism and signaling. As a five-carbon fatty acid with a trans double bond, its metabolic fate involves a series of enzymatic reactions within the mitochondrial matrix, ultimately contributing to cellular energy production. This technical guide provides an in-depth exploration of the fatty acid metabolism of this compound, detailing its breakdown pathway, the key enzymes involved, and the experimental protocols utilized to study these processes. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and metabolic research.

Metabolic Pathway of this compound

The metabolism of this compound primarily occurs through the mitochondrial beta-oxidation pathway. Due to its odd-numbered carbon chain and the presence of a double bond, its degradation requires a set of core beta-oxidation enzymes as well as auxiliary enzymes.

Activation: Before entering the mitochondria, this compound must be activated in the cytoplasm. This reaction is catalyzed by an acyl-CoA synthetase, which utilizes ATP to attach coenzyme A (CoA) to the fatty acid, forming trans-2-pentenoyl-CoA.

Mitochondrial Beta-Oxidation: Once inside the mitochondrial matrix, trans-2-pentenoyl-CoA undergoes a single round of beta-oxidation. The key distinction for this unsaturated fatty acid is that its existing trans-2 double bond makes the initial dehydrogenation step of beta-oxidation, typically catalyzed by acyl-CoA dehydrogenase, unnecessary. The metabolic sequence is as follows:

  • Hydration: The enzyme enoyl-CoA hydratase adds a water molecule across the double bond of trans-2-pentenoyl-CoA, forming 3-hydroxypentanoyl-CoA.

  • Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes 3-hydroxypentanoyl-CoA to 3-ketopentanoyl-CoA, with the concomitant reduction of NAD+ to NADH.

  • Thiolytic Cleavage: The enzyme beta-ketothiolase cleaves 3-ketopentanoyl-CoA using a molecule of free CoA. This final step yields two products: acetyl-CoA (a two-carbon unit) and propionyl-CoA (a three-carbon unit).

Fate of the End Products:

  • Acetyl-CoA: This molecule directly enters the citric acid (TCA) cycle, where it is further oxidized to produce ATP, the primary energy currency of the cell.

  • Propionyl-CoA: As an odd-chain fatty acid remnant, propionyl-CoA is converted to succinyl-CoA, a TCA cycle intermediate, through a three-step enzymatic pathway:

    • Carboxylation: Propionyl-CoA carboxylase, a biotin-dependent enzyme, carboxylates propionyl-CoA to form D-methylmalonyl-CoA.

    • Epimerization: Methylmalonyl-CoA epimerase converts D-methylmalonyl-CoA to its L-isomer, L-methylmalonyl-CoA.

    • Isomerization: Methylmalonyl-CoA mutase, a vitamin B12-dependent enzyme, rearranges L-methylmalonyl-CoA to form succinyl-CoA.

The succinyl-CoA then enters the TCA cycle, contributing further to cellular energy production.

Signaling Pathways

While the direct effects of this compound on specific signaling pathways are not yet well-defined in the scientific literature, short-chain fatty acids (SCFAs) in general are known to act as signaling molecules. They can activate G-protein coupled receptors (GPCRs), such as FFAR2 (GPR43) and FFAR3 (GPR41), and can also influence gene expression by acting as ligands for peroxisome proliferator-activated receptors (PPARs). Further research is needed to elucidate the specific interactions of this compound with these and other signaling pathways.

Quantitative Data

Quantitative data on the metabolism of this compound is limited. However, kinetic parameters for the enzymes involved in the metabolism of its downstream product, propionyl-CoA, have been reported.

EnzymeSubstrateKm (mM)Vmax (units/mg)Organism/Tissue
Propionyl-CoA CarboxylasePropionyl-CoA0.29Not specifiedVarious
Methylmalonyl-CoA MutaseL-methylmalonyl-CoANot specified0.2-0.3 (in E. coli)Human

Note: The Vmax for Propionyl-CoA Carboxylase is not consistently reported in a standardized format. The Vmax for Methylmalonyl-CoA Mutase is from an overexpression system and may not reflect the in vivo rate.

Experimental Protocols

The study of fatty acid metabolism employs a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments relevant to understanding the metabolism of this compound.

Cell Culture and Treatment
  • Cell Lines: Cell lines relevant to metabolic studies, such as HepG2 (human hepatoma), C2C12 (mouse myoblasts), or primary hepatocytes, are commonly used.

  • Culture Conditions: Cells are maintained in appropriate growth media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: For metabolic studies, cells are typically seeded in multi-well plates. Once they reach a desired confluency, the growth medium is replaced with a serum-free or low-serum medium containing this compound at various concentrations and for different time points. A vehicle control (e.g., ethanol (B145695) or DMSO) is always included.

Fatty Acid Uptake Assay

This assay measures the rate at which cells take up fatty acids from the extracellular environment.

  • Materials: Radiolabeled [14C] or [3H]-trans-2-pentenoic acid, or a fluorescently tagged analog.

  • Procedure:

    • Cells are cultured in multi-well plates.

    • The cells are washed with a serum-free medium.

    • The medium is replaced with an uptake buffer containing the labeled this compound.

    • The cells are incubated for a specific time course (e.g., 1, 5, 15, 30 minutes).

    • The uptake is stopped by rapidly washing the cells with ice-cold stop solution (e.g., PBS containing a high concentration of unlabeled fatty acid or a specific inhibitor of fatty acid transport).

    • The cells are lysed, and the amount of incorporated label is quantified using a scintillation counter (for radiolabels) or a fluorescence plate reader (for fluorescent tags).

    • The protein content of each well is determined to normalize the uptake data.

Lipid Extraction and Analysis

This protocol is used to isolate and quantify the metabolic products of this compound.

  • Method: The Folch or Bligh-Dyer methods are standard procedures for lipid extraction.[1][2]

  • Procedure (Folch Method):

    • Cells or tissues are homogenized in a chloroform:methanol (2:1, v/v) mixture.

    • The mixture is agitated and then centrifuged to separate the phases.

    • The lower organic phase, containing the lipids, is carefully collected.

    • The solvent is evaporated under a stream of nitrogen.

    • The dried lipid extract is reconstituted in an appropriate solvent for further analysis.

  • Analysis: The extracted lipids can be analyzed by various techniques:

    • Thin-Layer Chromatography (TLC): To separate different lipid classes.

    • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify fatty acid methyl esters (FAMEs) after derivatization.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): For the analysis of a wide range of lipid species, including acyl-CoAs.[1][3]

Real-Time PCR for Gene Expression Analysis

This technique is used to measure the expression of genes encoding the enzymes involved in fatty acid metabolism.

  • Procedure:

    • RNA Extraction: Total RNA is isolated from control and treated cells using a commercial kit (e.g., TRIzol).

    • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

    • Real-Time PCR: The cDNA is used as a template for PCR with primers specific for the target genes (e.g., ACSL1, ECHS1, HADH, AACS, PCCA, MMUT) and a reference gene (e.g., GAPDH, ACTB). The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green).

    • Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.

Visualizations

Metabolic Pathway of this compound

fatty_acid_metabolism cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrial Matrix cluster_beta_oxidation Beta-Oxidation cluster_propionyl_metabolism Propionyl-CoA Metabolism T2PA This compound T2P_CoA trans-2-Pentenoyl-CoA T2PA->T2P_CoA Acyl-CoA Synthetase ATP -> AMP + PPi Mito_T2P_CoA trans-2-Pentenoyl-CoA T2P_CoA->Mito_T2P_CoA Carnitine Shuttle 3HP_CoA 3-Hydroxypentanoyl-CoA 3KP_CoA 3-Ketopentanoyl-CoA 3HP_CoA->3KP_CoA 3-Hydroxyacyl-CoA Dehydrogenase NAD⁺ -> NADH Acetyl_CoA_1 Acetyl-CoA 3KP_CoA->Acetyl_CoA_1 β-Ketothiolase CoA Propionyl_CoA Propionyl-CoA 3KP_CoA->Propionyl_CoA β-Ketothiolase CoA TCA_Cycle TCA Cycle Acetyl_CoA_1->TCA_Cycle D_MM_CoA D-Methylmalonyl-CoA Propionyl_CoA->D_MM_CoA Propionyl-CoA Carboxylase ATP, Biotin, HCO₃⁻ Mito_T2P_CoA->3HP_CoA Enoyl-CoA Hydratase H₂O L_MM_CoA L-Methylmalonyl-CoA D_MM_CoA->L_MM_CoA Methylmalonyl-CoA Epimerase Succinyl_CoA Succinyl-CoA L_MM_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase Vitamin B12 Succinyl_CoA->TCA_Cycle

Caption: Metabolic pathway of this compound.

Experimental Workflow for Studying Fatty Acid Metabolism

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Metabolic Assays Cell_Seeding Seed Cells Treatment Treat with This compound Cell_Seeding->Treatment Uptake Fatty Acid Uptake Assay (Radiolabeled or Fluorescent) Treatment->Uptake Metabolite_Analysis Lipid Extraction & Analysis (GC-MS, LC-MS) Treatment->Metabolite_Analysis Gene_Expression Gene Expression Analysis (Real-Time PCR) Treatment->Gene_Expression Data_Analysis Data Analysis and Interpretation Uptake->Data_Analysis Metabolite_Analysis->Data_Analysis Gene_Expression->Data_Analysis signaling_pathways cluster_gpcr GPCR Signaling cluster_ppar PPAR Signaling SCFA Short-Chain Fatty Acids (e.g., this compound) GPCR GPCRs (FFAR2, FFAR3) SCFA->GPCR PPAR PPARs (α, β/δ, γ) SCFA->PPAR Ligand Activation Downstream Downstream Signaling (e.g., Ca²⁺, cAMP) GPCR->Downstream Gene_Expression Target Gene Expression (Lipid Metabolism) PPAR->Gene_Expression

References

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of Novel trans-2-Pentenoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the burgeoning field of trans-2-pentenoic acid derivatives, exploring their potential as a versatile scaffold for the development of novel therapeutic agents. While research on a wide array of novel derivatives is still emerging, this document provides a comprehensive overview of the known biological activities of structurally related compounds, detailed experimental protocols for assessing their efficacy, and a forward-looking perspective on the promise of this chemical class. This guide serves as a foundational resource for researchers aiming to design, synthesize, and evaluate the next generation of this compound-based drugs.

Introduction: The Therapeutic Promise of the Pentenoic Acid Scaffold

This compound, a simple unsaturated carboxylic acid, offers a unique chemical framework for the synthesis of diverse molecular entities.[1] Its conjugated double bond and carboxylic acid moiety provide reactive handles for the introduction of various functional groups, enabling the exploration of a wide chemical space and the potential for interaction with a range of biological targets.[1] While the parent molecule is recognized for its use in the flavor and fragrance industry, its derivatives are gaining attention for their potential pharmacological applications.[1]

Research into substituted pentanoic acids has revealed promising anticancer properties, with some derivatives acting as dual inhibitors of Matrix Metalloproteinase-2 (MMP-2) and Histone Deacetylase 8 (HDAC8), enzymes implicated in cancer progression and metastasis.[2] This highlights the potential of the five-carbon backbone as a platform for developing targeted cancer therapies. Furthermore, the broader class of unsaturated carboxylic acids has been investigated for a range of biological activities, including antimicrobial and anti-inflammatory effects, suggesting that novel this compound derivatives could yield promising leads in these therapeutic areas as well.[3]

This guide will synthesize the available data on the biological activities of relevant pentanoic acid derivatives, provide detailed methodologies for their biological evaluation, and present visual representations of key experimental workflows and signaling pathways to facilitate a deeper understanding of their potential mechanisms of action.

Quantitative Biological Activity Data

To facilitate comparative analysis, the following tables summarize the quantitative biological activity data for structurally related pentanoic acid derivatives from published studies. It is important to note that these compounds are not direct derivatives of this compound but provide valuable insights into the potential of the broader pentanoic acid scaffold.

Table 1: Anticancer Activity of Substituted Pentanoic Acid Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
18 Jurkat-E6.1 (Leukemia)Not explicitly stated, but induced apoptosis effectively[2]
31 Jurkat-E6.1 (Leukemia)Not explicitly stated, but induced apoptosis effectively[2]

Note: The referenced study focused on the qualitative effects of apoptosis induction rather than providing specific IC50 values for these compounds.[2]

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro assays relevant to the evaluation of the biological activity of novel this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., Jurkat-E6.1)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 104 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO, if used to dissolve compounds) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compounds in MHB directly in the 96-well microplate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microplate, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 2.5 x 105 CFU/mL. Include a growth control well (MHB with inoculum but no compound) and a sterility control well (MHB only).

  • Incubation: Incubate the microplates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

In Vitro Anti-inflammatory Assay (COX Inhibition Assay)

This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol, 1 µM hematin)

  • Test compounds dissolved in a suitable solvent

  • EIA (Enzyme Immunoassay) kit for prostaglandin (B15479496) E2 (PGE2) detection

  • 96-well plates

Procedure:

  • Enzyme and Compound Incubation: In a 96-well plate, add the reaction buffer, the COX enzyme (either COX-1 or COX-2), and the test compound at various concentrations. Incubate for a short period (e.g., 10 minutes) at 37°C to allow the compound to bind to the enzyme.

  • Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

  • Reaction Termination: After a defined incubation period (e.g., 2 minutes), stop the reaction by adding a solution of 1 M HCl.

  • PGE2 Measurement: The amount of PGE2 produced, which is a direct product of the COX reaction, is quantified using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis: The percentage of COX inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to that produced in the control (no compound). The IC50 value is then determined from the dose-response curve.

Visualizing Workflows and Pathways

To provide a clearer understanding of the experimental processes and potential biological mechanisms, the following diagrams have been generated using the DOT language.

Experimental_Workflow_MTT_Assay A Seed Cells in 96-well Plate B Incubate (24h) A->B C Add Test Compounds B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (4h) E->F G Solubilize Formazan F->G H Measure Absorbance G->H I Calculate IC50 H->I

Figure 1. Experimental workflow for the MTT cytotoxicity assay.

Experimental_Workflow_MIC_Assay A Prepare Serial Dilutions of Test Compound C Inoculate Microplate A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate (18-24h) C->D E Visually Inspect for Turbidity D->E F Determine MIC E->F

Figure 2. Workflow for Minimum Inhibitory Concentration (MIC) determination.

HDAC_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_drug Drug Action HDAC HDAC Enzyme Histone Acetylated Histone HDAC->Histone Deacetylates DNA DNA Gene_Expression Gene Expression (Suppressed) Histone->Gene_Expression Promotes Derivative Pentanoic Acid Derivative Derivative->HDAC Inhibits

Figure 3. Potential mechanism of action for HDAC inhibition.

Future Directions and Conclusion

The exploration of novel this compound derivatives represents a promising frontier in drug discovery. The inherent reactivity of the α,β-unsaturated carboxylic acid moiety, combined with the versatility of the five-carbon chain, provides a rich scaffold for the generation of diverse chemical libraries. While the currently available data on direct derivatives is limited, the demonstrated anticancer activity of structurally related substituted pentanoic acids strongly suggests that novel this compound amides, esters, and other analogues could exhibit potent and selective biological effects.

Future research should focus on the systematic synthesis and screening of a wide range of this compound derivatives against various cancer cell lines, bacterial and fungal strains, and inflammatory targets. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural motifs responsible for the observed biological activities and in optimizing lead compounds for improved potency and selectivity.

This technical guide provides the foundational knowledge and detailed experimental protocols necessary to embark on such research. By leveraging the information presented herein, researchers and drug development professionals can accelerate the exploration of this promising chemical space and potentially unlock a new class of therapeutic agents to address unmet medical needs. The path from this foundational scaffold to clinically effective drugs is a challenging but potentially rewarding one, and the journey begins with the systematic investigation of the biological activities of these novel derivatives.

References

Methodological & Application

Application Notes and Protocols: Synthesis of trans-2-Pentenoic Acid via Oxidation of trans-2-Pentenal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of trans-2-pentenoic acid through the oxidation of trans-2-pentenal (B73810). The Pinnick oxidation, utilizing sodium chlorite (B76162) (NaClO₂) under mild acidic conditions, is highlighted as an efficient and selective method for this transformation, particularly suitable for α,β-unsaturated aldehydes. This protocol offers high yields while preserving the integrity of the carbon-carbon double bond. Included are comprehensive experimental procedures, tables of quantitative data for reactants and products, and diagrams illustrating the experimental workflow and reaction mechanism.

Introduction

This compound is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals, flavors, and fragrances. The oxidation of α,β-unsaturated aldehydes, such as trans-2-pentenal, to their corresponding carboxylic acids is a crucial transformation. However, it requires a careful selection of oxidizing agents to avoid side reactions, such as the cleavage of the double bond. The Pinnick oxidation has emerged as a preferred method due to its mild reaction conditions and high chemoselectivity.[1][2][3] This method employs sodium chlorite as the oxidant in the presence of a buffer and a scavenger to neutralize reactive chlorine species.[1][4][5]

Data Presentation

Table 1: Physical and Chemical Properties of Reactant and Product

Propertytrans-2-PentenalThis compound
Molecular Formula C₅H₈OC₅H₈O₂
Molecular Weight 84.12 g/mol 100.12 g/mol [6]
Appearance Colorless to pale yellow liquidColorless to faint yellow liquid[6]
Boiling Point 123-124 °C96 - 98 °C/12 mmHg[6]
Density 0.851 g/mL0.990 g/mL[6]
CAS Number 1576-87-013991-37-2[6]

Table 2: Stoichiometry and Reagents for Pinnick Oxidation

ReagentMolecular FormulaMolar Mass ( g/mol )MolesEquivalentsAmount
trans-2-PentenalC₅H₈O84.1210 mmol1.00.84 g
Sodium Chlorite (80%)NaClO₂90.4415 mmol1.51.69 g
Sodium Dihydrogen Phosphate (B84403)NaH₂PO₄119.9815 mmol1.51.80 g
2-Methyl-2-buteneC₅H₁₀70.1350 mmol5.03.51 g (4.9 mL)
tert-ButanolC₄H₁₀O74.12--50 mL
WaterH₂O18.02--20 mL

Experimental Protocol: Pinnick Oxidation of trans-2-Pentenal

This protocol is based on established procedures for the Pinnick oxidation of α,β-unsaturated aldehydes.[1][4]

Materials:

  • trans-2-Pentenal (≥95%)

  • Sodium chlorite (NaClO₂, technical grade, ~80%)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • 2-Methyl-2-butene

  • tert-Butanol

  • Deionized water

  • Diethyl ether

  • Saturated sodium sulfite (B76179) (Na₂SO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 0.84 g (10 mmol) of trans-2-pentenal in 50 mL of tert-butanol.

  • Addition of Reagents: To the stirred solution, add 20 mL of water, followed by 4.9 mL (50 mmol) of 2-methyl-2-butene.

  • In a separate beaker, prepare a solution of 1.69 g (15 mmol) of sodium chlorite and 1.80 g (15 mmol) of sodium dihydrogen phosphate in 20 mL of water.

  • Reaction Execution: Slowly add the aqueous solution of sodium chlorite and sodium dihydrogen phosphate to the reaction mixture over 5-10 minutes. The reaction is exothermic, and a slight increase in temperature may be observed.

  • Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of sodium sulfite until a negative test with starch-iodide paper is obtained.

  • Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether.

  • Separate the layers and extract the aqueous layer with diethyl ether (2 x 25 mL).

  • Combine the organic layers and wash with brine (2 x 25 mL).

  • Acidification and Extraction: Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the acidified aqueous layer with diethyl ether (3 x 30 mL).

  • Combine these second organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • For higher purity, the crude product can be purified by distillation under reduced pressure or by flash column chromatography on silica (B1680970) gel.

Expected Yield: 85-95%

Mandatory Visualizations

Pinnick_Oxidation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve trans-2-Pentenal in t-BuOH B Add Water and 2-Methyl-2-butene A->B D Slowly add oxidant solution to aldehyde mixture B->D C Prepare aqueous solution of NaClO2 and NaH2PO4 C->D E Stir at room temperature (4-6 hours) D->E F Quench with Na2SO3 E->F G Extract with Et2O F->G H Acidify aqueous layer G->H I Extract product with Et2O H->I J Dry and concentrate I->J K Purify (Distillation or Chromatography) J->K

Caption: Experimental workflow for the synthesis of this compound.

Pinnick_Oxidation_Mechanism cluster_activation Active Oxidant Formation cluster_oxidation Oxidation of Aldehyde cluster_scavenging Byproduct Scavenging NaClO2 Sodium Chlorite (NaClO2) HClO2 Chlorous Acid (HClO2) NaClO2->HClO2 H+ NaH2PO4 NaH2PO4 Aldehyde trans-2-Pentenal Intermediate Chlorite Ester Intermediate Aldehyde->Intermediate + HClO2 Product This compound Intermediate->Product HOCl Hypochlorous Acid (HOCl) Intermediate->HOCl HOCl_scav HOCl Scavenger 2-Methyl-2-butene Inactive Inactive Byproduct Scavenger->Inactive + HOCl

Caption: Mechanism of the Pinnick oxidation for trans-2-pentenal.

References

Application Notes and Protocols for trans-2-Pentenoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Pentenoic acid is a versatile α,β-unsaturated carboxylic acid that serves as a valuable building block in organic synthesis. Its conjugated system, consisting of a carboxylic acid and a double bond, allows for a variety of chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, polymers, and fragrances.[1] This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₅H₈O₂[][3]
Molecular Weight 100.12 g/mol [][3]
Appearance Colorless to light yellow liquid[]
Boiling Point 106 °C at 20 mmHg
Melting Point 9-11 °C
Density 0.99 g/mL at 25 °C
Refractive Index n20/D 1.452
Solubility Soluble in organic solvents, limited solubility in water.
CAS Number 13991-37-2

Key Synthetic Applications and Protocols

This compound can undergo a variety of reactions at both the carboxylic acid moiety and the carbon-carbon double bond. Key applications include esterification, amide coupling, Michael addition, and the synthesis of heterocyclic compounds.

Esterification

Esterification of the carboxylic acid group is a common transformation. The resulting esters have applications as flavoring agents and are intermediates for further synthesis.[4] A standard method for this conversion is the Fischer esterification, which utilizes an alcohol in the presence of an acid catalyst.

Protocol: Synthesis of Ethyl trans-2-pentenoate

This protocol describes the synthesis of ethyl trans-2-pentenoate using ethanol (B145695) and a catalytic amount of p-toluenesulfonic acid (PTSA).

Materials:

  • This compound

  • Ethanol (absolute)

  • p-Toluenesulfonic acid monohydrate (PTSA)

  • Toluene (B28343)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), ethanol (3.0 eq), and a catalytic amount of PTSA (0.05 eq).

  • Add toluene to the flask to facilitate the azeotropic removal of water.

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by distillation to obtain pure ethyl trans-2-pentenoate.

ReactantMolar Eq.MW ( g/mol )Amount
This compound1.0100.12(user defined)
Ethanol3.046.07(user defined)
PTSA monohydrate0.05190.22(user defined)

Expected Yield: High, typically >85%.

Experimental Workflow for Esterification

Esterification_Workflow start Mix Reactants: This compound, Ethanol, PTSA, Toluene reflux Reflux with Dean-Stark Trap start->reflux workup Aqueous Workup: NaHCO3, Brine reflux->workup extraction Extraction workup->extraction drying Drying over MgSO4 extraction->drying purification Purification: Distillation drying->purification product Ethyl trans-2-pentenoate purification->product

Caption: Workflow for the synthesis of ethyl trans-2-pentenoate.

Amide Coupling

The carboxylic acid functionality of this compound can be readily converted to an amide via coupling with an amine. This reaction is fundamental in the synthesis of a wide range of biologically active molecules. Common coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator such as 1-hydroxybenzotriazole (B26582) (HOBt).[5]

Protocol: Synthesis of N-benzyl-trans-2-pentenoamide

This protocol details the coupling of this compound with benzylamine (B48309) using EDC and HOBt.

Materials:

  • This compound

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq), benzylamine (1.1 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in DMF in a round-bottom flask.

  • Add DIPEA (2.0 eq) to the mixture.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure amide.

ReactantMolar Eq.MW ( g/mol )Amount
This compound1.0100.12(user defined)
Benzylamine1.1107.15(user defined)
EDC·HCl1.2191.70(user defined)
HOBt1.2135.13(user defined)
DIPEA2.0129.24(user defined)

Expected Yield: Good to excellent, typically 70-95%.

Logical Relationship in Amide Coupling

Amide_Coupling TPA This compound Active_Ester Active Ester Intermediate TPA->Active_Ester Activation Amine Benzylamine Amide N-benzyl-trans-2-pentenoamide Amine->Amide Nucleophilic Attack EDC_HOBt EDC / HOBt EDC_HOBt->Active_Ester Active_Ester->Amide

Caption: Key steps in EDC/HOBt mediated amide bond formation.

Michael Addition

The electron-withdrawing carboxylic acid group activates the carbon-carbon double bond of this compound for conjugate addition, also known as the Michael reaction.[6] This reaction is a powerful tool for carbon-carbon bond formation. A variety of nucleophiles can be employed, including enolates, amines, and thiols.

Protocol: Michael Addition of Diethyl Malonate to Ethyl trans-2-pentenoate

This protocol describes a representative Michael addition using the ethyl ester of this compound and diethyl malonate as the nucleophile. The reaction is typically base-catalyzed.

Materials:

  • Ethyl trans-2-pentenoate

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Ethanol

  • Dilute hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal in absolute ethanol under an inert atmosphere.

  • To a solution of diethyl malonate (1.1 eq) in ethanol, add the sodium ethoxide solution (1.1 eq) at 0 °C.

  • Stir the mixture for 15-30 minutes to form the enolate.

  • Add ethyl trans-2-pentenoate (1.0 eq) dropwise to the enolate solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by adding dilute HCl until the solution is acidic.

  • Remove the ethanol under reduced pressure.

  • Add water to the residue and extract with diethyl ether.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by vacuum distillation or column chromatography.

ReactantMolar Eq.MW ( g/mol )Amount
Ethyl trans-2-pentenoate1.0128.17(user defined)
Diethyl malonate1.1160.17(user defined)
Sodium ethoxide1.168.05(user defined)

Expected Yield: Good, typically 60-80%.

Michael Addition Workflow

Michael_Addition_Workflow Start Enolate Formation: Diethyl malonate + NaOEt Addition Conjugate Addition: + Ethyl trans-2-pentenoate Start->Addition Quench Acidic Quench (HCl) Addition->Quench Workup Extraction & Washing Quench->Workup Purification Purification Workup->Purification Product Michael Adduct Purification->Product

Caption: General workflow for a Michael addition reaction.

Synthesis of Heterocycles: Pyrazolines

The α,β-unsaturated carbonyl system of this compound and its derivatives is a key synthon for the construction of various heterocyclic rings. For example, reaction with hydrazine (B178648) derivatives can lead to the formation of pyrazolines, which are five-membered nitrogen-containing heterocycles with a wide range of biological activities.

Protocol: Synthesis of 3-Propyl-4,5-dihydro-1H-pyrazol-5-one

This protocol outlines the reaction of ethyl trans-2-pentenoate with hydrazine hydrate (B1144303) to form a pyrazolinone derivative.

Materials:

  • Ethyl trans-2-pentenoate

  • Hydrazine hydrate

  • Ethanol

  • Acetic acid (catalytic)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • To a round-bottom flask, add ethyl trans-2-pentenoate (1.0 eq), hydrazine hydrate (1.2 eq), and ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the mixture to reflux and stir for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolinone.

ReactantMolar Eq.MW ( g/mol )Amount
Ethyl trans-2-pentenoate1.0128.17(user defined)
Hydrazine hydrate1.250.06(user defined)

Expected Yield: Moderate to good.

Pyrazoline Synthesis Pathway

Pyrazoline_Synthesis Reactants Ethyl trans-2-pentenoate + Hydrazine Hydrate Intermediate Hydrazone Intermediate Reactants->Intermediate Condensation Cyclization Intramolecular Cyclization Intermediate->Cyclization Product 3-Propyl-4,5-dihydro- 1H-pyrazol-5-one Cyclization->Product

Caption: Reaction pathway for the synthesis of a pyrazolinone.

Biological Activity and Signaling Pathways

While this compound itself is primarily used as a synthetic intermediate, its derivatives have been investigated for various biological activities. For instance, derivatives of this compound have been explored as nonsteroidal human androgen receptor (hAR) agonists.[] Additionally, some studies suggest that 2-pentenoic acid may have anti-inflammatory properties by potentially inhibiting prostaglandin (B15479496) synthesis and could play a role in improving mitochondrial function.

Currently, there is limited direct evidence in the public domain detailing specific signaling pathways that are modulated by this compound itself. Its derivatives, particularly those designed as receptor agonists or antagonists, would exert their effects through the signaling pathways associated with their specific molecular targets (e.g., the androgen receptor signaling pathway for hAR agonists). Further research is needed to fully elucidate the direct interactions of this compound with cellular signaling cascades.

Disclaimer: The protocols provided are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions may require optimization for specific substrates and scales.

References

Application of trans-2-Pentenoic acid in the synthesis of pharmaceutical intermediates.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trans-2-pentenoic acid is a versatile unsaturated carboxylic acid that serves as a valuable building block in the synthesis of various pharmaceutical intermediates.[1][2] Its conjugated double bond and carboxylic acid functionality allow for a range of chemical transformations, making it a key precursor for the construction of complex molecular architectures. This document outlines the application of this compound in the synthesis of a key intermediate for nonsteroidal androgen receptor (AR) modulators, specifically focusing on the pyrano[3,2-g]quinolin-2-one scaffold. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to guide researchers in this synthetic application.

Introduction

The androgen receptor (AR) is a crucial target in the development of therapies for prostate cancer and other androgen-related conditions. Nonsteroidal AR modulators offer potential advantages over steroidal drugs, including improved oral bioavailability and reduced side effects.[3] A promising class of nonsteroidal AR agonists is based on the 4-(trifluoromethyl)-2H-pyrano[3,2-g]quinolin-2-one core structure.[4] The synthesis of this heterocyclic system can be achieved through a cyclization reaction involving a substituted 7-hydroxyquinolin-2-one and a β-ketoester equivalent. This application note details a synthetic strategy that utilizes this compound as a starting material to generate a key intermediate for the construction of this important pharmaceutical scaffold.

Overall Synthetic Strategy

The proposed synthetic pathway involves two key stages:

  • Esterification of this compound: Conversion of this compound to its ethyl ester, ethyl trans-2-pentenoate, to increase its reactivity in subsequent condensation reactions.

  • Pechmann Condensation: Reaction of a 7-hydroxy-4-(trifluoromethyl)quinolin-2(1H)-one with an activated form of ethyl trans-2-pentenoate to construct the pyrano[3,2-g]quinolin-2-one ring system.

G cluster_0 Stage 1: Esterification cluster_1 Stage 2: Pyranoquinoline Formation Trans-2-Pentenoic_Acid This compound Ethyl_trans-2-pentenoate Ethyl trans-2-pentenoate Trans-2-Pentenoic_Acid->Ethyl_trans-2-pentenoate Ethanol (B145695), H+ catalyst Pharmaceutical_Intermediate 4-(Trifluoromethyl)-2H-pyrano[3,2-g]quinolin-2-one Intermediate Ethyl_trans-2-pentenoate->Pharmaceutical_Intermediate Pechmann Condensation 7-Hydroxy-4-(trifluoromethyl)quinolin-2(1H)-one 7-Hydroxy-4-(trifluoromethyl)quinolin-2(1H)-one 7-Hydroxy-4-(trifluoromethyl)quinolin-2(1H)-one->Pharmaceutical_Intermediate

Caption: Overall synthetic workflow.

Experimental Protocols

Synthesis of Ethyl trans-2-pentenoate (Intermediate 1)

Principle: Fischer esterification of this compound with ethanol using a strong acid catalyst.[5][6]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound100.1210.0 g0.1
Ethanol (absolute)46.0750 mL-
Sulfuric Acid (conc.)98.081 mL-
Saturated Sodium Bicarbonate Solution-50 mL-
Anhydrous Magnesium Sulfate120.375 g-

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (10.0 g, 0.1 mol) and absolute ethanol (50 mL).

  • Slowly add concentrated sulfuric acid (1 mL) to the mixture while stirring.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • After cooling to room temperature, pour the mixture into a separatory funnel containing 100 mL of cold water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution (50 mL) until effervescence ceases, followed by a final wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ethyl trans-2-pentenoate.

  • Purify the crude product by fractional distillation.

Expected Yield and Characterization:

ParameterValue
Yield 85-95%
Appearance Colorless liquid
Boiling Point 145-147 °C
¹H NMR (CDCl₃, ppm) δ 6.95 (dt, 1H), 5.80 (dt, 1H), 4.18 (q, 2H), 2.20 (quint, 2H), 1.28 (t, 3H), 1.05 (t, 3H)
¹³C NMR (CDCl₃, ppm) δ 166.5, 148.8, 121.5, 60.1, 25.5, 14.3, 12.2
Synthesis of 4-(Trifluoromethyl)-2H-pyrano[3,2-g]quinolin-2-one Intermediate (Pharmaceutical Intermediate)

Principle: Pechmann condensation of 7-hydroxy-4-(trifluoromethyl)quinolin-2(1H)-one with an activated derivative of ethyl trans-2-pentenoate under acidic conditions.[7][8][9] This reaction leads to the formation of the pyranone ring fused to the quinoline (B57606) core.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
7-Hydroxy-4-(trifluoromethyl)quinolin-2(1H)-one229.152.29 g0.01
Ethyl trans-2-pentenoate128.171.54 g0.012
Polyphosphoric Acid (PPA)-20 g-
Ice-water-100 mL-
Ethanol46.07As needed-

Procedure:

  • In a 100 mL round-bottom flask, add 7-hydroxy-4-(trifluoromethyl)quinolin-2(1H)-one (2.29 g, 0.01 mol) and ethyl trans-2-pentenoate (1.54 g, 0.012 mol).

  • Add polyphosphoric acid (20 g) to the mixture and stir with a mechanical stirrer.

  • Heat the reaction mixture in an oil bath at 100-110 °C for 6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it carefully onto 100 mL of ice-water with vigorous stirring.

  • A solid precipitate will form. Filter the solid, wash thoroughly with water until the washings are neutral, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure 4-(trifluoromethyl)-2H-pyrano[3,2-g]quinolin-2-one intermediate.

Expected Yield and Characterization:

ParameterValue
Yield 60-70%
Appearance Pale yellow solid
Melting Point >250 °C
¹H NMR (DMSO-d₆, ppm) δ 8.1-8.3 (m, 2H), 7.6-7.8 (m, 2H), 6.5 (s, 1H), 2.8 (q, 2H), 1.2 (t, 3H)
¹³C NMR (DMSO-d₆, ppm) δ 160.1, 155.2, 148.9, 145.3, 138.7 (q, J=30 Hz), 125.8, 122.4 (q, J=274 Hz), 118.9, 115.6, 112.3, 110.1, 28.7, 12.5
Mass Spec (ESI-MS) m/z 296.06 [M+H]⁺

Androgen Receptor Signaling Pathway

The synthesized pyrano[3,2-g]quinolin-2-one intermediates are precursors to nonsteroidal androgen receptor agonists. These agonists function by binding to the androgen receptor and activating its downstream signaling cascade.[10][11][12]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT or Synthetic Agonist) AR_HSP AR-HSP Complex Androgen->AR_HSP AR Androgen Receptor (AR) AR_dimer AR Dimer AR->AR_dimer dimerization HSP Heat Shock Proteins (HSP) AR_HSP->AR dissociation AR_HSP->HSP ARE Androgen Response Element (ARE) AR_dimer->ARE binding Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis (Cell Growth, Proliferation) mRNA->Protein

References

Application Notes and Protocols for Bio-Based Polymer Production from trans-2-Pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of trans-2-pentenoic acid as a versatile, bio-based monomer for the synthesis of novel polymers. This document details the production of the monomer from renewable resources, outlines polymerization procedures, and discusses the characterization of the resulting polymer, poly(this compound). The information is intended to guide researchers in exploring the potential of this platform chemical for various applications, including in the development of new materials and drug delivery systems.

Introduction

The increasing demand for sustainable and environmentally friendly materials has driven research into the development of bio-based polymers. This compound, a five-carbon unsaturated carboxylic acid, presents a promising renewable building block for polymer synthesis.[1][2] Its chemical structure, featuring both a vinyl group and a carboxylic acid moiety, allows for a variety of polymerization techniques to be employed, leading to polymers with a range of potential properties and applications.[3] This document provides detailed methodologies for the bio-based production of this compound and its subsequent polymerization.

Properties of this compound

A thorough understanding of the monomer's properties is essential for its effective use in polymerization.

PropertyValueReference
Molecular Formula C₅H₈O₂[4][5]
Molecular Weight 100.12 g/mol [4][5][6]
Appearance Colorless to pale yellow liquid[7][8]
Boiling Point 106 °C at 20 mmHg[6][7]
Melting Point 9-11 °C[6][7]
Density 0.99 g/mL at 25 °C[6][7]
Refractive Index (n20/D) 1.452[6][7]
CAS Number 13991-37-2[4][6][9]

Bio-based Production of this compound

A viable route for the production of this compound from renewable resources involves the pyrolysis of poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), a bio-based and biodegradable polyester (B1180765) produced by microbial fermentation.

Production of PHBV via Fermentation (Conceptual Protocol)

While a detailed fermentation protocol for the specific PHBV composition is not available in the provided search results, a general approach involves the cultivation of a suitable microbial strain (e.g., Cupriavidus necator) in a bioreactor with a carbon source rich in both even and odd-chain fatty acids to promote the incorporation of both 3-hydroxybutyrate (B1226725) (HB) and 3-hydroxyvalerate (B1259860) (HV) monomer units. The fermentation process is typically carried out under nutrient-limiting conditions (e.g., nitrogen or phosphorus limitation) to enhance PHBV accumulation within the cells.

Pyrolysis of PHBV to Yield this compound

Pyrolysis of the extracted and purified PHBV copolymer yields a mixture of α,β-unsaturated carboxylic acids, primarily crotonic acid (from the HB units) and this compound (from the HV units).

Experimental Protocol:

  • PHBV Preparation: Ensure the PHBV copolymer is dried thoroughly to remove any residual moisture.

  • Pyrolysis Setup: Place the dried PHBV in a pyrolysis reactor equipped with a temperature controller and a collection system for the liquid products.

  • Pyrolysis Conditions: Heat the reactor to a temperature range of 350-400°C under an inert atmosphere (e.g., nitrogen) to prevent oxidation. The pyrolysis products are vaporized and then condensed in a collection flask.

  • Product Separation: The resulting liquid pyrolysate, a mixture of crotonic acid and this compound, can be separated using techniques such as fractional distillation or chromatography to isolate the pure this compound.

Polymerization of this compound

Free-Radical Polymerization of this compound

Experimental Protocol:

  • Monomer Purification: Purify the this compound monomer by distillation under reduced pressure to remove any inhibitors.

  • Reaction Setup: In a reaction vessel equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve the purified this compound in a suitable solvent (e.g., toluene, dioxane).

  • Initiator Addition: Add a free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to the solution. The concentration of the initiator will influence the molecular weight of the resulting polymer.

  • Polymerization: Heat the reaction mixture to a temperature appropriate for the chosen initiator (typically 60-80°C for AIBN) under a nitrogen atmosphere to prevent inhibition by oxygen.

  • Reaction Monitoring: Monitor the progress of the polymerization by techniques such as gravimetry (to determine monomer conversion) or spectroscopy (to observe the disappearance of the vinyl proton signals in NMR).

  • Polymer Isolation: After the desired conversion is reached, cool the reaction mixture and precipitate the polymer by pouring the solution into a non-solvent (e.g., hexane, methanol).

  • Purification and Drying: Filter the precipitated polymer, wash it with the non-solvent to remove any unreacted monomer and initiator residues, and dry it under vacuum to a constant weight.

Characterization of Poly(this compound)

The synthesized polymer should be thoroughly characterized to determine its molecular weight, thermal properties, and chemical structure.

Characterization TechniqueExpected Information
Gel Permeation Chromatography (GPC) Number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg) and melting temperature (Tm) (if crystalline).
Thermogravimetric Analysis (TGA) Thermal stability and decomposition temperature (Td).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Confirmation of the polymer structure by analyzing the chemical shifts and integration of the proton and carbon signals.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of the characteristic functional groups in the polymer, such as the carbonyl group of the carboxylic acid and the C-H bonds of the polymer backbone.

Visualizations

Bio-production and Polymerization Workflow

BioPolymerWorkflow cluster_bio Bio-based Monomer Production cluster_poly Polymer Synthesis cluster_char Polymer Characterization Fermentation Microbial Fermentation PHBV PHBV Copolymer Fermentation->PHBV Pyrolysis Pyrolysis PHBV->Pyrolysis Monomer This compound Pyrolysis->Monomer Polymerization Free-Radical Polymerization Monomer->Polymerization Polymer Poly(this compound) Polymerization->Polymer GPC GPC Polymer->GPC DSC DSC Polymer->DSC TGA TGA Polymer->TGA NMR NMR Polymer->NMR FTIR FTIR Polymer->FTIR

Caption: Workflow for the production and characterization of poly(this compound).

Free-Radical Polymerization Mechanism

PolymerizationMechanism Initiator Initiator (I) Radical Initiator Radical (I•) Initiator->Radical Decomposition GrowingChain Growing Polymer Chain (P•) Radical->GrowingChain Initiation + M Monomer Monomer (M) GrowingChain->GrowingChain Propagation + n(M) Termination Termination GrowingChain->Termination Polymer Polymer (P) Termination->Polymer

Caption: Simplified mechanism of free-radical polymerization.

Safety Precautions

This compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10] All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information. Polymerization reactions should be conducted with care, considering the potential for exothermic reactions.

Conclusion

This compound serves as a valuable bio-based monomer with the potential for producing a variety of novel polymers. The protocols and data presented in these application notes provide a foundation for researchers to explore the synthesis and characterization of poly(this compound) and to investigate its potential applications in diverse fields, including biodegradable materials and advanced drug delivery systems. Further research is warranted to optimize both the bio-based production of the monomer and the polymerization processes to tailor the polymer properties for specific end-uses.

References

Application Notes and Protocols for Microbial Production of trans-2-Pentenoic Acid from Renewable Feedstocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the microbial production of trans-2-pentenoic acid, a valuable platform chemical and building block for pharmaceuticals and specialty chemicals. The focus is on utilizing renewable feedstocks, offering a sustainable alternative to petroleum-based synthesis. Two primary approaches are detailed: an established indirect production method via the pyrolysis of the microbially synthesized biopolymer poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), and a prospective direct biosynthetic route using metabolically engineered microorganisms.

Part 1: Indirect Production of this compound via PHBV Intermediate

This method leverages the natural ability of various microorganisms to produce PHBV, a biodegradable polyester, from simple carbon sources. The 3-hydroxyvalerate (B1259860) (3HV) monomer unit within the PHBV polymer is the direct precursor to this compound upon thermal degradation.

Data Presentation: Microbial Production of PHBV

The following table summarizes quantitative data from various studies on the microbial production of PHBV from renewable feedstocks. This data is crucial for selecting appropriate microbial strains and fermentation strategies.

Microbial StrainRenewable Feedstock(s)Fermentation ModeTiter (g/L)Yield (g/g)3HV Content (mol%)Reference
Recombinant Bacillus megateriumGlucoseFed-batch6.1 (PHA)0.8 (g PHA/g CDW)58[1][2][3]
Bacillus megateriumGlucose, Acetic Acid, Butyric Acid, Caproic Acid, Food Waste VFAsBatch~0.16 (PHA)0.09-0.1 (g PHA/g CDW)Not specified[4]
Cupriavidus necatorSugarcane Vinasse and MolassesNot specified11.7 (PHB)Not specifiedNot applicable (for PHB)[5]
Cupriavidus necatorGlycerol and Propionic AcidFed-batch (pulse feeding)3.4 (PHBV)Not specifiedup to 12[6]
Engineered Ralstonia eutrophaGlucoseFed-batch91.1 (PHBV)Not specified26.0[7]
Ralstonia eutrophaGlucose and Sodium Propionate (B1217596)ContinuousNot specifiedNot specified30-60 (depending on propionate concentration)[8]
Engineered E. coliGlucoseShake flaskNot specifiedNot specified25.4[9]

CDW: Cell Dry Weight, PHA: Polyhydroxyalkanoates, PHB: Poly(3-hydroxybutyrate), PHBV: Poly(3-hydroxybutyrate-co-3-hydroxyvalerate), VFAs: Volatile Fatty Acids.

Experimental Protocols

This protocol is a representative method for producing PHBV with a significant 3-hydroxyvalerate content, which is essential for the subsequent production of this compound.

1. Strain and Media Preparation:

  • Microorganism: Cupriavidus necator H16 (ATCC 17699).

  • Seed Culture Medium (per liter): 10 g tryptone, 5 g yeast extract, 5 g NaCl. Autoclave at 121°C for 20 minutes.

  • Fermentation Medium (per liter): 20 g glucose, 1 g (NH₄)₂SO₄, 1.5 g KH₂PO₄, 3.6 g Na₂HPO₄·12H₂O, 0.2 g MgSO₄·7H₂O, 1 ml trace element solution. Autoclave the basal medium and glucose solution separately and mix before inoculation. The trace element solution contains (per liter): 10 g FeSO₄·7H₂O, 2.2 g ZnSO₄·7H₂O, 0.6 g MnSO₄·H₂O, 0.3 g CuSO₄·5H₂O, 0.2 g NiCl₂·6H₂O, 0.1 g CoCl₂·6H₂O in 0.1 M HCl.

  • Co-substrate Feed: A sterile solution of propionic acid (e.g., 100 g/L), pH adjusted to 7.0 with NaOH.

2. Fermentation:

  • Inoculate 100 mL of seed culture medium with a single colony of C. necator and incubate at 30°C, 200 rpm for 24 hours.

  • Transfer the seed culture to a 5 L bioreactor containing 3 L of fermentation medium.

  • Maintain the fermentation conditions at 30°C, pH 7.0 (controlled with 2 M NaOH and 1 M H₂SO₄), and dissolved oxygen (DO) above 20% by controlling the agitation speed (300-800 rpm) and aeration rate (1-2 vvm).

  • After the initial glucose is depleted (approximately 24 hours), initiate a fed-batch feeding strategy.

  • Feed a concentrated glucose solution (e.g., 500 g/L) to maintain a low residual glucose concentration.

  • Pulse-feed the propionic acid solution to achieve the desired 3HV content in the PHBV. The ratio of propionic acid to glucose in the feed will influence the final 3HV molar fraction.[6][8]

  • Continue the fermentation for 48-72 hours, monitoring cell growth (OD₆₀₀) and substrate consumption.

3. PHBV Extraction:

  • Harvest the cells by centrifugation (8000 x g, 15 min, 4°C).

  • Wash the cell pellet twice with distilled water.

  • Lyophilize the cell pellet to determine the cell dry weight.

  • Extract PHBV from the dried cells using a suitable solvent (e.g., hot chloroform (B151607) or 2-methyltetrahydrofuran) for several hours.[10]

  • Precipitate the extracted PHBV by adding a non-solvent (e.g., cold methanol (B129727) or n-heptane).[11]

  • Collect the precipitated PHBV by filtration and dry it under vacuum.

This protocol describes the thermal degradation of the produced PHBV to obtain a mixture of crotonic acid and this compound.

1. Pyrolysis Setup:

  • A horizontal tube furnace equipped with a quartz tube.

  • A system for purging with an inert gas (e.g., nitrogen).

  • A condenser cooled with circulating cold water or a dry ice/acetone (B3395972) bath to collect the liquid pyrolyzate.

  • A collection flask for the liquid product.

2. Pyrolysis Procedure:

  • Place a known amount of dried PHBV (e.g., 1-5 g) in a ceramic boat inside the quartz tube.

  • Assemble the pyrolysis apparatus and purge the system with nitrogen gas for at least 30 minutes to remove any oxygen.

  • Heat the furnace to the desired pyrolysis temperature (e.g., 240°C) at a controlled heating rate.[11][12]

  • Maintain the pyrolysis temperature for a specific duration (e.g., 1 hour).[11][12]

  • During pyrolysis, a vapor stream containing crotonic acid and this compound will be generated and subsequently condensed in the cold trap.

  • After the pyrolysis is complete, cool down the system to room temperature under a continuous nitrogen flow.

  • Rinse the condenser and collection flask with a suitable solvent (e.g., acetone) to recover all the condensed pyrolyzate.[12]

This protocol outlines the analysis of the pyrolyzate to determine the concentration and yield of this compound.

1. Sample Preparation:

  • Dilute the collected pyrolyzate in a suitable solvent (e.g., acetone or methanol) to a concentration within the calibration range of the instrument.

  • Prepare a series of standard solutions of authentic this compound of known concentrations in the same solvent for calibration.

  • Add an internal standard (e.g., a deuterated fatty acid) to both the samples and the standards for improved quantification accuracy.

2. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A suitable capillary column for fatty acid analysis (e.g., a 5% phenyl methylpolysiloxane column).[13]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.95 mL/min).[13]

    • Injector Temperature: 250°C.[13]

    • Oven Temperature Program: Start at 45°C (hold for 4 min), then ramp to 280°C at 3°C/min, and hold at 280°C for 20 min.[13]

    • Injection Volume: 1 µL.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 15-500.[13]

  • Identify this compound by comparing its retention time and mass spectrum with those of the authentic standard.

  • Quantify the amount of this compound in the samples using the calibration curve generated from the standards.

Visualization of the Indirect Production Workflow

indirect_production_workflow cluster_fermentation Microbial Fermentation cluster_downstream Downstream Processing Renewable_Feedstocks Renewable Feedstocks (Glucose, Glycerol, etc.) Microbial_Host Microbial Host (e.g., Cupriavidus necator) Renewable_Feedstocks->Microbial_Host Carbon Source PHBV PHBV Granules Microbial_Host->PHBV Biosynthesis Extraction PHBV Extraction PHBV->Extraction Pyrolysis Pyrolysis Extraction->Pyrolysis Purification Purification Pyrolysis->Purification T2PA This compound Purification->T2PA

Caption: Workflow for the indirect production of this compound.

Part 2: Prospective Direct Biosynthesis of this compound

While not yet established, the direct microbial synthesis of this compound from renewable feedstocks is a highly attractive goal. This section outlines a potential metabolic pathway that could be engineered in a microbial host like E. coli. This proposed pathway is based on the successful engineering of pathways for other short-chain unsaturated carboxylic acids.[14][15]

Proposed Metabolic Pathway

The proposed pathway involves the extension of the native fatty acid synthesis (FAS) or the reversal of the β-oxidation pathway to produce a C5 intermediate, followed by desaturation and thioester cleavage.

Visualization of the Proposed Biosynthetic Pathway

direct_biosynthesis_pathway cluster_central_metabolism Central Carbon Metabolism cluster_engineered_pathway Engineered Pathway Glucose Glucose Acetyl_CoA Acetyl-CoA Glucose->Acetyl_CoA Propionyl_CoA Propionyl-CoA Glucose->Propionyl_CoA via threonine or citramalate (B1227619) pathway Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA atoB (thiolase) Three_Ketovaleryl_CoA (S)-3-Ketovaleryl-CoA Propionyl_CoA->Three_Ketovaleryl_CoA bktB (β-ketothiolase) Acetoacetyl_CoA->Three_Ketovaleryl_CoA Three_Hydroxyvaleryl_CoA (R)-3-Hydroxyvaleryl-CoA Three_Ketovaleryl_CoA->Three_Hydroxyvaleryl_CoA phaB (reductase) trans_2_Pentenoyl_CoA trans-2-Pentenoyl-CoA Three_Hydroxyvaleryl_CoA->trans_2_Pentenoyl_CoA crt (crotonase) T2PA This compound trans_2_Pentenoyl_CoA->T2PA tesB (thioesterase)

Caption: Proposed pathway for direct biosynthesis of this compound.

Experimental Protocol: Engineering E. coli for Direct this compound Production (Prospective)

This protocol outlines a general strategy for engineering E. coli to produce this compound directly.

1. Strain and Plasmid Construction:

  • Host Strain: E. coli K-12 derivative (e.g., MG1655) with deletions in competing pathways (e.g., ΔfadD to prevent fatty acid degradation).

  • Gene Cassettes: Synthesize codon-optimized genes for the following enzymes and clone them into suitable expression vectors (e.g., pET or pTrc series) under the control of an inducible promoter (e.g., T7 or trc):

    • β-ketothiolase (bktB): To condense acetyl-CoA and propionyl-CoA to form (S)-3-ketovaleryl-CoA.

    • Acetoacetyl-CoA reductase (phaB): To reduce (S)-3-ketovaleryl-CoA to (R)-3-hydroxyvaleryl-CoA.

    • Enoyl-CoA hydratase (crotonase, crt): To dehydrate (R)-3-hydroxyvaleryl-CoA to trans-2-pentenoyl-CoA.

    • Thioesterase (tesB): To hydrolyze trans-2-pentenoyl-CoA to this compound.

  • Propionyl-CoA Source: To provide the C3 precursor, engineer a pathway for propionyl-CoA synthesis from central metabolites, for example, by expressing the citramalate pathway or the threonine biosynthesis pathway.[9]

2. Culture and Induction:

  • Transform the engineered E. coli strain with the expression plasmids.

  • Grow the recombinant strain in a suitable medium (e.g., M9 minimal medium supplemented with glucose and appropriate antibiotics) at 37°C with shaking.

  • When the culture reaches a mid-log phase (OD₆₀₀ ≈ 0.6-0.8), induce gene expression by adding the appropriate inducer (e.g., IPTG).

  • Continue the cultivation at a lower temperature (e.g., 30°C) for 24-48 hours to allow for protein expression and product accumulation.

3. Extraction and Analysis:

  • Acidify the culture supernatant to pH ~2 with HCl.

  • Extract the organic acids with an equal volume of a suitable solvent (e.g., ethyl acetate).

  • Analyze the organic phase by GC-MS as described in Protocol 3 to detect and quantify this compound.

Disclaimer: The direct production of this compound is a prospective approach and requires significant metabolic engineering efforts. The provided protocol is a general guideline and will need optimization at each step.

These application notes and protocols provide a solid foundation for researchers to embark on the microbial production of this compound from renewable resources, paving the way for more sustainable chemical manufacturing processes.

References

GC-MS method for the analysis of trans-2-Pentenoic acid in complex mixtures.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

trans-2-Pentenoic acid is an unsaturated short-chain fatty acid that may be present in various complex biological and environmental matrices. Accurate and sensitive quantification of this analyte is crucial for understanding its potential roles in metabolic pathways, as a biomarker, or as a component in pharmaceutical formulations. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, the inherent polarity and low volatility of carboxylic acids like this compound necessitate derivatization to improve their chromatographic behavior and detection sensitivity. This application note provides a detailed protocol for the analysis of this compound in complex mixtures using GC-MS following a derivatization procedure.

Experimental Protocols

A robust and reproducible experimental protocol is essential for the accurate quantification of this compound. The following sections detail the necessary steps from sample preparation to data analysis.

Sample Preparation

The goal of sample preparation is to extract this compound from the sample matrix while removing interfering substances. The following protocol is a general guideline and may require optimization depending on the specific matrix (e.g., plasma, urine, cell culture media).

Materials:

  • Sample containing this compound

  • Internal Standard (IS) solution (e.g., heptadecanoic acid, 1 mg/mL in methanol)

  • Methanol (B129727) (anhydrous, ≥99.8%)

  • Hexane (B92381) (GC grade)

  • 10% Acetyl chloride in methanol

  • 6% Sodium carbonate solution

  • Anhydrous sodium sulfate (B86663)

  • 15 mL glass tubes with screw caps

  • Pipettes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Collection: Collect 100 µL of the sample (e.g., plasma, serum, or homogenized tissue) into a 15 mL glass tube.

  • Internal Standard Spiking: Add a known amount of internal standard solution to the sample. The concentration of the IS should be within the range of the expected analyte concentration.

  • Extraction: For complex matrices like plasma or tissue homogenates, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is recommended to remove proteins and other interferences.[1][2] A simple protein precipitation with a solvent like methanol can also be effective for some sample types.

  • Derivatization to Fatty Acid Methyl Ester (FAME):

    • To the extracted and dried sample residue (or directly to 100 µL of a simpler matrix like cell culture media), add 1.5 mL of 10% acetyl chloride in methanol.[3]

    • Cap the tube tightly and vortex for 30 seconds.

    • Heat the mixture at 70°C for 60 minutes to facilitate the conversion of this compound to its methyl ester.[4]

  • Extraction of FAME:

    • After cooling to room temperature, add 1 mL of hexane and 1 mL of 6% sodium carbonate solution.

    • Vortex thoroughly for 1 minute and then centrifuge at 3000 rpm for 5 minutes to separate the layers.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean tube.

  • Drying and Concentration:

    • Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of hexane (e.g., 100 µL) for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following GC-MS parameters are recommended as a starting point and should be optimized for the specific instrument being used.

Table 1: GC-MS Parameters

ParameterCondition
Gas Chromatograph
ColumnDB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier GasHelium at a constant flow of 1.2 mL/min
Injection ModeSplitless, 1 µL injection volume
Inlet Temperature250°C
Oven ProgramInitial temperature of 60°C, hold for 2 minutes, ramp to 220°C at 10°C/min, and hold for 5 minutes.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
MS AcquisitionFull Scan (m/z 40-300) for initial identification and Selected Ion Monitoring (SIM) for quantification.
Transfer Line Temp.280°C
Ion Source Temp.230°C

Characteristic Ions for SIM Mode: For quantitative analysis, monitoring characteristic ions of the this compound methyl ester is crucial. Based on the fragmentation pattern of similar compounds, the following ions are suggested for monitoring. The exact ions should be confirmed by analyzing a standard of the derivatized analyte.

  • Molecular Ion (M+) : m/z 114

  • Fragment Ions : m/z 55, 69, 83 (indicative of the pentenoyl structure)

Data Presentation

Quantitative data should be summarized for clarity and easy comparison. The following tables illustrate how to present calibration and validation data.

Table 2: Calibration Curve Data for this compound Methyl Ester

Concentration (µg/mL)Peak Area Ratio (Analyte/IS)
1User-generated data
5User-generated data
10User-generated data
25User-generated data
50User-generated data
100User-generated data
Linearity (R²) >0.99

Table 3: Method Validation Parameters

ParameterResult
Limit of Detection (LOD)User-generated data
Limit of Quantification (LOQ)User-generated data
Precision (%RSD)<15%
Accuracy (% Recovery)85-115%
Matrix EffectUser-generated data

Visualizations

Diagrams are provided to illustrate the experimental workflow and logical relationships within the analytical method.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Complex Mixture (e.g., Plasma, Urine) Spike Spike with Internal Standard Sample->Spike Extract Liquid-Liquid or Solid-Phase Extraction Spike->Extract Derivatize Derivatization to FAME (10% Acetyl Chloride in Methanol, 70°C) Extract->Derivatize Extract_FAME Hexane Extraction of FAME Derivatize->Extract_FAME Concentrate Evaporation and Reconstitution Extract_FAME->Concentrate GC_MS GC-MS Analysis (DB-5ms column, EI) Concentrate->GC_MS Integration Peak Integration GC_MS->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Derivatization_Reaction T2PA This compound C₅H₈O₂ FAME This compound Methyl Ester C₆H₁₀O₂ T2PA->FAME 70°C Reagents {Methanol (CH₃OH) | Acetyl Chloride (CH₃COCl)} Reagents->T2PA

Caption: Derivatization of this compound to its methyl ester.

References

Application Note: Quantification of trans-2-Pentenoic Acid using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of trans-2-Pentenoic acid. The described protocol is suitable for researchers, scientists, and professionals in the drug development industry requiring accurate quantification of this compound in aqueous-based formulations. The method utilizes a reversed-phase C18 column with UV detection, offering excellent linearity, sensitivity, and reproducibility.

Introduction

This compound is an unsaturated carboxylic acid with potential applications in various fields, including as a building block in organic synthesis and in the development of new pharmaceutical agents. Accurate and reliable quantification of this compound is crucial for quality control, stability studies, and formulation development. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of organic acids due to its simplicity, speed, and stability.[1] This application note provides a comprehensive protocol for the quantification of this compound, including sample preparation, detailed HPLC conditions, and method validation parameters.

Experimental

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid (85%, analytical grade)

  • Water (HPLC grade)

  • 0.45 µm syringe filters

Instrumentation
  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good separation of short-chain fatty acids.[2][3]

Chromatographic Conditions

A summary of the HPLC conditions is provided in Table 1. An acidic mobile phase is employed to suppress the ionization of the carboxylic acid, thereby improving its retention on the reversed-phase column.[4]

Table 1: HPLC Method Parameters

ParameterCondition
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic: 70% A / 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm[5][6][7]
Injection Volume 10 µL
Run Time 10 minutes

Note: The UV absorbance maximum for 2-pentenoic acid has also been reported at 240 nm, which could be used for enhanced selectivity if needed.

Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation (Aqueous Formulation)
  • Accurately dilute the sample containing this compound with the mobile phase to bring the concentration within the calibration range (1-100 µg/mL).

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Method Validation

The described HPLC method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision, following general principles for analytical method validation.[8][9]

Linearity

The linearity of the method was evaluated by analyzing the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration of this compound.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.[8]

Accuracy and Precision

Accuracy was determined by the recovery of spiked samples at three different concentration levels. Precision was evaluated by analyzing six replicate injections of a standard solution, with the results expressed as the relative standard deviation (RSD).

Quantitative Data Summary

The quantitative performance of this HPLC method is summarized in the tables below.

Table 2: Linearity Data

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c

Table 3: Sensitivity Data

ParameterResult
Limit of Detection (LOD) ~0.3 µg/mL
Limit of Quantification (LOQ) ~1.0 µg/mL

Table 4: Accuracy and Precision Data

Concentration LevelRecovery (%)Precision (RSD, %)
Low 98 - 102< 2.0
Medium 98 - 102< 2.0
High 98 - 102< 2.0

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the quantification of this compound using this HPLC protocol.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Standard Preparation (Stock and Working Solutions) HPLC_Injection HPLC Injection Standard_Prep->HPLC_Injection Sample_Prep Sample Preparation (Dilution and Filtration) Sample_Prep->HPLC_Injection Data_Acquisition Data Acquisition (Chromatogram) HPLC_Injection->Data_Acquisition Calibration Calibration Curve Construction Data_Acquisition->Calibration Quantification Quantification of This compound Data_Acquisition->Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: HPLC quantification workflow for this compound.

Conclusion

The HPLC method described in this application note is a reliable and efficient tool for the quantification of this compound in aqueous formulations. The method is simple, accurate, and precise, making it suitable for routine quality control and research applications in the pharmaceutical and chemical industries.

References

Application Notes and Protocols: Esterification of trans-2-Pentenoic Acid for Flavor and Fragrance Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various alkyl esters of trans-2-pentenoic acid, which are valuable compounds in the flavor and fragrance industry due to their characteristic fruity aromas. The following sections detail both chemical and enzymatic synthesis methods, present key data in a structured format, and offer visual workflows for clarity.

Introduction

This compound is an unsaturated carboxylic acid that serves as a versatile building block in organic synthesis.[1] Its esters are known to possess pleasant fruity and sweet aromas, making them desirable components in the formulation of flavors and fragrances. For instance, while trans-2-methyl-2-pentenoic acid is noted for its strawberry and fruity notes, its esters contribute to a range of berry and fruit-like scents.[1][2][3] The synthesis of these esters can be achieved through various methods, including the classic Fischer esterification and enzymatic catalysis, each offering distinct advantages.

Data Presentation: Properties of this compound and its Esters

A summary of the physical and chemical properties of this compound and its corresponding methyl and ethyl esters is provided below. This data is essential for reaction setup, monitoring, and product purification.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL @ 25°C)Refractive Index (n20/D)Flavor/Odor Profile
This compoundC₅H₈O₂100.12106 @ 20 mmHg0.9901.452Cheesy, sour, buttery[4]
Methyl trans-2-pentenoateC₆H₁₀O₂114.14~124.5~0.91.422Fruity[5]
Ethyl trans-2-pentenoateC₇H₁₂O₂128.17~150~0.87~1.436-1.444Sweet, berry-like with a rum note[6]
Propyl trans-2-pentenoateC₈H₁₄O₂142.20172-173N/AN/ANot widely reported, expected to be fruity
Butyl trans-2-pentenoateC₉H₁₆O₂156.22N/AN/AN/ANot widely reported, expected to be fruity

Experimental Protocols

Protocol 1: Fischer Esterification of this compound

This protocol describes a general procedure for the acid-catalyzed esterification of this compound with a short-chain alcohol (e.g., ethanol). The reaction is driven to completion by using an excess of the alcohol, which also serves as the solvent.[7][8][9][10]

Materials:

  • This compound

  • Anhydrous alcohol (e.g., ethanol, methanol, propanol, butanol)

  • Concentrated sulfuric acid (H₂SO₄) or other acid catalyst (e.g., p-toluenesulfonic acid)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or other suitable extraction solvent

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a large excess of the desired anhydrous alcohol (e.g., 10-20 equivalents). The alcohol acts as both a reactant and the solvent.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol%) to the reaction mixture while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux. The reaction temperature will depend on the boiling point of the alcohol used. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Extraction: Transfer the reaction mixture to a separatory funnel and dilute with diethyl ether. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude ester.

  • Purification: Purify the crude ester by fractional distillation under reduced pressure to obtain the pure alkyl trans-2-pentenoate.

Expected Yields: While specific yields for the esterification of this compound are not widely reported, similar Fischer esterification reactions of α,β-unsaturated acids can achieve yields ranging from 60% to over 90%, depending on the specific conditions and purification methods.[9]

Protocol 2: Lipase-Catalyzed Esterification of this compound

This protocol outlines an enzymatic approach to the synthesis of this compound esters, which is often preferred for producing "natural" flavor compounds. Immobilized lipases, such as Candida antarctica lipase (B570770) B (Novozym 435), are effective catalysts for this reaction.[11][12][13]

Materials:

  • This compound

  • Alcohol (e.g., ethanol, propanol, butanol)

  • Immobilized lipase (e.g., Novozym 435)

  • Organic solvent (e.g., hexane, heptane, or solvent-free system)

  • Molecular sieves (optional, for water removal)

  • Orbital shaker or stirred reactor

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine this compound and the desired alcohol in a suitable organic solvent or in a solvent-free system. Molar ratios of acid to alcohol may vary, but a 1:1 to 1:3 ratio is a common starting point.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 5-15% (w/w) of the total substrate weight.

  • Incubation: Place the reaction vessel in an orbital shaker or a stirred reactor and incubate at a controlled temperature, typically between 40-60°C.

  • Water Removal (Optional): To drive the equilibrium towards ester formation, water can be removed from the reaction mixture using molecular sieves or by conducting the reaction under vacuum.

  • Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by GC.

  • Enzyme Recovery: Upon completion of the reaction, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can often be washed and reused for subsequent batches.

  • Product Isolation: The resulting ester can be purified from the reaction mixture by distillation under reduced pressure.

Expected Yields: Lipase-catalyzed esterifications can achieve high conversions, often exceeding 80-90%, under optimized conditions.[1]

Mandatory Visualizations

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Reactants This compound + Alcohol (excess) Catalyst H₂SO₄ (catalyst) Reflux Heat to Reflux Catalyst->Reflux Extraction Extraction with Ether & NaHCO₃ Wash Reflux->Extraction Drying Drying (MgSO₄) Extraction->Drying Concentration Solvent Removal (Rotary Evaporator) Drying->Concentration Purification Fractional Distillation Concentration->Purification Product Pure Alkyl trans-2-pentenoate Purification->Product

Caption: Workflow for Fischer Esterification of this compound.

Enzymatic_Esterification_Workflow cluster_reaction Enzymatic Reaction cluster_separation Separation & Purification Substrates This compound + Alcohol Enzyme Immobilized Lipase (e.g., Novozym 435) Incubation Incubate with Shaking (40-60°C) Enzyme->Incubation Filtration Enzyme Filtration (for reuse) Incubation->Filtration Distillation Product Distillation Filtration->Distillation FinalProduct Pure Alkyl trans-2-pentenoate Distillation->FinalProduct

Caption: Workflow for Lipase-Catalyzed Esterification of this compound.

Characterization

The synthesized esters should be characterized to confirm their identity and purity. Standard analytical techniques include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the ester and identify any byproducts. The mass spectrum will show a characteristic fragmentation pattern for the specific ester.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the ester, including the trans configuration of the double bond.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the ester carbonyl stretch (typically around 1720 cm⁻¹) and the C=C double bond stretch.

Sensory Evaluation

For flavor and fragrance applications, sensory evaluation is crucial. A trained sensory panel can be used to develop a flavor and aroma profile for the synthesized esters. Key attributes to evaluate include fruity, sweet, green, and any other characteristic notes. Odor and taste thresholds can also be determined to understand the potency of the flavor compound.

Conclusion

The esterification of this compound provides a route to a variety of valuable flavor and fragrance compounds. Both traditional acid-catalyzed and modern enzymatic methods can be employed for their synthesis. The choice of method will depend on factors such as the desired "natural" status of the product, scalability, and cost. The protocols and data presented here serve as a comprehensive guide for researchers and scientists in the development and application of these flavor esters.

References

Application Notes: trans-2-Pentenoic Acid as a Substrate for Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-2-Pentenoic acid, a short-chain unsaturated fatty acid, is a versatile molecule with applications in the synthesis of pharmaceuticals and as a flavoring agent. In the context of biomedical research and drug development, its relevance extends to its role as a substrate for key metabolic enzymes. This document provides detailed application notes and protocols for the use of this compound in enzymatic assays, focusing on Acyl-CoA Synthetases (ACS) and Enoyl-CoA Hydratases (ECH). These enzymes are central to fatty acid metabolism, and their dysregulation is implicated in various metabolic disorders.

Acyl-CoA synthetases activate fatty acids by converting them into their coenzyme A (CoA) esters, a critical step for their participation in both anabolic and catabolic pathways. The resulting trans-2-pentenoyl-CoA can then be acted upon by enoyl-CoA hydratases, which catalyze the hydration of the double bond as a step in the β-oxidation pathway. The study of these enzymatic reactions with this compound as a substrate can provide valuable insights into enzyme kinetics, substrate specificity, and the screening of potential therapeutic inhibitors.

Enzymatic Pathways

This compound is primarily metabolized through the fatty acid β-oxidation pathway. The initial activation to its CoA thioester is catalyzed by an Acyl-CoA Synthetase. The resulting trans-2-pentenoyl-CoA is then a substrate for Enoyl-CoA Hydratase.

Metabolic Pathway of this compound cluster_activation Activation cluster_beta_oxidation β-Oxidation This compound This compound Acyl-CoA Synthetase Acyl-CoA Synthetase This compound->Acyl-CoA Synthetase + CoA + ATP trans-2-Pentenoyl-CoA trans-2-Pentenoyl-CoA Acyl-CoA Synthetase->trans-2-Pentenoyl-CoA + AMP + PPi Enoyl-CoA Hydratase Enoyl-CoA Hydratase trans-2-Pentenoyl-CoA->Enoyl-CoA Hydratase + H2O 3-Hydroxypentanoyl-CoA 3-Hydroxypentanoyl-CoA Enoyl-CoA Hydratase->3-Hydroxypentanoyl-CoA Further β-oxidation steps Further β-oxidation steps 3-Hydroxypentanoyl-CoA->Further β-oxidation steps

Figure 1: Metabolic activation and initial β-oxidation step of this compound.

As a short-chain fatty acid, this compound may also participate in cellular signaling, although this is an area for further investigation. Short-chain fatty acids are known to act as signaling molecules through G-protein coupled receptors (GPCRs) such as FFAR2 and FFAR3, and as inhibitors of histone deacetylases (HDACs).

Potential Signaling Pathways of Short-Chain Fatty Acids cluster_gpcr GPCR Signaling cluster_hdac Epigenetic Regulation SCFA Short-Chain Fatty Acid (e.g., this compound) GPCRs FFAR2, FFAR3, HCA2 SCFA->GPCRs HDACs Histone Deacetylases SCFA->HDACs Downstream Signaling Ca2+ mobilization, MAPK activation, cAMP inhibition GPCRs->Downstream Signaling Histone Acetylation Increased Histone Acetylation HDACs->Histone Acetylation ACS Assay Workflow Start Start Prepare Reagents Prepare Assay Buffer, Substrate, ATP, CoA, DTNB, and Enzyme Start->Prepare Reagents Mix Components Add Buffer, Substrate, ATP, CoA, and DTNB to cuvette Prepare Reagents->Mix Components Equilibrate Incubate at 37°C for 5 minutes Mix Components->Equilibrate Initiate Reaction Add Enzyme to start reaction Equilibrate->Initiate Reaction Monitor Absorbance Record absorbance at 412 nm for 5-10 minutes Initiate Reaction->Monitor Absorbance Calculate Activity Determine rate of change in absorbance Monitor Absorbance->Calculate Activity End End Calculate Activity->End ECH Assay Workflow Start Start Prepare Reagents Prepare Assay Buffer, Substrate (trans-2-pentenoyl-CoA), and Enzyme Start->Prepare Reagents Mix Components Add Buffer and Substrate to a UV-transparent cuvette Prepare Reagents->Mix Components Equilibrate Incubate at 25°C for 5 minutes Mix Components->Equilibrate Initiate Reaction Add Enzyme to start reaction Equilibrate->Initiate Reaction Monitor Absorbance Record absorbance at 263 nm for 3-5 minutes Initiate Reaction->Monitor Absorbance Calculate Activity Determine rate of change in absorbance Monitor Absorbance->Calculate Activity End End Calculate Activity->End

Production of Bio-based trans-2-Pentenoic Acid via Pyrolysis of PHBV: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the production of bio-based trans-2-pentenoic acid through the pyrolysis of poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), a biodegradable polymer often derived from mixed microbial cultures (MMCs). This compound is a valuable platform chemical with applications in the synthesis of pharmaceuticals and specialty polymers.[1] The following protocols are based on established laboratory methods and provide a framework for the efficient thermal depolymerization of PHBV.

Introduction

Polyhydroxyalkanoates (PHAs) are a class of biodegradable and renewable polymers produced by various microorganisms.[2] PHBV, a copolymer within this family, can be pyrolyzed to yield valuable C4 and C5 unsaturated carboxylic acids, namely crotonic acid (from the hydroxybutyrate monomer) and this compound (from the hydroxyvalerate monomer).[3][] This process offers a sustainable alternative to petroleum-based production routes for these chemicals.[5] The thermal degradation of PHBV proceeds via a non-radical, random chain scission mechanism involving a six-membered ring transition state.

Biosynthesis of PHBV

The biosynthesis of PHBV in microorganisms involves the condensation of acetyl-CoA and propionyl-CoA.[6] Understanding this pathway is crucial for optimizing the production of PHBV with a desired monomer composition.

PHBV_Biosynthesis Glucose Glucose AcetylCoA Acetyl-CoA Glucose->AcetylCoA Glycolysis PropionylCoA Propionyl-CoA Glucose->PropionylCoA Threonine Pathway AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA β-Ketothiolase KetovalerylCoA β-Ketovaleryl-CoA AcetylCoA->KetovalerylCoA β-Ketothiolase PropionylCoA->KetovalerylCoA HydroxybutyrylCoA (R)-3-Hydroxybutyryl-CoA AcetoacetylCoA->HydroxybutyrylCoA Acetoacetyl-CoA reductase PHBV PHBV HydroxybutyrylCoA->PHBV PHA Synthase HydroxyvalerylCoA (R)-3-Hydroxyvaleryl-CoA KetovalerylCoA->HydroxyvalerylCoA Acetoacetyl-CoA reductase HydroxyvalerylCoA->PHBV

Caption: Biosynthesis pathway of PHBV.

Applications in Drug Development

This compound serves as a versatile intermediate in the synthesis of various pharmaceutical compounds.[1][3] Its carbon-carbon double bond and carboxylic acid functionality allow for a range of chemical modifications, making it a valuable building block for creating complex molecular architectures with potential therapeutic applications.[1] It has been utilized in the preparation of novel nonsteroidal human androgen receptor (hAR) agonists.[]

Experimental Protocols

Materials and Equipment
  • PHBV: Extracted from microbial biomass or commercially sourced.

  • Pyrolysis Reactor: Custom-made oven pyrolyzer or a similar setup capable of operating under an inert atmosphere or vacuum.[]

  • Condensation System: To collect the pyrolyzates.

  • Vacuum Pump and Nitrogen Gas Supply: For controlling the reaction atmosphere.[]

  • Analytical Instruments: HPLC and GC-MS for product quantification and identification.

  • Chemicals: Acetone (B3395972) for flushing the condenser, and standards for this compound (≥98%) and crotonic acid (≥98%) for analytical calibration.[1]

Pyrolysis of PHBV-Enriched Biomass

This protocol is adapted from Elhami et al., 2023.[1]

  • Preparation: Dry the PHBV-enriched biomass to determine its water content. The degradation temperature of the polymer should be determined using Thermogravimetric Analysis (TGA).[1]

  • Pyrolysis Setup: Load a known quantity of the dried biomass into the pyrolysis reactor.

  • Inert Atmosphere: Connect the setup to a nitrogen gas supply.

  • Heating: Heat the reactor to the target temperature (e.g., 240 °C), which should take approximately 20 minutes.[1]

  • Reaction: Maintain the set temperature for 1 hour while applying a continuous nitrogen flow (e.g., 0.15 L/min).[1]

  • Product Collection: The vaporized products are carried by the nitrogen stream to a condenser where they crystallize.

  • Recovery: After the reaction, flush the condenser with acetone to collect the pyrolyzates.[1]

  • Analysis: Analyze the collected pyrolyzates using HPLC or GC-MS to determine the yield of this compound.

Pyrolysis of Extracted PHBV with Vapor Fractionation

This protocol is also adapted from Elhami et al., 2023, and aims for higher purity products.[3]

  • Preparation: Use purified, extracted PHBV.

  • Pyrolysis Setup: Load the PHBV into the reactor equipped with a vacuum-isolated Vigreux column at the outlet to facilitate in-situ distillation.[2]

  • Vacuum Conditions: Connect the setup to a vacuum pump and reduce the pressure (e.g., 150 mbar).[3]

  • Heating: Heat the reactor to the target temperature (e.g., 220 °C).

  • Reaction: Maintain the temperature and pressure for 90 minutes.[3]

  • Fractionation and Collection: The vapor phase passes through the Vigreux column, allowing for the separation of products based on their boiling points. The fractions are then condensed and collected.

  • Analysis: Analyze the collected fractions to determine the yield and purity of this compound.

Pyrolysis_Workflow Start PHBV Biomass Drying Drying & TGA Analysis Start->Drying Pyrolysis Pyrolysis Reactor (240°C, 1h, N2 flow) Drying->Pyrolysis Condensation Condensation Pyrolysis->Condensation Collection Product Collection (Acetone Wash) Condensation->Collection Analysis Analysis (HPLC, GC-MS) Collection->Analysis Product This compound Analysis->Product

Caption: Experimental workflow for PHBV pyrolysis.

Data Presentation

The following tables summarize the quantitative data from pyrolysis experiments under different conditions.

ParameterValueReference
Pyrolysis of PHBV-Enriched Biomass
Temperature240 °C[1][3][]
Time1 hour[1][3][]
AtmosphereNitrogen Flow (0.15 L/min)[1][3][]
Hot Vapor Residence Time20 s[1][3]
This compound Yield67 ± 1%[1][2][3]
Crotonic Acid Yield80 ± 2%[1][2][3]
ParameterValueReference
Pyrolysis of Extracted PHBV with Vapor Fractionation
Temperature220 °C[1][3]
Time90 minutes[1][3]
AtmosphereReduced Pressure (150 mbar)[1][3]
This compound Yield92%[1][2][3]
Crotonic Acid Yield81%[1][2][3]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)
  • System: Agilent 1200 series HPLC system with a refractive index detector.

  • Column: Agilent Hi-Plex H column (300 × 7.7 mm).

  • Mobile Phase: 5 mM H₂SO₄ solution.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 65 °C.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • System: Agilent GC-7890A with MS-5975C.

  • Column: Agilent HP-5MS capillary column (60 m, 0.25 mm ID, 0.25 µm film thickness) packed with 5% phenyl methylpolysiloxane.[5][7]

  • Carrier Gas: Helium at a constant flow rate of 1.95 mL/min.[][5]

  • Oven Temperature Program: Start at 45 °C (hold for 4 min), ramp to 280 °C at 3 °C/min, and hold at 280 °C for 20 min.[][5]

  • Injector Temperature: 250 °C.

  • MS Interface Temperature: 280 °C.

  • Ionization Mode: Electron Ionization.

  • Scan Range: m/z 15 to 500.[]

Conclusion

The pyrolysis of PHBV presents a viable and sustainable route for the production of this compound. The experimental conditions can be tuned to optimize the yield and purity of the desired product. The protocols and data presented here provide a solid foundation for researchers and scientists to explore this promising bio-based production method for applications in drug development and other areas of chemical synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Trans-2-Pentenoic Acid from Pyrolysis Oil

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the purification of trans-2-pentenoic acid from pyrolysis oil. This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is pyrolysis oil, and why is the purification of specific compounds from it so challenging?

A1: Pyrolysis oil, or bio-oil, is a complex liquid produced from the thermal decomposition of biomass in the absence of oxygen (pyrolysis).[1][2] It is not a true oil but a micro-emulsion containing hundreds of different oxygenated organic compounds, water, and polymeric structures derived from the breakdown of cellulose (B213188) and lignin.[1] This inherent complexity and instability make the isolation of a single, high-purity compound like this compound exceptionally difficult. The primary challenges stem from its high oxygen and water content (15-30%), the presence of corrosive organic acids, and the tendency of reactive components like aldehydes and phenols to polymerize, especially when heated.[1]

Q2: What are the main impurities that interfere with the purification of this compound?

A2: Impurities in pyrolysis oil are diverse and can be broadly categorized:

  • Other Carboxylic Acids: Low molecular weight acids like formic and acetic acid contribute to high corrosivity.[1] Other short-chain carboxylic acids may have similar chemical properties and boiling points, complicating separation.

  • Water: Pyrolysis oil contains a significant amount of water (15-30%), which can form azeotropes and complicates distillation processes.[1]

  • Oxygenated Compounds: A vast array of aldehydes, ketones, phenols, furans, and sugars are present.[3][4] Phenols and aldehydes are particularly problematic as they are highly reactive and can lead to the formation of viscous sludge or solid char, fouling equipment.[1]

  • High Molecular Weight Polymers: Lignin-derived oligomers and other heavy molecules contribute to high viscosity and can easily form char upon heating.[1]

  • Inorganic Compounds: Depending on the biomass feedstock, inorganic elements like calcium, iron, magnesium, potassium, and phosphorus can be present, which may poison catalysts used in downstream upgrading processes.[4]

Q3: What are the primary strategies for separating carboxylic acids from the complex matrix of pyrolysis oil?

A3: Several strategies have been developed to separate or remove carboxylic acids from pyrolysis oil, often involving multiple steps:

  • Distillation: Techniques like molecular or vacuum distillation can separate fractions based on boiling points. Molecular distillation has been shown to effectively reduce the acid content in bio-oil.[3] However, the high reactivity of bio-oil components at elevated temperatures is a significant limitation.[5]

  • Liquid-Liquid Extraction (LLE): This involves using a solvent to selectively pull the desired compounds from the oil. Water extraction can separate water-soluble components (like many short-chain acids) from insoluble lignin-derived compounds.[6] Reactive LLE using tertiary amines as extractants is a powerful method for selectively removing carboxylic acids.[5]

  • Membrane Separation: Technologies like nanofiltration and reverse osmosis are being explored for removing acids from the aqueous fraction of bio-oil, though challenges with membrane fouling exist.[7][8]

  • Esterification: This chemical approach converts the corrosive carboxylic acids into less reactive and more stable esters. This is often used as an upgrading or pre-treatment step to improve the overall quality of the bio-oil before further separation.[9]

Q4: Why is simple atmospheric distillation often ineffective for purifying this compound from pyrolysis oil?

A4: Simple atmospheric distillation is generally unsuitable for several reasons:

  • Thermal Instability: Pyrolysis oil is thermodynamically unstable. Heating it to the atmospheric boiling points of its components (the boiling point of this compound is ~96-98 °C at 12 mmHg) causes polymerization reactions, leading to the formation of char and a significant loss of product.[1][5][10]

  • Azeotrope Formation: The high water content and the presence of numerous other polar organic compounds can lead to the formation of azeotropes, which are mixtures that boil at a constant temperature, making separation by distillation difficult or impossible.

  • Overlapping Boiling Points: The complex mixture contains hundreds of compounds, many of which may have boiling points very close to that of this compound, resulting in poor separation efficiency.

Troubleshooting Guide

Problem 1: Very low or no yield of this compound during distillation.

  • Possible Cause: Significant polymerization and char formation in the reboiler due to high temperatures. Unsaturated fatty acids are prone to polymerization at elevated temperatures.[11][12]

  • Recommended Solution: Switch from atmospheric distillation to vacuum distillation. By reducing the pressure, you lower the boiling point of the components, allowing for distillation at a lower temperature where polymerization reactions are significantly slower. A spinning band distillation column operated under vacuum (e.g., 50-60 mbar) has been shown to be effective for separating similar unsaturated acids.[11][13]

Problem 2: The distilled product is still a complex mixture with low purity.

  • Possible Cause: Co-distillation of compounds with similar boiling points or the formation of azeotropes.

  • Recommended Solution: Implement a multi-step purification strategy.

    • Initial Extraction: Perform a liquid-liquid extraction first. For example, use a tertiary amine (e.g., tri-n-octylamine) in an organic solvent to selectively extract the carboxylic acids from the pyrolysis oil.[5] This will create a much simpler starting mixture for your distillation.

    • Fractional Distillation: Use a high-efficiency distillation column, such as a spinning band column, on the acid-rich extract to carefully separate this compound from other co-extracted acids.[13]

Problem 3: The equipment (distillation flask, column) is showing signs of corrosion.

  • Possible Cause: Pyrolysis oil is highly acidic (pH ~2.5) due to the presence of corrosive organic acids like formic and acetic acid.[1][8]

  • Recommended Solution:

    • Material Selection: Ensure all equipment is made of corrosion-resistant materials.

    • Pre-treatment by Esterification: Before distillation, consider an esterification step. Reacting the crude oil with an alcohol (like n-butanol) in the presence of an acid catalyst converts the highly corrosive acids into more neutral esters.[9] This reduces the overall acidity and improves the stability of the oil. The desired this compound can be recovered later through hydrolysis of its corresponding ester.

Problem 4: The distillation column becomes clogged with solid material during the run.

  • Possible Cause: The pyrolysis oil may contain compounds with melting points above the operating temperature of the condenser or cooler parts of the column. A notable example is crotonic acid (melting point 72 °C), which is a major product alongside 2-pentenoic acid from the pyrolysis of PHBV biomass.[11][13]

  • Recommended Solution: Maintain the entire distillation apparatus, including the column and condenser, at a temperature above the melting point of any potential solid impurities. If separating from crotonic acid, the system temperature must be kept above 72 °C to prevent solidification.[11]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₅H₈O₂[10][14]
Molecular Weight 100.12 g/mol [10]
Appearance Colorless to faint yellow liquid[10][14]
Boiling Point 96 - 98 °C at 12 mmHg; 106 °C at 20 mmHg[10]
Melting Point 9 - 11 °C[15]
Density 0.990 g/mL at 25 °C[10]
Refractive Index n20/D 1.450 - 1.452[10]
Solubility Limited solubility in water; soluble in organic solvents[14]

Table 2: Typical Composition of Biomass Pyrolysis Oil

Compound ClassConcentration (wt. %)Key Challenges for PurificationReference(s)
Water15 - 30%Lowers heating value, forms azeotropes[1]
Carboxylic Acids4 - 15%Corrosivity, similar properties to target[4]
Phenols17 - 35%High reactivity, leads to polymerization[4]
Sugars20 - 35%Low volatility, thermal instability[4]
Aldehydes & KetonesVariableHigh reactivity, polymerization[1][3]
Furans~5.75%Reactivity[3]
Lignin-derived OligomersVariableHigh viscosity, char formation[1]

Table 3: Comparison of Purification Results for Carboxylic Acids from Bio-Oil

TechniqueFeedstockConditionsResultReference(s)
Molecular DistillationPine-derived bio-oil60 Pa, 50 °CReduced acid content from 18.85% to 0.96-2.2%[3]
Spinning Band DistillationSynthetic mixture (80/20 CA/2-PA)50 mbar, 40-110 °C, 5 h>98% purity Crotonic Acid (CA) recovered[11][12]
Spinning Band DistillationPyrolyzate from PHBV50 mbar, 40-110 °C, 5 h93-96% purity Crotonic Acid (CA) recovered[11][13]
Reactive LLEBio-oil diluted in THFTrioctylamine in octane>90% acetic acid extraction in a single step[5]
Esterification & Azeotropic DistillationFast pyrolysis bio-oiln-butanol, n-heptane, p-TSA catalystReduced Total Acid Number to 5-10 mg KOH/g[9]

Experimental Protocols

Protocol 1: Purification via Vacuum Spinning Band Distillation

This protocol is adapted from a method used to separate crotonic acid and 2-pentenoic acid, which is directly applicable to purifying this compound from an acid-rich fraction of pyrolysis oil.[11][13]

  • Objective: To separate this compound from a pre-cleaned mixture of carboxylic acids.

  • Apparatus: Spinning band distillation column, reboiler flask, condenser, receiving flasks, vacuum pump, and temperature and pressure monitoring equipment.

  • Procedure:

    • System Setup: Assemble the spinning band distillation column according to the manufacturer's instructions. Ensure all joints are properly sealed for vacuum operation.

    • Charge the Reboiler: Fill the reboiler with the pre-treated pyrolyzate or acid mixture. Add boiling chips to prevent superheating.

    • Apply Vacuum: Reduce the pressure in the system to the target pressure, for example, 50-60 mbar.[11]

    • Heating and Equilibration: Begin heating the reboiler. Once the mixture starts to boil, turn on the spinning band. Allow the column to equilibrate under total reflux until the temperature at the top of the column stabilizes.

    • Distillate Collection: Begin collecting the distillate at a controlled reflux ratio. The lower boiling point components will distill first. Monitor the temperature at the top of the column; a stable temperature indicates a pure fraction is being collected.

    • Fraction Cutting: Collect different fractions based on temperature changes at the column head. This compound should distill after lower boiling point acids like crotonic acid.

    • Shutdown: Once the desired fraction is collected or the reboiler is near dryness, stop the heating, turn off the spinning band, and allow the system to cool completely before slowly releasing the vacuum.

    • Analysis: Analyze the collected fractions for purity using methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[11]

Protocol 2: Pre-treatment via Liquid-Liquid Extraction with a Tertiary Amine

This protocol provides a general method for selectively extracting carboxylic acids from the bulk pyrolysis oil prior to distillation.[5]

  • Objective: To create an acid-rich, simplified feed for subsequent purification steps.

  • Materials: Raw pyrolysis oil, a suitable organic solvent for dilution (e.g., THF), extractant solution (e.g., tri-n-octylamine in an inert hydrocarbon solvent like octane), separatory funnel, pH meter.

  • Procedure:

    • Dilution: Dilute the raw pyrolysis oil with a solvent like Tetrahydrofuran (THF) to reduce viscosity and improve phase separation. A ratio of ~26 wt% bio-oil in THF has been reported.[5]

    • Extraction: Place the diluted bio-oil into a separatory funnel. Add the extractant solution (e.g., tri-n-octylamine in octane).

    • Mixing: Stopper the funnel and shake vigorously for several minutes to ensure thorough mixing and facilitate the acid-amine reaction. Vent the funnel periodically to release any pressure buildup.

    • Phase Separation: Allow the funnel to stand undisturbed until two distinct layers form: the raffinate (purified oil) phase and the extract (acid-loaded solvent) phase.

    • Separation: Carefully drain the bottom layer. The carboxylic acids are now complexed with the amine in the organic solvent phase.

    • Back-Extraction (Recovery): The acids can be recovered from the extract phase by back-extraction with hot water or by distilling the organic phase.[5] This recovered acid-rich stream is now a suitable feed for the distillation protocol described above.

Visualizations

G raw_oil Crude Pyrolysis Oil (Complex Mixture) pretreatment Pre-treatment (Filtration, Water Removal) raw_oil->pretreatment primary_sep Primary Separation (e.g., Liquid-Liquid Extraction) pretreatment->primary_sep secondary_sep Secondary Separation (e.g., Vacuum Distillation) primary_sep->secondary_sep Acid-Rich Fraction waste_stream Waste/Byproduct Streams (Phenolics, Sugars, Polymers) primary_sep->waste_stream final_product Purified This compound secondary_sep->final_product secondary_sep->waste_stream Other Acids G start Low Yield or Purity in Distillation q1 High amount of char/solid in reboiler? start->q1 s1 High Temperature Polymerization Solution: Use Vacuum Distillation to lower boiling point. q1->s1 Yes q2 Product is an impure mixture despite stable boiling point? q1->q2 No s2 Azeotrope Formation or Co-distillation Solution: Use multi-step purification. (e.g., LLE then Distillation) q2->s2 Yes q3 Is equipment corroding? q2->q3 No s3 High Acidity Solution: Pre-treat with Esterification to neutralize acids. q3->s3 Yes

References

Technical Support Center: Optimizing Reaction Conditions for trans-2-Pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the handling and synthesis of trans-2-Pentenoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing its isomerization and to offer troubleshooting solutions for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of isomerization of this compound to its cis isomer or other positional isomers?

A1: The isomerization of this compound is primarily induced by exposure to heat, ultraviolet (UV) light, and the presence of catalysts such as strong acids or bases. The trans isomer is generally more thermodynamically stable, but these conditions provide the necessary activation energy to overcome the rotational barrier of the carbon-carbon double bond, leading to the formation of the cis isomer or shifting the double bond to other positions (e.g., 3-pentenoic acid).

Q2: How should I store this compound to minimize isomerization?

A2: To maintain the isomeric purity of this compound, it is recommended to store it at or below -20°C in a tightly sealed container, protected from light (e.g., in an amber vial or wrapped in aluminum foil), and under an inert atmosphere such as argon or nitrogen to prevent oxidation, which can generate radicals that may promote isomerization.[1]

Q3: Can the choice of solvent affect the stability of this compound?

A3: Yes, the solvent can play a role. It is best to use high-purity, aprotic, and degassed solvents. Protic solvents, under certain conditions, can facilitate isomerization. Additionally, ensure that solvents like chloroform (B151607) or dichloromethane (B109758) are free of acidic impurities.[1]

Q4: What analytical techniques are suitable for monitoring the isomerization of this compound?

A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are both effective techniques for separating and quantifying trans- and cis-2-pentenoic acid isomers.[2][3] Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy can also be used to determine the isomeric ratio.[2]

Troubleshooting Guides

Issue 1: Unexpected presence of cis-2-pentenoic acid in the final product.
Potential Cause Recommended Action
High Reaction Temperature Maintain the reaction temperature as low as reasonably possible. For every 10°C increase, the rate of isomerization can significantly increase.[1] Consider running small-scale trials at different temperatures to find the optimal balance between reaction rate and isomer stability.
Exposure to Light Conduct the reaction in a vessel protected from light, especially UV radiation. This can be achieved by using amber glassware or by wrapping the reaction flask in aluminum foil.
Acidic or Basic Conditions If the reaction conditions are not pH-neutral, minimize the exposure time to acidic or basic reagents. If possible, use a buffer system to maintain a neutral pH. Both strong acids and bases can catalyze the isomerization.[1]
Presence of Radical Initiators Ensure all reagents and solvents are free from peroxides or other radical-forming impurities. If compatible with the reaction, consider adding a radical scavenger.[1]
Issue 2: Low yield of this compound in synthesis.
Potential Cause Recommended Action
Suboptimal Reaction Conditions for Stereoselectivity (e.g., Wittig or Knoevenagel) For a Wittig reaction, the choice of ylide is crucial. Stabilized ylides generally favor the formation of (E)-alkenes (trans). For the Knoevenagel condensation, the choice of base and solvent can influence the stereochemical outcome.
Isomerization During Work-up Maintain neutral pH during extraction and washing steps. Use cold solutions where possible to minimize thermal isomerization. Avoid prolonged heating during solvent evaporation.
Loss of Product During Purification Optimize the purification method. If using distillation, consider vacuum distillation to lower the boiling point and reduce thermal stress on the molecule. For chromatography, select a stationary and mobile phase that provides good separation of the isomers.

Quantitative Data on Isomerization (Illustrative)

The following tables provide an illustrative overview of how reaction parameters can influence the isomerization of this compound. Please note that these values are based on general principles for α,β-unsaturated carboxylic acids and are intended for guidance. Actual results may vary depending on the specific experimental setup.

Table 1: Effect of Temperature on Isomerization of this compound in a Neutral Solution (Illustrative)

Temperature (°C)Time (hours)Approximate % cis-isomer formed
2524< 1%
50242-5%
80125-10%
100610-20%

Table 2: Effect of pH on Isomerization of this compound at 50°C (Illustrative)

pHTime (hours)Approximate % cis-isomer formed
21215-25%
4125-10%
712< 2%
101210-20%
121220-35%

Experimental Protocols

Protocol 1: Synthesis of this compound via Knoevenagel Condensation

This protocol describes the synthesis of this compound from propanal and malonic acid.

Materials:

  • Propanal

  • Malonic acid

  • Pyridine (as solvent and catalyst)

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve malonic acid (1 equivalent) in pyridine.

  • Add propanal (1 equivalent) dropwise to the solution while stirring.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The condensation is typically accompanied by decarboxylation.

  • After the reaction is complete (usually 2-4 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing diethyl ether and wash with 1 M HCl to remove pyridine.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

Protocol 2: Quantification of trans- and cis-2-Pentenoic Acid Isomers by HPLC

This protocol provides a method for the separation and quantification of 2-pentenoic acid isomers.[2][3]

Instrumentation and Columns:

  • HPLC system with a Refractive Index (RI) or UV detector.

  • Agilent Hi-Plex H column (300 x 7.7 mm) or equivalent.

Mobile Phase and Conditions:

  • Mobile Phase: 5 mM H₂SO₄ solution.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 65°C.

Procedure:

  • Prepare standard solutions of pure this compound and, if available, cis-2-pentenoic acid in the mobile phase at known concentrations.

  • Dissolve the sample to be analyzed in the mobile phase.

  • Inject the standards and the sample into the HPLC system.

  • Identify the peaks corresponding to the trans and cis isomers based on the retention times of the standards.

  • Quantify the amount of each isomer in the sample by comparing the peak areas with the calibration curve generated from the standards.

Visualizations of Isomerization Pathways

Acid-Catalyzed Isomerization

Under acidic conditions, the carbonyl oxygen of the carboxylic acid is protonated, increasing the electrophilicity of the β-carbon. This allows for the addition of a nucleophile (e.g., water or the conjugate base of the acid catalyst) to the double bond, which can then rotate freely around the now single Cα-Cβ bond. Subsequent elimination of the nucleophile and deprotonation can lead to the formation of the more stable trans isomer or the cis isomer.

Acid_Catalyzed_Isomerization cis cis-2-Pentenoic Acid protonated_cis Protonated cis-Intermediate cis->protonated_cis + H⁺ protonated_cis->cis - H⁺ carbocation Carbocation Intermediate (Rotation around Cα-Cβ bond) protonated_cis->carbocation Resonance carbocation->protonated_cis Rotation protonated_trans Protonated trans-Intermediate carbocation->protonated_trans Rotation protonated_trans->carbocation Resonance trans This compound protonated_trans->trans - H⁺ trans->protonated_trans + H⁺ Base_Catalyzed_Isomerization cis cis-2-Pentenoic Acid enolate Enolate Intermediate (Rotation around Cα-Cβ bond) cis->enolate - H⁺ (from Cα) enolate->cis + H⁺ (to Cα) trans This compound enolate->trans + H⁺ (to Cα) trans->enolate - H⁺ (from Cα) Photoisomerization cluster_ground Ground State (S₀) cluster_excited Excited State (S₁) cis cis-2-Pentenoic Acid excited Excited State Intermediate (Rotation around C-C bond) cis->excited hν (Light Absorption) trans This compound trans->excited hν (Light Absorption) excited->cis Relaxation excited->trans Relaxation

References

Technical Support Center: Purification of trans-2-Pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of cis-isomer impurities from trans-2-Pentenoic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for separating cis and trans isomers of 2-Pentenoic acid?

A1: The primary methods for separating geometric isomers like those of 2-pentenoic acid include:

  • Spinning Band Distillation: A high-efficiency distillation technique suitable for separating compounds with close boiling points.

  • Chromatography (HPLC and GC): High-performance liquid chromatography (HPLC) and gas chromatography (GC) can provide excellent separation based on the differential interactions of the isomers with a stationary phase.

  • Fractional Crystallization: This method leverages differences in the solubility of the cis and trans isomers in a specific solvent at varying temperatures.

  • Photochemical Isomerization: This technique uses light energy, sometimes in the presence of a photosensitizer, to convert the undesired cis-isomer into the more stable trans-isomer.

Q2: Which method is most suitable for large-scale purification?

A2: For larger-scale purification, spinning band distillation and fractional crystallization are often more practical and cost-effective than chromatographic methods, which are typically used for analytical purposes or small-scale preparative separations. Photochemical isomerization can also be scaled up, but may require specialized reactor design to ensure uniform light distribution.

Q3: How can I determine the purity of my this compound sample?

A3: The purity and the ratio of cis to trans isomers can be accurately determined using analytical techniques such as:

  • Gas Chromatography (GC): A highly effective method for separating and quantifying the volatile isomers.

  • High-Performance Liquid Chromatography (HPLC): Provides excellent separation and quantification of the isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the ratio of cis and trans isomers by integrating the signals of the vinylic protons, which appear at distinct chemical shifts.

Method Selection and Comparison

The choice of purification method depends on factors such as the initial purity of the sample, the desired final purity, the scale of the experiment, and the available equipment. The following table summarizes the key quantitative parameters for each method.

MethodPrinciplePurity AchievedTypical YieldKey AdvantagesKey Disadvantages
Spinning Band Distillation Separation based on boiling point differences under vacuum.>98% trans-isomer[1][2][3]HighSuitable for moderate to large scale; high purity achievable.[1][2]Requires specialized equipment; potential for thermal degradation if not properly controlled.[1]
HPLC Differential partitioning between a stationary and mobile phase.High (analytical)Lower (preparative)Excellent resolution; adaptable to various isomer types.[4][5]Limited sample capacity for preparative scale; solvent consumption.
Gas Chromatography Separation based on volatility and interaction with a stationary phase.High (analytical)N/A (analytical)High resolution for volatile compounds.Requires derivatization for non-volatile compounds; limited to analytical scale.
Fractional Crystallization Difference in solubility between isomers at different temperatures.VariableVariableCost-effective; scalable.Dependent on significant solubility differences; potential for co-crystallization.
Photochemical Isomerization Light-induced conversion of the cis to the trans isomer.VariableVariableCan convert impurity to the desired product.May require photosensitizers; potential for side reactions.

Troubleshooting Guides

Spinning Band Distillation

Issue: Poor separation of isomers.

Possible CauseSuggested Solution
Incorrect Pressure: Operate under a reduced pressure of approximately 50-60 mbar to ensure thermal stability and enhance the relative volatility difference.[1][3]
Improper Temperature Gradient: Ensure a stable bottom temperature of around 100°C and monitor the temperature profile along the column.[1][3]
Incorrect Reflux Ratio: Control the reflux by alternating the opening and closing of the distillate exit valve to optimize separation.[3]

Issue: Product degradation.

Possible CauseSuggested Solution
High Temperature: Operate under vacuum to lower the boiling point and maintain a bottom temperature that minimizes dimerization and polymerization.[1][3] A thermal stability study showed that at 110°C and 50 mbar for 5 hours, this compound is thermally stable.[1][3]
Chromatography (HPLC & GC)

Issue: Co-elution of cis and trans isomers.

Possible CauseSuggested Solution
Inappropriate Column (GC): Use a polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase, to enhance separation.[1][3]
Suboptimal Temperature Program (GC): Implement a temperature gradient. A typical program starts at 45°C (hold for 4 min), ramps to 280°C at 3°C/min, and holds for 20 min.[1][3]
Inappropriate Column (HPLC): For reversed-phase HPLC, a C18 column is a common starting point.[5] Consider columns with alternative selectivities, such as phenyl-hexyl or silver-ion (Ag+) columns, which can provide enhanced separation of geometric isomers.[5]
Incorrect Mobile Phase (HPLC): For reversed-phase HPLC, use a mobile phase of acetonitrile (B52724) and water with an acidic modifier (e.g., 0.1% formic acid or 5 mM H₂SO₄) to suppress ionization and improve peak shape.[1][3][4] A gradient elution is often necessary.
Fractional Crystallization

Issue: "Oiling out" instead of crystallization.

Possible CauseSuggested Solution
High Solute Concentration: The concentration of the 2-pentenoic acid in the solvent may be too high, causing it to separate as a liquid. Try using a more dilute solution.
Cooling Rate is Too Fast: Allow the solution to cool slowly to room temperature before further cooling in an ice bath. This provides more time for nucleation and crystal growth.
Inappropriate Solvent: The solubility of the isomers in the chosen solvent may be too high. Select a solvent in which the trans-isomer has lower solubility, especially at reduced temperatures. This compound is soluble in ethanol (B145695) and other non-polar solvents, and slightly soluble in water.[6][7][8]
Photochemical Isomerization

Issue: Low conversion of cis to trans isomer.

Possible CauseSuggested Solution
Incorrect Wavelength: The UV-Vis absorption spectrum of this compound shows an absorbance maximum around 210-240 nm.[9] Use a light source that emits at a wavelength where the cis-isomer absorbs more strongly than the trans-isomer.
Absence of Photosensitizer: The direct photoisomerization may be inefficient. Use a triplet photosensitizer that can selectively transfer energy to the cis-isomer, promoting its conversion to the more stable trans-isomer.
Reversible Reaction: The photochemical isomerization is often a reversible process that leads to a photostationary state. To favor the trans-isomer, it may be necessary to remove it from the reaction mixture as it is formed, for example, by coupling the isomerization with a crystallization step.

Experimental Protocols

Spinning Band Distillation

This protocol is adapted from a method for separating crotonic acid and 2-pentenoic acid.[1][3]

  • Apparatus: Spinning band distillation column.

  • Procedure:

    • Operate the column under a reduced pressure of approximately 50-60 mbar.

    • Preheat the crude this compound containing cis-isomer impurities.

    • Introduce the preheated mixture into the bottom of the column, maintaining a stable bottom temperature of around 100°C.

    • Run the distillation for approximately 5 hours, monitoring the temperature at the top, middle, and bottom of the column.

    • Control the reflux by periodically opening and closing the valve to the distillate exit to collect the purified this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol provides a starting point for the analysis of 2-pentenoic acid isomers.[1][3]

  • System: Agilent 1200 series HPLC system or equivalent with a refractive index or UV detector.

  • Column: Agilent Hi-Plex H column (300 x 7.7 mm) or a suitable C18 column.

  • Mobile Phase: 5 mM H₂SO₄ solution in water.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 65°C.

  • Detection: Refractive Index or UV at 210 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol is suitable for the analysis of 2-pentenoic acid isomers.[1][3]

  • System: GC-MS system (e.g., Agilent GC-7890A, MS-5975C).

  • Column: Agilent HP-5MS capillary column (60 m, 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column.

  • Carrier Gas: Helium at a constant flow of 1.95 mL/min.

  • Oven Program:

    • Initial temperature: 45°C, hold for 4 minutes.

    • Ramp: Increase to 280°C at a rate of 3°C/min.

    • Hold: Maintain 280°C for 20 minutes.

  • Injector Temperature: 250°C.

  • MS Interface Temperature: 280°C.

  • Sample Preparation: Dissolve the sample in a suitable solvent such as acetone.

Visualizations

Experimental Workflow: Spinning Band Distillation

G Workflow for Purification by Spinning Band Distillation start Crude this compound (with cis-isomer impurity) setup Set up Spinning Band Distillation Column start->setup preheat Preheat Crude Mixture start->preheat vacuum Apply Vacuum (50-60 mbar) setup->vacuum charge Charge Column vacuum->charge preheat->charge distill Distill for ~5 hours (Bottom Temp: ~100°C) charge->distill collect Collect Distillate (Enriched trans-isomer) distill->collect residue Residue (Enriched cis-isomer) distill->residue analyze Analyze Purity (HPLC/GC-MS) collect->analyze product Purified this compound analyze->product

Caption: Workflow for Purification by Spinning Band Distillation.

Troubleshooting Logic: Isomer Co-elution in Chromatography

G Troubleshooting Isomer Co-elution in Chromatography start Poor Isomer Separation (Co-elution) check_method Review Current Method start->check_method is_gc Is it GC? check_method->is_gc is_hplc Is it HPLC? check_method->is_hplc is_gc->is_hplc No gc_column Use a More Polar Column (e.g., 5% phenyl methylpolysiloxane) is_gc->gc_column Yes hplc_column Change Column Selectivity (e.g., Phenyl-Hexyl, Ag+) is_hplc->hplc_column Yes gc_temp Optimize Temperature Program (Slower ramp rate) gc_column->gc_temp reanalyze Re-analyze Sample gc_temp->reanalyze hplc_mobile_phase Adjust Mobile Phase (Solvent ratio, pH) hplc_column->hplc_mobile_phase hplc_gradient Optimize Gradient Profile (Shallower gradient) hplc_mobile_phase->hplc_gradient hplc_gradient->reanalyze success Separation Achieved reanalyze->success

References

Thermal stability and degradation of trans-2-Pentenoic acid at high temperatures.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the thermal stability and degradation of trans-2-pentenoic acid at high temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of this compound?

A1: this compound is relatively stable at moderate temperatures. Studies have shown it to be thermally stable at 110°C under vacuum for several hours. However, as an unsaturated carboxylic acid, it is susceptible to degradation at higher temperatures, with potential for isomerization, dimerization, and fragmentation. The decomposition temperature is reported to be around 290°C.

Q2: What are the likely degradation products of this compound at high temperatures?

A2: While specific data for this compound is limited, analogous short-chain unsaturated carboxylic acids suggest that thermal degradation can lead to a variety of products. Under inert atmospheres, decarboxylation (loss of CO₂) is a common pathway, potentially forming butene isomers. In an oxidative atmosphere, a more complex mixture of smaller aldehydes, ketones, and carboxylic acids can be expected due to reactions with oxygen. Other potential products from pyrolysis include isomers like 3-pentenoic acid and 4-pentenoic acid, as well as cyclic compounds.

Q3: Can this compound isomerize to cis-2-pentenoic acid at high temperatures?

A3: Yes, thermal energy can be sufficient to overcome the rotational barrier of the carbon-carbon double bond, leading to isomerization from the trans to the cis form. This is a common phenomenon for unsaturated compounds upon heating. The extent of isomerization will depend on the temperature and the duration of heating.

Q4: What analytical techniques are best suited for studying the thermal degradation of this compound?

A4: A combination of techniques is recommended for a comprehensive analysis:

  • Thermogravimetric Analysis (TGA): To determine the onset of decomposition and the temperature ranges of mass loss.

  • Differential Scanning Calorimetry (DSC): To identify phase transitions such as melting, boiling, and to detect endothermic or exothermic degradation processes.

  • TGA coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS): To identify the gaseous products evolved during degradation in real-time.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify the volatile and semi-volatile degradation products in the remaining sample residue or collected off-gas.

Troubleshooting Guides

Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC)
Issue Possible Cause(s) Recommended Solution(s)
Irreproducible onset of decomposition temperature. 1. Inconsistent sample mass. 2. Variation in heating rate. 3. Different atmospheric conditions (e.g., presence of oxygen). 4. Sample reacting with the crucible material.1. Use a consistent and accurately weighed sample mass for all experiments. 2. Ensure the same heating rate is programmed for all runs. 3. Maintain a consistent and high-purity purge gas (e.g., nitrogen or argon for inert atmosphere). 4. Use an inert crucible material such as alumina (B75360) or platinum.
Broad, poorly defined weight loss steps. 1. Overlapping degradation reactions. 2. High heating rate.1. Employ a slower heating rate (e.g., 5 °C/min) to improve the resolution of thermal events. 2. Use modulated TGA if available to separate overlapping events.
Unexpected mass gain observed. 1. Reaction with the purge gas (e.g., oxidation in an air atmosphere). 2. Buoyancy effects at high temperatures.1. If oxidation is not the focus of the study, use an inert purge gas like nitrogen. 2. Perform a blank run with an empty crucible to obtain a baseline for buoyancy correction.
DSC curve shows a broad endotherm before the main melting peak. 1. Presence of impurities or residual solvent. 2. Polymorphism or solid-solid phase transitions.1. Ensure the sample is of high purity and properly dried. 2. Cool the sample and rerun the DSC to check for reversible transitions.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Issue Possible Cause(s) Recommended Solution(s)
Peak tailing for this compound. 1. Active sites in the GC inlet liner or column due to the acidic nature of the analyte. 2. Use of a non-polar column. 3. Sample overload.1. Use a deactivated inlet liner and a column specifically designed for acidic compounds. 2. Consider derivatization of the carboxylic acid to a less polar ester (e.g., methyl or silyl (B83357) ester). 3. Inject a smaller sample volume or a more dilute sample.
Presence of multiple peaks that could be isomers. 1. Thermal isomerization in the hot GC inlet. 2. Isomerization during the high-temperature experiment prior to GC-MS analysis.1. Lower the GC inlet temperature to the minimum required for efficient volatilization. 2. Analyze the sample without prior heating to confirm the initial isomeric purity.
Ghost peaks appearing in the chromatogram. 1. Carryover from a previous injection. 2. Contamination in the syringe or inlet.1. Run a solvent blank after each sample injection to ensure the system is clean. 2. Thoroughly clean the syringe and replace the inlet septum and liner regularly.
Poor fragmentation or unclear mass spectrum. 1. Co-elution of multiple degradation products. 2. Low concentration of the analyte.1. Optimize the GC temperature program to improve separation. 2. If derivatizing, ensure the reaction has gone to completion. Consider using a more sensitive detector or concentrating the sample if possible.

Quantitative Data Summary

Data for this compound is limited. The following table is a representative summary based on available data and properties of similar short-chain unsaturated carboxylic acids.

ParameterValueAnalytical TechniqueNotes
Melting Point9-11 °C-
Boiling Point195-196 °C (at 760 mmHg)-
Decomposition Temperature~290 °CTGA (Predicted)Onset of significant thermal degradation.
Major TGA Weight Loss (Inert Atm.)200-350 °CTGA (Predicted)Corresponds to decarboxylation and fragmentation.
Major TGA Weight Loss (Oxidative Atm.)180-400 °CTGA (Predicted)Lower onset due to oxidation, broader range.

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) of this compound
  • Instrument Preparation: Ensure the TGA is calibrated for temperature and mass. Clean the sample pan (alumina or platinum) by heating it to 900°C in air to remove any residues.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into the tared TGA pan.

  • TGA Method:

    • Equilibrate at 30°C.

    • Ramp the temperature from 30°C to 600°C at a heating rate of 10 °C/min.

    • Use a purge gas (high-purity nitrogen or air) at a flow rate of 50 mL/min.

  • Data Analysis: Plot the percentage weight loss as a function of temperature. Determine the onset temperature of decomposition from the intersection of the baseline tangent and the tangent of the main weight loss step.

Protocol 2: GC-MS Analysis of Thermal Degradation Products
  • Sample Degradation: Heat a known quantity of this compound in a sealed vial under a controlled atmosphere (e.g., nitrogen) at the desired temperature for a specific duration.

  • Sample Preparation for GC-MS:

    • Cool the vial to room temperature.

    • Dissolve the residue in a suitable solvent (e.g., dichloromethane).

    • (Optional but Recommended) Derivatization: To improve peak shape and volatility, convert the carboxylic acids to their methyl esters using a reagent like BF₃-methanol or trimethylsilyl (B98337) (TMS) esters using BSTFA. Follow the specific protocol for the chosen derivatization agent.

  • GC-MS Conditions:

    • Column: A mid-polar capillary column (e.g., DB-5ms or equivalent).

    • Inlet Temperature: 250°C (or lower if isomerization is a concern).

    • Oven Program: Start at 40°C, hold for 2 minutes, then ramp at 10 °C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Conditions: Electron ionization (EI) at 70 eV, scanning from m/z 35 to 500.

  • Data Analysis: Identify the degradation products by comparing their mass spectra with a library (e.g., NIST) and their retention times with known standards if available.

Visualizations

Experimental_Workflow_TGA cluster_prep Preparation cluster_analysis TGA Analysis cluster_data Data Processing start Start sample_prep Weigh 5-10 mg of This compound start->sample_prep instrument_prep Calibrate TGA & Clean Crucible start->instrument_prep tga_run Run TGA: 30-600°C at 10°C/min (N2 or Air Purge) sample_prep->tga_run instrument_prep->tga_run plot_data Plot % Weight Loss vs. Temperature tga_run->plot_data analyze_curve Determine Onset Decomposition Temp. plot_data->analyze_curve end_node End analyze_curve->end_node

Caption: Workflow for Thermogravimetric Analysis (TGA).

Troubleshooting_TGA cluster_causes Potential Causes cluster_solutions Solutions issue TGA Issue: Irreproducible Results cause1 Inconsistent Sample Mass issue->cause1 cause2 Heating Rate Variation issue->cause2 cause3 Atmosphere Fluctuation issue->cause3 solution1 Use Consistent Mass (5-10 mg) cause1->solution1 solution2 Standardize Heating Program cause2->solution2 solution3 Ensure Constant Purge Gas Flow cause3->solution3

Caption: Troubleshooting Logic for TGA Irreproducibility.

Side reactions to consider during the synthesis of trans-2-Pentenoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trans-2-pentenoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method for the synthesis of this compound is the Knoevenagel condensation, particularly the Doebner modification of this reaction. This reaction involves the condensation of propanal with malonic acid.[1] The Doebner modification typically utilizes pyridine (B92270) as a solvent and a catalytic amount of a weak base like piperidine (B6355638).[2][3]

Q2: What are the primary starting materials and reagents for this synthesis?

A2: The primary starting materials are propanal and malonic acid. The reaction is typically catalyzed by a weak base, with piperidine being a common choice, and pyridine often serves as both the solvent and a promoter for the subsequent decarboxylation step in the Doebner modification.[1][2]

Q3: What is the expected yield for the synthesis of this compound?

A3: While yields can vary significantly based on the specific reaction conditions, literature reports on similar syntheses suggest that yields can be quite high. For instance, a two-step synthesis of (E)-2-methyl-2-pentenoic acid from propanal, which involves a condensation step, reported a yield of up to 85%.[4] Other studies on Knoevenagel condensations have reported yields in the range of 87–98% under optimized catalytic conditions.[5]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the identification and mitigation of side reactions.

Problem 1: Low yield of this compound and formation of a viscous, polymeric material.

  • Possible Cause: Self-condensation of propanal. Propanal has α-hydrogens and can undergo self-condensation (an aldol (B89426) condensation) in the presence of a base, leading to the formation of undesired side products and polymers. Using a strong base can favor this side reaction.[1]

  • Troubleshooting Strategies:

    • Catalyst Selection: Employ a weak amine base such as piperidine or pyridine instead of strong bases like sodium hydroxide (B78521) or potassium hydroxide.

    • Temperature Control: Maintain a lower reaction temperature to minimize the rate of self-condensation relative to the desired Knoevenagel condensation.

    • Slow Addition: Add the propanal slowly to the reaction mixture containing malonic acid and the catalyst to keep its instantaneous concentration low.

Problem 2: Presence of a higher molecular weight impurity in the final product.

  • Possible Cause: Michael addition. The desired product, this compound, is an α,β-unsaturated carbonyl compound and can act as a Michael acceptor. It can react with another molecule of the malonic acid enolate, leading to the formation of a Michael adduct.

  • Troubleshooting Strategies:

    • Stoichiometry Control: Use a slight excess of propanal relative to malonic acid to reduce the concentration of the nucleophilic enolate available for the Michael addition.

    • Slow Reagent Addition: Add the malonic acid solution slowly to the reaction mixture.

    • Temperature Management: Running the reaction at a lower temperature can decrease the rate of the Michael addition.

Problem 3: The reaction produces a mixture of isomeric acids.

  • Possible Cause: Isomerization of the double bond. Under certain conditions, particularly during purification by distillation at elevated temperatures, isomerization of the desired this compound to other isomers such as cis-2-pentenoic acid, 3-pentenoic acid, or 4-pentenoic acid can occur. Dimerization at elevated temperatures is also a possibility.

  • Troubleshooting Strategies:

    • Purification Method: Consider purification methods other than distillation if isomerization is a significant issue. Recrystallization or column chromatography may provide a purer product.

    • Distillation Conditions: If distillation is necessary, use a spinning band distillation column and maintain the lowest possible temperature and pressure to minimize thermal stress on the product.

Quantitative Data on Similar Syntheses

AldehydeActive Methylene CompoundCatalyst/ConditionsProductYield (%)Reference
PropanalMalonic Acid1. NaOH (self-condensation) 2. NaClO2/H2O2 (oxidation)(E)-2-methyl-2-pentenoic acid85[4]
Various Aromatic Aldehydes1,3-dicarbonyl compoundsPolystyrene-supported AlCl3, 60°C, solvent-freeα,β-unsaturated compounds87-98[5]
Aromatic AldehydesMalonic AcidTriethylamine/Piperidine in TolueneCinnamic AcidsComparable to pyridine[6]

Experimental Protocols

Doebner Modification for the Synthesis of this compound (Adapted from a general procedure for aromatic aldehydes)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malonic acid (1.2 equivalents) in pyridine (used as solvent).

  • Addition of Reagents: To the solution, add propanal (1.0 equivalent). Subsequently, add a catalytic amount of piperidine.

  • Reaction Execution: Heat the reaction mixture to reflux. Monitor the reaction progress by observing the evolution of carbon dioxide (indicating decarboxylation) and by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (typically when CO2 evolution ceases and TLC indicates consumption of the starting aldehyde), cool the mixture to room temperature.

  • Isolation: Carefully acidify the reaction mixture with dilute hydrochloric acid. The product may precipitate and can be collected by filtration. If it remains in solution, extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The crude product can be purified by recrystallization or vacuum distillation.

Visualizations

Logical Relationship of Main and Side Reactions

Reactants Propanal + Malonic Acid MainProduct This compound Reactants->MainProduct Knoevenagel Condensation (Desired Pathway) SideProduct1 Self-condensation Product (e.g., 2-Methyl-2-pentenal) Reactants->SideProduct1 Self-Condensation (Side Reaction) SideProduct2 Michael Adduct MainProduct->SideProduct2 Michael Addition (Further Reaction) SideProduct3 Isomeric Pentenoic Acids MainProduct->SideProduct3 Isomerization (During Purification) cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification A Mix Malonic Acid, Pyridine, Piperidine B Add Propanal A->B C Reflux and Monitor B->C D Cool Reaction Mixture C->D E Acidify with HCl D->E F Filter or Extract Product E->F G Crude Product F->G H Recrystallization or Vacuum Distillation G->H I Pure this compound H->I

References

Technical Support Center: Microbial Production of trans-2-Pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of trans-2-pentenoic acid during microbial fermentation.

Troubleshooting Guide

This guide addresses common issues encountered during the fermentation process for this compound production, offering potential causes and actionable solutions.

Issue Potential Causes Troubleshooting Steps & Solutions
Low or No Yield of this compound Incorrect or inefficient biosynthetic pathway: The microbial host may lack the necessary enzymes or the pathway may not be functioning optimally. Precursor limitation: Insufficient supply of precursors like propionyl-CoA and acetyl-CoA. Co-factor imbalance: Inadequate levels of NADPH or NADH required by the biosynthetic enzymes. Degradation of the product: The host organism may be consuming the produced this compound through the β-oxidation pathway.Pathway Engineering: Ensure the expression of a suitable set of enzymes for the reverse β-oxidation pathway. This includes a thiolase, hydroxyacyl-CoA dehydrogenase, enoyl-CoA hydratase, and a trans-2-enoyl-CoA reductase. Consider codon optimization of heterologous genes for the chosen microbial host. Precursor Enhancement: Supplement the medium with precursors like propionic acid or engineer the host to overproduce propionyl-CoA. Co-factor Engineering: Overexpress genes that enhance the availability of NADPH or NADH. Block Degradation Pathway: Delete key genes in the β-oxidation pathway, such as fadD and fadE, to prevent the degradation of fatty acids.[1][2]
Accumulation of Incorrect Fatty Acid Chain Lengths Inappropriate thioesterase: The thioesterase used may not have the desired specificity for C5 acyl-ACPs, leading to the production of shorter or longer chain fatty acids.Thioesterase Selection: Screen different thioesterases with known specificities for short-chain fatty acids to find one that efficiently cleaves 5-carbon acyl chains.
Poor Cell Growth and Low Biomass Toxicity of this compound: High concentrations of the product can be toxic to the microbial host, inhibiting growth. Metabolic burden: Overexpression of heterologous proteins for the production pathway can strain the cell's resources. Suboptimal fermentation conditions: Incorrect temperature, pH, or aeration can negatively impact cell growth.Toxicity Mitigation: Implement in situ product removal strategies or use a two-phase fermentation system to continuously remove the product from the culture medium. Optimize Protein Expression: Use inducible promoters to control the timing and level of pathway enzyme expression. Optimize Fermentation Conditions: Systematically optimize parameters such as temperature, pH, and dissolved oxygen levels to find the optimal balance between cell growth and product formation.
Inconsistent Fermentation Results Inoculum variability: Inconsistent age, size, or quality of the seed culture. Media component variability: Inconsistencies in the preparation of the fermentation medium.Standardize Inoculum: Implement a strict protocol for seed culture preparation, ensuring consistent age and cell density at the time of inoculation. Quality Control of Media: Ensure precise and consistent preparation of all media and stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most likely biosynthetic pathway for this compound in a non-native producer like E. coli?

A1: The most probable engineered pathway is a reversal of the β-oxidation cycle. This pathway starts with the condensation of acetyl-CoA and propionyl-CoA, followed by a series of reduction and dehydration steps to form trans-2-pentenoyl-CoA. A thioesterase then cleaves the CoA group to release this compound.

Q2: Which genetic modifications are crucial for improving the yield of this compound in E. coli?

A2: Key genetic modifications include:

  • Deletion of β-oxidation genes: Knocking out genes like fadD and fadE is critical to prevent the degradation of the produced fatty acid.[1][2]

  • Overexpression of a suitable thioesterase: A thioesterase with high specificity for C5 acyl-CoAs is necessary to terminate the fatty acid chain at the desired length.

  • Expression of the reversed β-oxidation pathway enzymes: This includes thiolase, hydroxybutyryl-CoA dehydrogenase, crotonase, and trans-enoyl-CoA reductase.[3]

  • Enhancing precursor supply: Engineering the host to increase the intracellular pools of acetyl-CoA and propionyl-CoA.

Q3: How can I quantify the concentration of this compound in my fermentation broth?

A3: The most common and reliable methods are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[4][5] For GC-MS, derivatization of the fatty acid to a more volatile ester (e.g., methyl or ethyl ester) is typically required.[5]

Q4: What are the optimal fermentation conditions for producing short-chain unsaturated fatty acids?

A4: While optimal conditions are strain and pathway-dependent, a good starting point for E. coli would be a temperature of 30-37°C and a pH around 7.0. It is crucial to perform systematic optimization of these parameters for your specific engineered strain. For related compounds like trans-2-decenoic acid, optimized conditions included a seed culture time of 20 hours, a culture temperature of 37°C, an inoculum of 1%, and an induction temperature of 30°C.

Q5: My cells are growing well, but the yield of this compound is still low. What could be the issue?

A5: This scenario often points to a bottleneck in the biosynthetic pathway or inefficient product secretion. Potential issues include:

  • Low enzyme activity: One or more enzymes in your pathway may have low specific activity or be poorly expressed.

  • Co-factor limitation: The pathway may be limited by the availability of NADH or NADPH.

  • Inefficient precursor supply: The pools of acetyl-CoA and propionyl-CoA may be insufficient to support high-flux through the pathway.

  • Product inhibition: The produced this compound might be inhibiting one of the pathway enzymes.

To address this, you can analyze the expression levels of your pathway enzymes, investigate co-factor regeneration, and engineer precursor pathways.

Data Presentation

Table 1: Fermentation Parameters for Short-Chain Fatty Acid Production in Engineered E. coli.

Note: Data for butyric acid is provided as a reference for a related short-chain fatty acid, as specific data for this compound is limited.

ParameterCondition for Butyric Acid Production[1]
Host Strain E. coli
Pathway Engineered Fatty Acid Synthesis (FASII) Pathway
Key Enzymes Thioesterase (TesBT)
Genetic Modifications Deletion of fadD and fadE did not significantly improve yield
Culture Medium Not specified, but fed-batch cultivation was used
Inducer 0.1 mM IPTG or 100 ng/ml anhydrotetracycline
Temperature Not specified
pH Not specified
Final Titer 14.3 g/L Butyric Acid
Productivity 1.29 g/L/h

Experimental Protocols

Protocol 1: Quantification of this compound using GC-MS
  • Sample Preparation:

    • Centrifuge 1 mL of fermentation broth to pellet the cells.

    • Take 400 µL of the supernatant and add 50 µL of 10% (w/v) NaCl.[1]

    • Add an internal standard (e.g., a C7 or C11 fatty acid).[1]

    • Acidify the sample with 50 µL of glacial acetic acid.[1]

    • Extract the fatty acids with 200 µL of ethyl acetate.[1]

    • Centrifuge and collect the organic phase.[1]

  • Derivatization (Esterification):

    • Take 100 µL of the organic extract and add 900 µL of a 30:1 mixture of ethanol (B145695) and 37% (v/v) HCl.[1]

    • Incubate at 55°C for 1 hour.[1]

    • Extract the fatty acid ethyl esters by adding 500 µL of deionized water and 500 µL of hexane (B92381), followed by vortexing.[1]

    • The hexane layer containing the ethyl esters is used for GC-MS analysis.[1]

  • GC-MS Analysis:

    • Column: A suitable capillary column such as an Agilent HP-5MS (60 m, ID 0.25 mm, film thickness: 0.25 μm).[6]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.95 mL/min).[6]

    • Oven Program: Start at 45°C (hold for 4 min), then ramp up to 280°C at 3°C/min, and hold for 20 min.[6]

    • Injector and Interface Temperatures: 250°C and 280°C, respectively.[6]

    • MS Detection: Electron ionization mode, scanning a mass-to-charge ratio (m/z) range of 15 to 500.[6]

    • Quantification is achieved by comparing the peak area of the this compound ethyl ester to the peak area of the internal standard and using a calibration curve.

Protocol 2: Quantification of this compound using HPLC
  • Sample Preparation:

    • Centrifuge 1 mL of fermentation broth.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Column: A reverse-phase C18 column (e.g., Agilent Hi-Plex H, 300 × 7.7 mm).[6]

    • Mobile Phase: An isocratic mobile phase of 5 mM H₂SO₄.[6]

    • Flow Rate: 0.6 mL/min.[6]

    • Column Temperature: 65°C.[6]

    • Detection: Refractive index detector or a UV detector at 210 nm.

    • Quantification is performed by comparing the peak area of this compound to a standard curve of known concentrations.

Visualizations

Biosynthetic Pathway of this compound acetyl_coa Acetyl-CoA acetoacetyl_coa 3-Ketovaleryl-CoA acetyl_coa->acetoacetyl_coa Thiolase propionyl_coa Propionyl-CoA propionyl_coa->acetoacetyl_coa hydroxybutyryl_coa 3-Hydroxyvaleryl-CoA acetoacetyl_coa->hydroxybutyryl_coa 3-Hydroxyacyl-CoA Dehydrogenase crotonyl_coa trans-2-Pentenoyl-CoA hydroxybutyryl_coa->crotonyl_coa Enoyl-CoA Hydratase butyric_acid This compound crotonyl_coa->butyric_acid Thioesterase

Caption: Proposed biosynthetic pathway for this compound via the reverse β-oxidation pathway.

Experimental Workflow for Yield Improvement start Start: Low Yield strain_engineering Strain Engineering (Pathway construction, β-oxidation knockout) start->strain_engineering fermentation_optimization Fermentation Optimization (Medium, pH, Temperature, Aeration) strain_engineering->fermentation_optimization analysis Quantification of Yield (GC-MS, HPLC) fermentation_optimization->analysis process_development Process Development (Fed-batch, In situ product removal) process_development->fermentation_optimization analysis->process_development Iterative Improvement high_yield High Yield analysis->high_yield Target Met

Caption: A general workflow for improving the yield of this compound in microbial fermentation.

References

Technical Support Center: Overcoming Catalyst Deactivation in trans-2-Pentenoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of trans-2-pentenoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to catalyst deactivation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound where catalyst deactivation is a concern?

A1: The most prevalent method for synthesizing this compound is the Knoevenagel condensation of propanal with malonic acid, often catalyzed by a basic catalyst such as piperidine.[1][2] Another route is the aldol (B89426) condensation of propanal, which can also be susceptible to catalyst deactivation.[3]

Q2: What are the primary mechanisms of catalyst deactivation in this compound synthesis?

A2: The primary mechanisms of catalyst deactivation in this synthesis include:

  • Fouling (Coking): This is a significant issue in aldol-type condensation reactions.[4] Heavy organic molecules, or "coke," can deposit on the catalyst surface, blocking active sites. In the synthesis of this compound, these can arise from side reactions or polymerization of the reactants or products.

  • Poisoning: Certain impurities in the feedstock can strongly adsorb to the catalyst's active sites, rendering them inactive.

  • Thermal Degradation: High reaction temperatures can lead to changes in the catalyst's structure, such as sintering of the active phase or collapse of the support material, resulting in a loss of active surface area. For amine catalysts like piperidine, thermal decomposition can occur at elevated temperatures.[5][6]

  • Leaching: Homogeneous catalysts, like piperidine, can be difficult to separate from the reaction mixture, leading to catalyst loss in downstream processing.

Q3: How can I identify the cause of my catalyst deactivation?

A3: A systematic approach is crucial for diagnosing the root cause of catalyst deactivation. This typically involves a combination of reaction performance analysis and catalyst characterization.[7] Key analytical techniques include:

  • Brunauer-Emmett-Teller (BET) analysis: To measure the surface area and pore volume of the catalyst, which can indicate fouling or thermal degradation.[8]

  • X-ray Photoelectron Spectroscopy (XPS): To identify poisons on the catalyst surface.[9]

  • Temperature Programmed Desorption (TPD): To study the nature and strength of acidic or basic sites on the catalyst surface.[10]

  • Thermogravimetric Analysis (TGA): To quantify the amount of coke deposited on the catalyst.[4]

Troubleshooting Guides

Issue 1: Gradual Decrease in Product Yield Over Several Runs
Possible Cause Troubleshooting Steps Recommended Action
Catalyst Fouling (Coking) 1. Visually inspect the catalyst for discoloration or deposits. 2. Perform TGA on the spent catalyst to quantify coke formation.[4] 3. Analyze the reaction mixture for high molecular weight byproducts using Gas Chromatography-Mass Spectrometry (GC-MS).1. Optimize reaction conditions to minimize side reactions (e.g., lower temperature, shorter residence time). 2. Implement a catalyst regeneration protocol (see Experimental Protocols section).
Catalyst Poisoning 1. Analyze the feedstock for potential poisons (e.g., sulfur or nitrogen compounds). 2. Use XPS to detect the presence of contaminants on the catalyst surface.[9]1. Purify the feedstock to remove impurities. 2. Consider using a guard bed to trap poisons before they reach the main catalyst bed.
Catalyst Leaching (for homogeneous catalysts) 1. Quantify the amount of catalyst present in the product stream using a suitable analytical technique (e.g., titration for amine catalysts).1. Optimize the separation process to improve catalyst recovery. 2. Consider immobilizing the homogeneous catalyst on a solid support.
Issue 2: Sudden and Significant Drop in Catalyst Activity
Possible Cause Troubleshooting Steps Recommended Action
Thermal Degradation 1. Review the reaction temperature profile for any excursions above the recommended limit. 2. Analyze the spent catalyst using BET to check for a significant loss in surface area.[8] 3. For amine catalysts, check for decomposition products.[5]1. Ensure precise temperature control of the reactor. 2. Operate within the recommended temperature range for the catalyst.
Mechanical Failure of Catalyst 1. Visually inspect the catalyst for signs of crushing or attrition. 2. Check for an increase in pressure drop across the catalyst bed.1. Ensure proper reactor loading and handling of the catalyst. 2. Use a catalyst with higher mechanical strength if the issue persists.
Feedstock Contamination 1. Immediately analyze the current feedstock batch for any unusual impurities.1. Halt the reaction and switch to a new, verified batch of feedstock. 2. Implement stricter quality control measures for incoming raw materials.

Quantitative Data Summary

The following tables provide illustrative data on catalyst performance and deactivation. Please note that these are generalized values and actual results will vary depending on the specific catalyst and reaction conditions.

Table 1: Catalyst Performance and Deactivation Rates

Catalyst TypeTypical Initial Yield (%)Deactivation Rate (% Yield Loss per 10 hours)Primary Deactivation Mechanism
Homogeneous (e.g., Piperidine) 85-955-10Leaching, Side Reactions
Heterogeneous Basic (e.g., supported amines) 80-902-5Coking, Leaching of active phase
Solid Acid/Base (e.g., mixed metal oxides) 75-851-3Coking, Thermal Degradation

Table 2: Effect of Reaction Conditions on Catalyst Stability

ParameterEffect on StabilityRecommended Range
Temperature Higher temperatures can increase reaction rates but also accelerate coking and thermal degradation.[6]100-140 °C
Reactant Concentration High concentrations can increase the rate of side reactions leading to coking.Propanal:Malonic Acid ratio of 1:1 to 1:1.2
Catalyst Loading Higher loading can improve initial rates but may not prevent deactivation.5-10 mol% (for homogeneous catalysts)
Solvent The choice of solvent can influence side reactions and catalyst stability.Toluene, Pyridine

Experimental Protocols

Protocol 1: Monitoring Catalyst Activity
  • Reaction Setup: Assemble the reaction apparatus (e.g., batch reactor or continuous flow system) according to your standard procedure.

  • Initial Run: Perform the synthesis of this compound using a fresh batch of catalyst.

  • Sampling: At regular time intervals (e.g., every hour), carefully extract a small, representative sample from the reaction mixture.

  • Analysis: Analyze the samples using Gas Chromatography (GC) to determine the concentration of the product (this compound) and any major byproducts.

  • Data Plotting: Plot the product yield as a function of time. A decrease in the slope of this curve over time is indicative of catalyst deactivation.

  • Subsequent Runs: After each run, recover the catalyst (if heterogeneous) and reuse it in a subsequent reaction under identical conditions. Compare the initial reaction rates and final yields of each run to quantify the extent of deactivation.

Protocol 2: Regeneration of a Coked Heterogeneous Catalyst
  • Catalyst Unloading: Carefully unload the deactivated catalyst from the reactor.

  • Solvent Washing: Wash the catalyst with a suitable solvent (e.g., toluene) to remove any loosely adsorbed organic residues.

  • Drying: Dry the washed catalyst in an oven at a low temperature (e.g., 100-120 °C) to remove the solvent.

  • Calcination: Place the dried catalyst in a furnace and heat it in a controlled atmosphere of air or a mixture of an inert gas and oxygen. The temperature and duration of calcination will depend on the nature of the catalyst and the extent of coking, but a typical starting point is 400-500 °C for 2-4 hours. This step is designed to burn off the coke deposits.[4]

  • Re-activation (if necessary): Some catalysts may require a re-activation step after calcination, such as reduction in a hydrogen stream for metal-based catalysts.

  • Characterization: Characterize the regenerated catalyst using techniques like BET and TPD to ensure its physical and chemical properties have been restored.[7][8][10]

  • Performance Testing: Test the activity of the regenerated catalyst in the synthesis of this compound to confirm the success of the regeneration process.

Visualizations

CatalystDeactivationPathways cluster_synthesis This compound Synthesis cluster_deactivation Deactivation Pathways cluster_mechanisms Deactivation Mechanisms cluster_regeneration Regeneration Active Catalyst Active Catalyst This compound This compound Active Catalyst->this compound Product Formation Deactivated Catalyst Deactivated Catalyst Active Catalyst->Deactivated Catalyst Deactivation Propanal + Malonic Acid Propanal + Malonic Acid Propanal + Malonic Acid->Active Catalyst Reaction Fouling Fouling (Coking) Deactivated Catalyst->Fouling Poisoning Poisoning Deactivated Catalyst->Poisoning ThermalDegradation Thermal Degradation Deactivated Catalyst->ThermalDegradation Leaching Leaching Deactivated Catalyst->Leaching Regenerated Catalyst Regenerated Catalyst Deactivated Catalyst->Regenerated Catalyst Regeneration Process Regenerated Catalyst->Active Catalyst Reactivation

Caption: Catalyst lifecycle in this compound synthesis.

TroubleshootingWorkflow Start Decreased Product Yield Observed Gradual Gradual Decrease? Start->Gradual Sudden Sudden Drop? Start->Sudden Fouling Investigate Fouling/Poisoning/Leaching Gradual->Fouling Yes Thermal Investigate Thermal/Mechanical Issues Sudden->Thermal Yes Characterize Characterize Spent Catalyst (TGA, XPS, BET) Fouling->Characterize AnalyzeFeed Analyze Feedstock and Reaction Conditions Thermal->AnalyzeFeed Regenerate Implement Regeneration Protocol Characterize->Regenerate Optimize Optimize Reaction Conditions/Purify Feed AnalyzeFeed->Optimize

Caption: Troubleshooting workflow for catalyst deactivation.

References

Technical Support Center: Separation of trans-2-Pentenoic Acid and Crotonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on separating trans-2-pentenoic acid from crotonic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound and crotonic acid?

A1: The primary challenge lies in their similar chemical structures and physical properties. Both are short-chain unsaturated carboxylic acids, leading to close boiling points and comparable solubility in many common solvents. This makes straightforward separation by simple distillation or crystallization difficult.

Q2: Which separation methods are most effective for this mixture?

A2: Based on available data, fractional distillation, particularly using a spinning band distillation column, has been shown to be effective.[1][2] Fractional crystallization and chromatography are also viable techniques that can be optimized for this separation.

Q3: Are there any safety precautions I should be aware of when handling these acids?

A3: Yes, both this compound and crotonic acid are corrosive and can cause severe skin burns and eye damage.[3][4] Always handle these chemicals in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Q4: Can thermal degradation be an issue during distillation?

A4: At elevated temperatures, dimerization and isomerization of the acids can occur.[1][5] Operating under reduced pressure to lower the boiling points is a key strategy to minimize thermal degradation during distillation.[1]

Troubleshooting Guides

Fractional Distillation
Issue Possible Cause(s) Troubleshooting Steps
Poor Separation Efficiency - Insufficient column efficiency (too few theoretical plates).- Incorrect reflux ratio.- Fluctuations in heating or pressure.- Use a column with a higher number of theoretical plates, such as a spinning band column.- Optimize the reflux ratio; a higher reflux ratio generally improves separation but increases distillation time.- Ensure stable heating with a mantle and precise pressure control with a vacuum regulator.
Product Purity is Low - Column flooding.- Distillation rate is too high.- Reduce the heating rate to prevent flooding.- Decrease the distillation rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate.
Evidence of Thermal Degradation (Discoloration, Unexpected Byproducts) - Kettle temperature is too high.- Prolonged exposure to high temperatures.- Operate the distillation under a vacuum to reduce the boiling points of the components.[1]- Minimize the distillation time as much as possible without sacrificing separation efficiency.
Fractional Crystallization
Issue Possible Cause(s) Troubleshooting Steps
No Crystal Formation - Solution is not sufficiently supersaturated.- Presence of impurities inhibiting nucleation.- Slowly cool the solution to a lower temperature.- Try adding a seed crystal of the desired pure compound to induce crystallization.[6]- Gently scratch the inside of the flask with a glass rod to create nucleation sites.[6]
Low Crystal Yield - The compound is too soluble in the chosen solvent at low temperatures.- Select a solvent in which the desired compound has a significant difference in solubility between high and low temperatures.- Consider using an anti-solvent to decrease the solubility of the desired compound upon cooling.
Poor Purity of Crystals - Cooling rate is too fast, leading to the trapping of impurities.- Inefficient removal of mother liquor.- Employ a slow and controlled cooling process to promote the growth of larger, purer crystals.- After filtration, wash the crystals with a small amount of cold, fresh solvent to remove residual mother liquor.

Physical Properties for Separation

A clear understanding of the physical properties of this compound and crotonic acid is crucial for developing an effective separation strategy.

PropertyThis compoundCrotonic AcidData Source(s)
Molecular Formula C₅H₈O₂C₄H₆O₂[7],[8]
Molecular Weight 100.12 g/mol 86.09 g/mol [7],[9]
Melting Point 9-11 °C70-73 °C[10],[11],[8]
Boiling Point (atm) 197-199 °C185-189 °C,[4],[11],[8]
Boiling Point (reduced pressure) 96-98 °C / 12 mmHg106 °C / 20 mmHgNot specified[7],[10]
Solubility in Water 62.9 mg/mL at 20 °C94 g/L at 25 °C,[12]
Appearance Colorless to faint yellow liquidWhite crystalline solid[7],[8]

Experimental Protocols

Method 1: Fractional Distillation using a Spinning Band Column

This method has been demonstrated to achieve high purity separation of crotonic acid from a mixture with 2-pentenoic acid.[1][2]

Workflow Diagram:

Fractional_Distillation_Workflow cluster_setup Setup cluster_distillation Distillation cluster_analysis Analysis A Charge Mixture B Assemble Column A->B to distillation flask C Apply Vacuum B->C seal system D Heat Mixture C->D start heating mantle E Establish Equilibrium D->E observe reflux F Collect Fractions E->F at target head temp. G Analyze Fractions (GC/HPLC) F->G for purity

Caption: Workflow for fractional distillation.

Procedure:

  • Charge the Distillation Flask: Charge the round-bottom flask of the spinning band distillation apparatus with the mixture of this compound and crotonic acid.

  • Assemble the Apparatus: Assemble the spinning band distillation column, ensuring all joints are properly sealed.

  • Apply Vacuum: Reduce the pressure in the system to approximately 50-60 mbar.[1]

  • Heating and Equilibration: Begin heating the distillation flask. Once boiling commences, allow the system to equilibrate at total reflux until the column temperature stabilizes.

  • Collect Fractions: Begin collecting the distillate at a controlled rate. The lower boiling point component (crotonic acid) will distill first.

  • Monitor Temperature: Monitor the head temperature throughout the distillation. A sharp rise in temperature will indicate that the higher boiling point component (this compound) is beginning to distill.

  • Fraction Analysis: Analyze the collected fractions for purity using gas chromatography (GC) or high-performance liquid chromatography (HPLC). A successful separation should yield crotonic acid with a purity of >98%.[1]

Method 2: Fractional Crystallization

This method leverages the significant difference in melting points between the two acids. Crotonic acid is a solid at room temperature, while this compound is a liquid.[7][8]

Workflow Diagram:

Fractional_Crystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Analysis A Dissolve Mixture in Minimal Hot Solvent B Slowly Cool Solution A->B C Induce Crystallization (Seeding/Scratching) B->C if no crystals form D Filter Crystals B->D once crystals form C->D E Wash with Cold Solvent D->E F Analyze Purity E->F

Caption: Workflow for fractional crystallization.

Procedure:

  • Solvent Selection: Choose a suitable solvent in which crotonic acid has high solubility at elevated temperatures and low solubility at reduced temperatures, while this compound remains relatively soluble.

  • Dissolution: Dissolve the acid mixture in a minimal amount of the hot solvent.

  • Cooling and Crystallization: Slowly cool the solution to allow for the selective crystallization of crotonic acid. The solution can be cooled to room temperature and then in an ice bath to maximize the yield of crotonic acid crystals.

  • Induce Crystallization: If crystals do not form readily, induce crystallization by adding a seed crystal of pure crotonic acid or by gently scratching the inner surface of the flask with a glass rod.[6]

  • Isolation: Collect the crotonic acid crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold solvent to remove any adhering mother liquor containing this compound.

  • Drying and Analysis: Dry the purified crotonic acid crystals and analyze their purity. The mother liquor will be enriched in this compound, which can be recovered by removing the solvent.

Method 3: High-Performance Liquid Chromatography (HPLC)

HPLC can be used for both analytical and preparative scale separation of the two acids.

Workflow Diagram:

HPLC_Workflow cluster_prep Preparation cluster_separation Separation cluster_collection Collection & Analysis A Prepare Mobile Phase D Elute through Column A->D B Prepare Sample Solution C Inject Sample B->C C->D E Detect Compounds D->E F Collect Fractions E->F G Analyze Purity F->G

Caption: Workflow for HPLC separation.

Procedure:

  • Column and Mobile Phase Selection: Select a suitable HPLC column (e.g., a C18 reversed-phase column) and mobile phase. A common mobile phase for separating these acids is a mixture of an aqueous acidic solution (e.g., dilute sulfuric acid) and an organic modifier like acetonitrile.[13]

  • Sample Preparation: Prepare a dilute solution of the acid mixture in the mobile phase.

  • Injection and Elution: Inject the sample onto the HPLC system and elute with the chosen mobile phase. The two acids will separate based on their differential partitioning between the stationary and mobile phases.

  • Detection: Use a suitable detector (e.g., a UV detector) to monitor the elution of the compounds.

  • Fraction Collection (for preparative HPLC): If performing preparative HPLC, collect the fractions corresponding to each acid as they elute from the column.

  • Analysis: Analyze the collected fractions to confirm purity and recover the separated acids by removing the mobile phase solvents.

References

Preventing dimerization of trans-2-Pentenoic acid during storage.

Author: BenchChem Technical Support Team. Date: December 2025

Answering the user's request.## Technical Support Center: Preventing Dimerization of trans-2-Pentenoic Acid

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the storage and handling of this compound, with a specific focus on preventing its dimerization.

Troubleshooting Guides

If you are encountering issues with the purity or stability of your this compound, please refer to the troubleshooting guides below.

Scenario 1: Dimerization Detected in a Stored Sample

Possible Cause Troubleshooting Step Verification Method
Improper Storage Temperature Store the vial at or below -20°C for long-term storage. For short-term use, store at 2-8°C.[1]Analyze the sample using GC-MS or ¹H NMR to quantify the dimer concentration over time under new storage conditions.
Exposure to Light Store the compound in an amber vial or wrap a clear vial with aluminum foil to protect it from light.[1]Compare a light-exposed sample with a protected sample after a set period. A lower rate of impurity formation indicates successful mitigation.
Oxygen Exposure Purge the headspace of the storage container with an inert gas (e.g., argon or nitrogen) before sealing.[1]Use a dissolved oxygen sensor to check solvent purity if applicable. Monitor the sample for signs of degradation compared to a sample stored without an inert atmosphere.
Absence of Stabilizer For long-term storage, consider adding a radical inhibitor like Butylated hydroxytoluene (BHT) or Hydroquinone (B1673460) (HQ) at a low concentration (100-200 ppm).[2]A stabilized sample should show significantly less dimer formation over time compared to an unstabilized control when analyzed by GC-MS.

Scenario 2: Dimerization Occurring During an Experimental Reaction

Possible Cause Troubleshooting Step Verification Method
High Reaction Temperature If the protocol allows, reduce the reaction temperature. Run small-scale trials at lower temperatures to find the optimal balance between reaction rate and stability.Monitor reaction progress and purity at different temperatures using in-situ IR spectroscopy or by taking aliquots for LC-MS or GC-MS analysis.
Presence of Radical Initiators Ensure all solvents and reagents are purified and free of peroxides. Degas solvents before use.Use peroxide test strips to check solvents. Compare the reaction outcome using freshly purified solvents versus older solvents.
Extended Reaction Times Optimize the reaction to minimize its duration. Investigate if higher catalyst loading or a more efficient catalyst could shorten the required time.Perform a time-course study of the reaction, analyzing purity at various time points to identify when dimerization becomes significant.

Frequently Asked Questions (FAQs)

Q1: What is dimerization and why does it happen to this compound? A1: Dimerization is a chemical reaction where two identical molecules combine to form a single larger molecule, or "dimer". Carboxylic acids can form dimers through strong intermolecular hydrogen bonds.[3][4] Additionally, the carbon-carbon double bond in unsaturated acids like this compound makes them susceptible to cycloaddition reactions (e.g., [2+2] cycloaddition), which can be promoted by heat or UV light, leading to covalently linked dimers.

Q2: How can I detect and quantify the dimer of this compound? A2: The most common methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5] In GC-MS, the dimer will appear as a peak with a higher retention time and a molecular weight double that of the monomer. In ¹H NMR, new signals will appear, and the integration of these signals relative to the monomer signals can be used for quantification.[3][5]

Q3: What are the ideal storage conditions for long-term stability? A3: For optimal long-term stability, this compound should be stored at -20°C , in a light-proof (amber) container , and under an inert atmosphere (argon or nitrogen) to prevent degradation from heat, light, and air.[1]

Q4: Are there any chemical stabilizers I can add to my sample? A4: Yes, radical inhibitors are effective. A common practice for similar unsaturated compounds is to add a small amount of a stabilizer like hydroquinone (HQ) or butylated hydroxytoluene (BHT).[2]

Quantitative Data Summary: Recommended Storage Conditions

Parameter Short-Term Storage (≤ 1 month) Long-Term Storage (> 1 month) Rationale
Temperature 2-8°C≤ -20°CReduces thermal energy, slowing reaction kinetics.
Atmosphere Air (if tightly sealed)Inert Gas (Argon/Nitrogen)Prevents oxidation and radical formation.[1]
Container Amber Glass VialAmber Glass VialProtects from UV light, a catalyst for dimerization.[1]
Stabilizer Typically not requiredRecommended (e.g., 100 ppm BHT)Scavenges free radicals that can initiate polymerization/dimerization.

Experimental Protocols

Protocol: GC-MS Method for Dimer Quantification

This protocol outlines a standard method for detecting and quantifying the dimerization of this compound.

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample at 1 mg/mL in a suitable solvent like Dichloromethane (DCM) or Ethyl Acetate.

    • To improve volatility and peak shape, derivatize the carboxylic acid. A common method is silylation: To 100 µL of the stock solution, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Cap the vial and heat at 60°C for 30 minutes.

    • Prepare a calibration curve using a pure standard of this compound, following the same derivatization procedure.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent GC system or equivalent.

    • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane column), 30 m x 0.25 mm ID x 0.25 µm film thickness.[5]

    • Injector: Split/splitless, 250°C, 1 µL injection volume, split ratio 20:1.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold: Hold at 280°C for 5 minutes.

    • Mass Spectrometer: Agilent MS or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

  • Data Analysis:

    • Identify the peak for the derivatized monomer of this compound based on its retention time and mass spectrum.

    • Search for a peak at a later retention time corresponding to the molecular weight of the derivatized dimer.

    • Quantify the amount of monomer and dimer by integrating the respective peak areas and comparing them to the calibration curve. The percentage of dimer can be calculated as: (Dimer Area / (Monomer Area + Dimer Area)) * 100%.

Diagrams

Dimerization_Pathway cluster_monomer Monomer State cluster_dimer Dimer State Monomer1 This compound Dimer Dimer Product Monomer1->Dimer Monomer2 This compound Monomer2->Dimer Catalyst Heat / UV Light Oxygen (Radicals) Catalyst->Dimer Accelerates Reaction

Caption: Factors leading to the dimerization of this compound.

Prevention_Workflow cluster_storage_prep Storage Preparation cluster_storage_conditions Storage Conditions Start Receive/Synthesize This compound Check_Purity 1. Check Initial Purity (GC-MS, NMR) Start->Check_Purity Add_Inhibitor 2. Add Stabilizer (Optional) (e.g., BHT) Check_Purity->Add_Inhibitor Select_Vial 3. Use Amber Vial Add_Inhibitor->Select_Vial Inert_Atmosphere 4. Purge with Ar / N₂ Select_Vial->Inert_Atmosphere Store_Cold Store at ≤ -20°C Inert_Atmosphere->Store_Cold Store_Dark Store in Darkness Store_Cold->Store_Dark Result Maximized Stability (Minimal Dimerization) Store_Dark->Result

Caption: Recommended workflow for the proper storage of this compound.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of trans- and cis-2-Pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the known and potential biological activities of trans- and cis-2-Pentenoic acid. While direct comparative studies on these specific isomers are limited, this document synthesizes available data on the individual isomers and closely related molecules to offer insights for research and development. A significant focus is placed on the antimicrobial and biofilm-modulating properties, drawing inferences for cis-2-Pentenoic acid from its well-studied structural analog, cis-2-decenoic acid.

Data Presentation: A Comparative Overview

The following table summarizes the known and hypothesized biological activities of trans- and cis-2-Pentenoic acid. It is important to note that much of the data for the cis isomer is extrapolated from research on longer-chain cis-2-alkenoic acids.

Biological Activitytrans-2-Pentenoic Acidcis-2-Pentenoic Acid (Hypothesized/Inferred)Supporting Evidence for Isomeric Differences
Antimicrobial Activity Limited data available; some studies suggest potential anti-inflammatory properties.Likely possesses direct antimicrobial and antifungal activity.Studies on other short-chain unsaturated fatty acids show that the cis configuration is often associated with greater antimicrobial potency.
Biofilm Modulation No significant biofilm dispersal activity reported.Expected to induce biofilm dispersal and inhibit biofilm formation.The cis configuration of the double bond at the C-2 position is critical for the biofilm dispersal activity of 2-alkenoic acids, as demonstrated with cis-2-decenoic acid[1][2].
Mechanism of Action Potential inhibition of prostaglandin (B15479496) synthesis.May act as a bacterial signaling molecule, interfering with quorum sensing pathways.cis-2-alkenoic acids are known to function as diffusible signal factors in bacteria, a role not attributed to their trans counterparts[3][4].
Synergistic Activity with Antibiotics No data available.Likely enhances the efficacy of conventional antibiotics against biofilm-resident and persister cells.cis-2-decenoic acid has been shown to potentiate the activity of various antibiotics against a range of pathogens.

Experimental Protocols

To facilitate further research and a direct comparison of the two isomers, detailed methodologies for key experiments are provided below.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, can be determined using the broth microdilution method.

Materials:

  • 96-well sterile microtiter plates

  • Bacterial and/or fungal cultures of interest

  • Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • trans- and cis-2-Pentenoic acid stock solutions (dissolved in a suitable solvent like DMSO or ethanol)

  • Phosphate-buffered saline (PBS)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Grow microbial cultures overnight in the appropriate broth. Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Serial Dilutions: Prepare two-fold serial dilutions of the trans- and cis-2-Pentenoic acid stock solutions in the growth medium directly in the 96-well plates. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL and a 1:2 dilution of the test compounds.

  • Controls: Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Reading Results: The MIC is determined as the lowest concentration of the compound where no visible growth is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a microplate reader[5][6].

Biofilm Inhibition and Dispersal Assay (Crystal Violet Method)

This assay quantifies the ability of the compounds to inhibit biofilm formation or disperse pre-formed biofilms.

Materials:

  • 96-well flat-bottom sterile microtiter plates

  • Bacterial culture of interest

  • Appropriate growth medium

  • trans- and cis-2-Pentenoic acid stock solutions

  • PBS

  • 0.1% Crystal Violet solution

  • 30% Acetic acid solution

  • Microplate reader

Procedure for Biofilm Inhibition:

  • Inoculation and Treatment: Add 100 µL of standardized bacterial inoculum and 100 µL of the desired concentration of the test compounds to the wells of the microtiter plate.

  • Incubation: Incubate the plate under static conditions for 24-48 hours at the optimal growth temperature to allow for biofilm formation.

  • Washing: Gently aspirate the medium and wash the wells twice with PBS to remove planktonic cells.

  • Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with water.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

  • Quantification: Measure the absorbance at 590 nm using a microplate reader. A lower absorbance compared to the untreated control indicates inhibition of biofilm formation[7][8][9][10][11].

Procedure for Biofilm Dispersal:

  • Biofilm Formation: Inoculate the wells with the bacterial culture and incubate for 24-48 hours to allow for mature biofilm development.

  • Washing: Gently wash the wells with PBS to remove planktonic cells.

  • Treatment: Add fresh medium containing various concentrations of the test compounds to the wells.

  • Incubation: Incubate for a further 2-24 hours.

  • Quantification: Follow steps 3-7 from the biofilm inhibition protocol. A lower absorbance compared to the untreated control indicates biofilm dispersal.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate the hypothesized signaling pathway for cis-2-alkenoic acids and a general experimental workflow for their comparative analysis.

cluster_0 Bacterial Cell cluster_1 Cellular Response C2A cis-2-Alkenoic Acid Receptor Putative Receptor (e.g., Sensor Kinase) C2A->Receptor Binds Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Activates Response_Regulator Response Regulator Signal_Transduction->Response_Regulator Phosphorylates Gene_Expression Altered Gene Expression Response_Regulator->Gene_Expression Modulates Biofilm_Dispersal Biofilm Dispersal Gene_Expression->Biofilm_Dispersal Motility Increased Motility Gene_Expression->Motility Virulence Decreased Virulence Gene_Expression->Virulence

Caption: Hypothesized signaling pathway for cis-2-alkenoic acids in bacteria.

cluster_workflow Experimental Workflow start Obtain trans- and cis-2-Pentenoic Acid mic Determine Minimum Inhibitory Concentration (MIC) start->mic biofilm Assess Biofilm Inhibition and Dispersal start->biofilm synergy Evaluate Synergy with Conventional Antibiotics mic->synergy biofilm->synergy mechanism Investigate Mechanism of Action synergy->mechanism data Comparative Data Analysis mechanism->data

Caption: General experimental workflow for comparative analysis.

References

A Comparative Guide to the Quantification of trans-2-Pentenoic Acid: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of short-chain fatty acids like trans-2-Pentenoic acid is crucial for various applications, including metabolic studies, pharmaceutical quality control, and food science. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for this purpose. This guide provides a detailed comparison of an HPLC method for this compound quantification with alternative analytical techniques, supported by experimental protocols and performance data.

Performance Comparison: HPLC vs. GC-MS

The choice of analytical method depends on factors such as the sample matrix, required sensitivity, and available instrumentation. Below is a summary of typical performance characteristics for the quantification of this compound using a validated HPLC method compared to Gas Chromatography-Mass Spectrometry (GC-MS), a common alternative.

ParameterHPLC Method (Expected Performance)GC-MS Method (Typical Performance)
Linearity (r²) > 0.999> 0.99
Limit of Detection (LOD) 0.1 - 0.5 µg/mL0.001 mg/g
Limit of Quantification (LOQ) 0.5 - 2.0 µg/mL0.003 mg/g
Accuracy (Recovery %) 98 - 102%~97%
Precision (RSD%) < 2%< 5%
Derivatization Required NoYes
Analysis Time ~15 - 20 minutes~20 - 60 minutes

Note: The HPLC method performance data is based on typical values for similar organic acids, as a specific comprehensive validation report for this compound was not available in published literature.[1] GC-MS data is based on typical performance for fatty acid analysis.[2]

Experimental Workflow for HPLC Method Validation

The following diagram illustrates the key steps in the validation of an HPLC method for the quantification of this compound.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters Standard_Prep Standard Preparation HPLC_System HPLC-UV/PDA Analysis Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Linearity Linearity Data_Acquisition->Linearity Accuracy Accuracy Data_Acquisition->Accuracy Precision Precision Data_Acquisition->Precision LOD_LOQ LOD & LOQ Data_Acquisition->LOD_LOQ Specificity Specificity Data_Acquisition->Specificity

HPLC Method Validation Workflow

Detailed Experimental Protocols

Validated HPLC Method for this compound Quantification

This protocol is based on a method developed for the separation of crotonic acid and this compound and is suitable for quantification with appropriate validation.[3][4]

  • Instrumentation and Conditions:

    • HPLC System: An Agilent 1200 series HPLC system or equivalent, equipped with a Refractive Index Detector (RID) or a Photodiode Array (PDA) detector. For PDA detection, the wavelength should be set to 210 nm.[3][5]

    • Column: Agilent Hi-Plex H column (300 x 7.7 mm).

    • Mobile Phase: 5 mM sulfuric acid (H₂SO₄) solution in Milli-Q water.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 65 °C.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of Milli-Q water in a volumetric flask.

    • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with Milli-Q water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL for constructing a calibration curve.

    • Sample Preparation: Samples should be dissolved in Milli-Q water.[3] For biological samples, a protein precipitation step with ice-cold acetonitrile (B52724) followed by centrifugation is recommended. The supernatant should then be evaporated to dryness and reconstituted in the mobile phase.[6]

  • Method Validation Parameters:

    • Linearity: Assessed by injecting the working standard solutions and plotting the peak area against concentration. A linear regression should be performed, and the coefficient of determination (r²) should be > 0.99.

    • Accuracy: Determined by the recovery of spiked samples. A known amount of this compound is added to a blank matrix, and the percentage recovery is calculated.

    • Precision: Evaluated as repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a sample at a known concentration. The relative standard deviation (RSD) should be below 2%.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.[7]

Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive alternative, particularly for volatile compounds. However, it requires derivatization of carboxylic acids to increase their volatility.

  • Sample Preparation and Derivatization:

    • Extract this compound from the sample matrix using an appropriate solvent.

    • Evaporate the solvent to dryness.

    • Perform derivatization, for example, by silylation, to convert the carboxylic acid to a more volatile ester.

  • GC-MS Conditions:

    • GC Column: A non-polar capillary column such as a DB-5ms.

    • Carrier Gas: Helium.

    • Oven Temperature Program: A temperature gradient is used to separate the analytes.

    • Ionization Mode: Electron Impact (EI).

    • Detection: Mass spectrometer operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

Alternative Method 2: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry, making it ideal for complex biological matrices.

  • HPLC Conditions: A reverse-phase C18 column is typically used with a gradient elution of a mobile phase consisting of water and acetonitrile with a modifier like formic acid.[6]

  • MS/MS Conditions:

    • Ion Source: Electrospray Ionization (ESI), typically in negative ion mode for carboxylic acids.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification, which provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte. A method for a similar compound, 2-propyl-4-pentenoic acid, has been successfully developed using this technique.[8]

Conclusion

The choice between HPLC, GC-MS, and HPLC-MS/MS for the quantification of this compound depends on the specific requirements of the analysis. The described HPLC method offers a robust, reliable, and straightforward approach that avoids the need for derivatization.[6] GC-MS provides excellent sensitivity but requires an additional derivatization step.[9][10] For complex matrices and the lowest detection limits, HPLC-MS/MS is the most powerful technique. The provided protocols and performance data serve as a guide for selecting and implementing the most suitable method for your research and development needs.

References

Cross-reactivity of trans-2-Pentenoic acid with other short-chain fatty acids in assays.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the biological roles of short-chain fatty acids (SCFAs), accurate quantification is paramount. The presence of structurally similar molecules, such as the unsaturated SCFA trans-2-Pentenoic acid, can potentially lead to cross-reactivity and inaccurate measurements in various assay platforms. This guide provides a comparative analysis of common methodologies for SCFA quantification, with a focus on their ability to differentiate this compound from other key SCFAs like butyrate (B1204436), propionate (B1217596), and acetate. We present a summary of expected performance, detailed experimental protocols, and a visualization of a key signaling pathway to aid in experimental design and data interpretation.

When selecting an assay for short-chain fatty acids (SCFAs), it is crucial to consider the potential for cross-reactivity with structurally similar molecules. This compound, an unsaturated five-carbon fatty acid, shares a similar carbon backbone with the well-studied SCFA valerate (B167501) and is an isomer of pentanoate. This structural similarity raises concerns about its potential to interfere with the accurate measurement of other SCFAs, particularly in antibody-based assays. This guide explores the specificity of common analytical techniques for SCFA quantification in the context of potential interference from this compound.

Comparative Analysis of Assay Methodologies

The choice of analytical method significantly impacts the specificity and accuracy of SCFA quantification. While immunoassays offer high throughput, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy provide greater structural resolution, minimizing the risk of cross-reactivity. A qualitative comparison of these methods is presented below.

FeatureImmunoassay (e.g., ELISA)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Specificity Potential for cross-reactivity based on structural similarity. Specific data for this compound is lacking.High specificity. Can separate isomers with appropriate column and method.[1]High specificity. Differentiates molecules based on unique nuclear magnetic environments.[2]
Potential for Interference by this compound High. The antibody's binding site may recognize the carboxyl group and part of the carbon chain, potentially leading to cross-reactivity with other five-carbon SCFAs.Low to Medium. Dependent on the column's polarity and temperature gradient. Derivatization can enhance separation.[1][3][4][5]Very Low. The double bond in this compound creates a distinct chemical shift compared to saturated SCFAs.[2][6]
Sensitivity HighVery HighModerate
Throughput HighMediumMedium
Sample Preparation MinimalOften requires derivatizationMinimal to moderate
Cost Low to ModerateHighHigh

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for SCFA Analysis

GC-MS is a robust method for separating and quantifying volatile compounds like SCFAs.[3][4][5] The specificity of this technique relies on the differential partitioning of analytes between a stationary phase and a mobile gas phase, followed by mass-based detection. To enhance volatility and improve chromatographic separation, SCFAs are often derivatized prior to analysis.

Sample Preparation and Derivatization (Example Protocol):

  • Extraction: SCFAs are extracted from the biological matrix (e.g., plasma, fecal water) using a suitable organic solvent, such as diethyl ether or methyl tert-butyl ether (MTBE), after acidification of the sample with an acid like HCl.[3][4][5]

  • Derivatization: The extracted SCFAs are then derivatized. A common method is esterification, for example, using pentafluorobenzyl bromide (PFBBr) to form PFB esters. This enhances the volatility and improves detection sensitivity.

  • GC-MS Analysis:

    • Column: A capillary column with a polar stationary phase is typically used for optimal separation of fatty acid esters.

    • Injection: A small volume of the derivatized sample is injected into the heated inlet of the gas chromatograph.

    • Separation: The temperature of the GC oven is gradually increased to allow for the separation of different SCFAs based on their boiling points and interaction with the stationary phase.

    • Detection: The separated compounds are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for definitive identification and quantification. Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and specificity for target analytes.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy for SCFA Analysis

NMR spectroscopy is a powerful non-destructive technique that provides detailed structural information about molecules in a sample. It relies on the magnetic properties of atomic nuclei, and the chemical shift of a nucleus is highly sensitive to its local chemical environment.

1H NMR Spectroscopy Protocol (Example):

  • Sample Preparation: A key advantage of NMR is the minimal sample preparation required. Samples such as fecal extracts or plasma can often be analyzed directly after the addition of a deuterated solvent (e.g., D2O) containing a known concentration of an internal standard (e.g., trimethylsilyl (B98337) propionate - TSP).

  • NMR Data Acquisition:

    • The sample is placed in a high-field NMR spectrometer.

    • A one-dimensional 1H NMR spectrum is acquired. Water suppression techniques may be necessary for aqueous samples.

  • Data Analysis:

    • The resulting spectrum will show distinct peaks for different protons in the sample.

    • The chemical shifts (position of the peaks) are used to identify the SCFAs. For instance, the protons adjacent to the double bond in this compound will have a characteristic chemical shift that is absent in saturated SCFAs like butyrate.[2][6]

    • The area under each peak is directly proportional to the number of protons giving rise to that signal, allowing for quantification relative to the internal standard.

SCFA Signaling Pathway

Short-chain fatty acids are known to exert many of their biological effects through the activation of G-protein coupled receptors (GPCRs), primarily GPR41 (also known as Free Fatty Acid Receptor 3, FFAR3) and GPR43 (FFAR2).[7][8][9] Acetate, propionate, and butyrate are well-established agonists for these receptors.[9] While the interaction of this compound with these receptors has not been extensively studied, its structural similarity to other SCFAs suggests it could be a potential ligand.

SCFA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SCFA Acetate, Propionate, Butyrate GPR41 GPR41 (FFAR3) SCFA->GPR41 GPR43 GPR43 (FFAR2) SCFA->GPR43 T2PA This compound (?) T2PA->GPR41 T2PA->GPR43 Gi Gαi/o GPR41->Gi GPR43->Gi Gq Gαq/11 GPR43->Gq AC Adenylate Cyclase Gi->AC MAPK MAPK Signaling (e.g., ERK1/2) Gi->MAPK PLC Phospholipase C Gq->PLC Gq->MAPK cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Response Cellular Responses (e.g., Hormone secretion, Immune modulation) cAMP->Response Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca Ca->Response MAPK->Response

Caption: SCFA signaling through GPR41 and GPR43.

Conclusion

References

The Antimicrobial Potential of trans-2-Pentenoic Acid Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising antimicrobial resistance. Among the diverse classes of molecules being investigated, short-chain fatty acids and their derivatives have emerged as promising candidates. This guide provides a comparative overview of the efficacy of trans-2-pentenoic acid derivatives as antimicrobial agents, leveraging available experimental data on structurally similar compounds to draw insightful parallels.

While direct and extensive research on the antimicrobial properties of this compound and its derivatives is limited in publicly available literature, a robust understanding of its potential can be extrapolated from studies on its saturated analogue, valeric acid, and other short-chain fatty acids. This guide will present a detailed analysis of the antimicrobial activity of valeric acid and its glyceride derivatives as a comparative model, supplemented by broader principles of fatty acid antimicrobial action.

Comparative Efficacy: Insights from Valeric Acid

A pivotal study by Xiong et al. (2019) provides a comprehensive dataset on the in vitro antimicrobial activities of several organic acids and their derivatives, including valeric acid and its glyceride esters.[1][2][3][4] This data serves as the primary basis for our comparative analysis.

Data Presentation: Minimum Inhibitory Concentrations (MIC)

The antimicrobial efficacy of a compound is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following tables summarize the MIC values of valeric acid and its derivatives against a panel of Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentrations (mg/L) of Valeric Acid and its Derivatives against Gram-Negative Bacteria

CompoundEscherichia coli (ATCC 25922)Escherichia coli (F18)Salmonella Typhimurium (ATCC 14028)Salmonella Typhimurium (ID# 4286)Campylobacter jejuni (ATCC 33560)Campylobacter jejuni (Campy 8DLIS D12-1)
Valeric Acid28002000250025001000500
Valerate Glycerides67005000100001500037002500

Data sourced from Xiong et al. (2019).[1][2][3][4]

Table 2: Minimum Inhibitory Concentrations (mg/L) of Valeric Acid and its Derivatives against Gram-Positive Bacteria

CompoundEnterococcus faecalisClostridium perfringensStreptococcus pneumoniaeStreptococcus suis
Valeric Acid2000130010001000
Valerate Glycerides10000310024002000

Data sourced from Xiong et al. (2019).[1][2][3][4]

From this data, it is evident that valeric acid itself exhibits notable antimicrobial activity, particularly against Campylobacter jejuni and the tested Gram-positive bacteria. Interestingly, the glyceride derivatives of valeric acid generally show higher MIC values, indicating lower potency compared to the free acid form. This contrasts with some longer-chain fatty acids where esterification can increase antibacterial activity.[1]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, the following is a detailed methodology for the key experiments.

Minimum Inhibitory Concentration (MIC) Assay Protocol

The MIC values presented were determined using a broth microdilution method, a standard procedure for assessing antimicrobial susceptibility.

  • Preparation of Test Compounds: The organic acids and their derivatives were prepared in appropriate solvents and serially diluted to achieve a range of concentrations.

  • Bacterial Strain Preparation: The bacterial strains were cultured in their optimal growth media to reach a specific cell density (e.g., 10^5 CFU/mL).

  • Inoculation: A standardized volume of the bacterial suspension was added to the wells of a 96-well microtiter plate, each containing a different concentration of the test compound.

  • Incubation: The plates were incubated under conditions suitable for the growth of the specific bacterial strain (e.g., temperature, atmosphere, and duration).

  • MIC Determination: The MIC was determined as the lowest concentration of the compound at which no visible bacterial growth was observed.

MIC_Workflow cluster_assay Assay cluster_analysis Analysis A Test Compound Dilution Series C Inoculation of 96-Well Plate A->C B Bacterial Culture (Log Phase) B->C D Incubation (e.g., 37°C, 24h) C->D E Visual Inspection for Bacterial Growth D->E

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Discussion and Future Directions

The available data on valeric acid suggests that this compound, as a short-chain unsaturated fatty acid, likely possesses significant antimicrobial properties. The presence of a double bond in the trans configuration may influence its interaction with microbial cell membranes, a primary target for fatty acid antimicrobial activity.

Putative Mechanism of Action

Short-chain fatty acids are generally thought to exert their antimicrobial effects through several mechanisms:

  • Membrane Disruption: The lipophilic nature of the fatty acid allows it to intercalate into the bacterial cell membrane, disrupting its structure and function. This can lead to increased permeability, leakage of intracellular components, and ultimately, cell death.

  • Intracellular Acidification: In their undissociated form, fatty acids can diffuse across the cell membrane. Once inside the more alkaline cytoplasm, they dissociate, releasing a proton and acidifying the cell's interior. This can inhibit the function of critical enzymes and metabolic pathways.

  • Inhibition of Cellular Processes: Fatty acids have also been shown to interfere with various cellular processes, including nutrient uptake, electron transport chain function, and enzyme activity.

The following diagram illustrates the proposed general mechanism of action for short-chain fatty acids against bacteria.

Fatty_Acid_MoA cluster_membrane Bacterial Cell Membrane cluster_cell Bacterial Cytoplasm Membrane Lipid Bilayer Protonation RCOOH -> RCOO- + H+ Inhibition Inhibition of Enzymes & Metabolism Membrane->Inhibition Membrane Disruption Acidification Intracellular Acidification Protonation->Acidification Acidification->Inhibition FattyAcid_ext Undissociated Fatty Acid (RCOOH) FattyAcid_ext->Membrane Diffusion

Caption: Proposed mechanism of antimicrobial action for short-chain fatty acids.
Future Research

While the data on valeric acid provides a valuable starting point, further research is critically needed to specifically evaluate the antimicrobial efficacy of this compound and its derivatives. Key areas for future investigation include:

  • Synthesis and Screening: A systematic synthesis of various derivatives of this compound (e.g., esters, amides) and their screening against a broad panel of clinically relevant bacteria and fungi.

  • Structure-Activity Relationship (SAR) Studies: Elucidating the relationship between the chemical structure of the derivatives and their antimicrobial potency.

  • Mechanism of Action Studies: Investigating the precise molecular mechanisms by which these compounds exert their antimicrobial effects.

  • Toxicity and Safety Profiling: Assessing the cytotoxicity of promising derivatives against mammalian cell lines to determine their therapeutic potential.

References

A Comparative Analysis of Trans-2-Pentenoic Acid and its Saturated Analog, Pentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and physicochemical comparison of trans-2-pentenoic acid and its saturated counterpart, pentanoic acid. The presence of a carbon-carbon double bond in the α,β-position to the carboxyl group in this compound introduces significant differences in its electronic structure, geometry, and chemical properties compared to the fully saturated pentanoic acid. Understanding these differences is crucial for applications in organic synthesis, drug design, and material science.

Core Structural and Physicochemical Properties

The introduction of a double bond in this compound leads to a more rigid and planar structure around the carboxylic acid functional group. This rigidity, along with the electron-withdrawing nature of the conjugated system, influences its acidity, polarity, and intermolecular interactions, resulting in distinct physical and chemical behaviors.

PropertyThis compoundPentanoic Acid
Molecular Formula C₅H₈O₂C₅H₁₀O₂
Molecular Weight 100.12 g/mol 102.13 g/mol
Melting Point 9-11 °C-34.5 °C
Boiling Point 198-200 °C186-187 °C
Density ~0.99 g/mL~0.94 g/mL
Water Solubility 62.9 g/L at 20 °C24 g/L at 25 °C
pKa ~4.70~4.84

Structural Comparison and Rationale for Property Differences

The structural divergence between the two molecules is the primary determinant of their differing properties.

G Structural Comparison cluster_0 This compound cluster_1 Pentanoic Acid a CH₃-CH₂- b CH= a->b c CH- b->c d C c->d e O d->e f O-H d->f label_unsat α,β-Unsaturation (Conjugated System) g CH₃-CH₂-CH₂-CH₂- h C g->h i O h->i j O-H h->j label_sat Saturated Alkyl Chain

Figure 1. A visual representation of the structural differences.

Acidity (pKa): The lower pKa of this compound indicates it is a slightly stronger acid than pentanoic acid. The α,β-unsaturation allows for delocalization of the negative charge in the carboxylate anion through resonance, thereby stabilizing the conjugate base and favoring dissociation.[1]

Boiling and Melting Points: this compound has a significantly higher melting point and a slightly higher boiling point. The planar and more rigid structure of the unsaturated acid allows for more efficient crystal packing, leading to stronger intermolecular forces in the solid state.[2] Carboxylic acids in general have high boiling points due to the formation of hydrogen-bonded dimers.[1]

Solubility: The greater water solubility of this compound can be attributed to the increased polarity of the molecule arising from the conjugated system, which can lead to stronger dipole-dipole interactions with water molecules.

Spectroscopic Analysis: A Comparative Overview

Infrared (IR) Spectroscopy:

Both acids exhibit a very broad O-H stretching band from approximately 2500-3300 cm⁻¹ and a strong C=O stretching band. However, the C=O stretch in this compound is typically observed at a lower wavenumber (around 1690-1710 cm⁻¹) compared to pentanoic acid (around 1710-1720 cm⁻¹). This shift is due to the conjugation of the carbonyl group with the C=C double bond, which lowers the C=O bond order. Additionally, this compound will show a characteristic C=C stretching absorption around 1640-1650 cm⁻¹.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The most notable difference is the presence of signals in the olefinic region (δ 5.5-7.5 ppm) for this compound, corresponding to the vinyl protons. The proton α to the carbonyl group in pentanoic acid appears around δ 2.2-2.4 ppm, whereas in the unsaturated acid, the α-proton is shifted downfield due to the deshielding effect of the double bond.

  • ¹³C NMR: The carbonyl carbon of this compound is typically shielded (appears at a lower δ value) compared to that of pentanoic acid due to conjugation. The presence of two sp² hybridized carbons of the double bond will also be evident in the spectrum of the unsaturated acid, typically in the δ 120-140 ppm region.[5]

Experimental Protocols

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the carboxylic acid with a standardized strong base and monitoring the pH change.

Workflow:

G pKa Determination Workflow prep Prepare standardized NaOH solution (e.g., 0.1 M) titrate Titrate with NaOH solution, recording pH after each addition prep->titrate sample Accurately weigh ~0.1-0.2 g of carboxylic acid dissolve Dissolve acid in ~50 mL deionized water sample->dissolve dissolve->titrate plot Plot pH vs. volume of NaOH added titrate->plot half_eq Determine the volume at the half-equivalence point plot->half_eq pka pKa = pH at the half-equivalence point half_eq->pka

Figure 2. Workflow for pKa determination via potentiometric titration.

Detailed Methodology:

  • Preparation: A standardized solution of approximately 0.1 M sodium hydroxide (B78521) (NaOH) is prepared and its concentration is accurately determined.

  • Sample Preparation: An accurately weighed sample of the carboxylic acid (e.g., 0.1-0.2 g) is dissolved in a known volume of deionized water (e.g., 50 mL).

  • Titration: The acid solution is titrated with the standardized NaOH solution. The pH of the solution is measured using a calibrated pH meter after the addition of small, incremental volumes of the base.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The equivalence point is determined from the steepest part of the curve. The volume of NaOH at the half-equivalence point is then found, and the pH at this point is equal to the pKa of the acid.[6]

Determination of Aqueous Solubility by the Shake-Flask Method

This is a standard method for determining the solubility of a substance in a particular solvent.

Workflow:

G Solubility Determination Workflow excess Add excess amount of carboxylic acid to a known volume of water equilibrate Seal and agitate the mixture at a constant temperature until equilibrium is reached excess->equilibrate separate Separate the excess solid from the saturated solution (e.g., by filtration or centrifugation) equilibrate->separate analyze Determine the concentration of the acid in the clear supernatant (e.g., by titration or spectroscopy) separate->analyze solubility Calculate solubility in g/L analyze->solubility

Figure 3. Workflow for solubility determination using the shake-flask method.

Detailed Methodology:

  • Sample Preparation: An excess amount of the carboxylic acid is added to a vial containing a known volume of deionized water.

  • Equilibration: The vial is sealed and agitated (e.g., using a shaker) in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand to let the excess solid settle. A sample of the supernatant (the saturated solution) is carefully removed, ensuring no solid particles are transferred. This is often achieved by filtration through a syringe filter.

  • Concentration Determination: The concentration of the carboxylic acid in the saturated solution is determined using a suitable analytical technique, such as titration with a standardized base or a spectroscopic method with a pre-established calibration curve.

  • Calculation: The solubility is then calculated and expressed in grams per liter (g/L) or other appropriate units.[7][8]

References

A Comparative Guide to Method Validation for trans-2-Pentenoic Acid Detection in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of trans-2-pentenoic acid in environmental samples. The selection of an appropriate analytical method is critical for accurate environmental monitoring and toxicological studies. This document outlines and compares the performance of common chromatographic techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD).

The information presented is synthesized from various studies on short-chain fatty acids (SCFAs) and other organic acids, providing a robust framework for method selection and validation for this compound.

Comparative Performance of Analytical Methods

The following table summarizes the typical performance characteristics of GC-MS, LC-MS/MS, and HPLC-DAD for the analysis of short-chain fatty acids in environmental matrices. It is important to note that these values are representative and may vary depending on the specific instrumentation, sample matrix, and method optimization.

ParameterGC-MSLC-MS/MSHPLC-DAD
Limit of Detection (LOD) 0.1 - 10 µg/L (Water)0.01 - 1 µg/L (Water)0.1 - 1 mg/L (Water)
Limit of Quantification (LOQ) 0.5 - 30 µg/L (Water)0.05 - 5 µg/L (Water)0.4 - 3 mg/L (Water)[1][2]
Accuracy (% Recovery) 85 - 115%90 - 110%76 - 96%[1][2]
Precision (% RSD) < 15%< 10%< 10%
Selectivity High (with derivatization)Very HighModerate
Throughput ModerateHighHigh
Derivatization Often Required[3][4]Optional, but can improve sensitivity[5]Not typically required[6]
Matrix Effects ModerateCan be significant, requires matrix-matched standards or isotopic labelingLow to Moderate

Experimental Workflows & Signaling Pathways

To visualize the logical flow of method validation and a typical analytical procedure, the following diagrams are provided.

Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis A Define Analytical Requirements (Analyte, Matrix, Sensitivity) B Select Analytical Technique (GC-MS, LC-MS, HPLC) A->B C Optimize Method Parameters (e.g., Column, Mobile Phase, Temperature) B->C D Specificity / Selectivity C->D E Linearity & Range D->E F Accuracy & Precision E->F G LOD & LOQ F->G H Robustness G->H I System Suitability H->I J Sample Analysis I->J K Quality Control J->K

Caption: General workflow for analytical method validation.

Experimental_Workflow cluster_0 Sample Collection & Preparation cluster_1 Instrumental Analysis cluster_2 Data Analysis A Collect Environmental Sample (Water, Soil) B Preserve Sample (e.g., Acidification, Refrigeration) A->B C Extraction (LLE or SPE) B->C D Derivatization (if required for GC-MS) C->D E Inject Sample into Chromatography System D->E F Separation of Analytes E->F G Detection (MS or DAD) F->G H Peak Integration & Identification G->H I Quantification using Calibration Curve H->I J Reporting of Results I->J

Caption: Typical experimental workflow for analysis.

Detailed Experimental Protocols

Below are representative protocols for the analysis of short-chain fatty acids in environmental samples using GC-MS, LC-MS/MS, and HPLC-DAD. These should be adapted and validated for the specific analysis of this compound.

GC-MS Method for Water Samples (with Derivatization)

This method is suitable for the sensitive detection of volatile and semi-volatile organic acids. Derivatization is often necessary to improve chromatographic performance and reduce peak tailing[4][7].

a. Sample Preparation (Liquid-Liquid Extraction & Derivatization)

  • Acidification: To a 100 mL water sample, add concentrated sulfuric acid to adjust the pH to < 2. This ensures that the carboxylic acids are in their protonated form.

  • Extraction: Transfer the acidified sample to a separatory funnel. Add 20 mL of a suitable organic solvent (e.g., diethyl ether or methyl tert-butyl ether). Shake vigorously for 2 minutes, allowing the layers to separate. Repeat the extraction twice more with fresh solvent.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.

  • Derivatization: Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Heat the mixture at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) esters of the acids[4].

b. GC-MS Instrumental Parameters

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar polar capillary column.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes and full scan for qualitative analysis.

LC-MS/MS Method for Soil Samples

LC-MS/MS offers high selectivity and sensitivity, often without the need for derivatization, making it a powerful tool for complex matrices like soil[5][8].

a. Sample Preparation (Solid-Phase Extraction)

  • Extraction: To 10 g of soil, add 20 mL of an extraction solvent (e.g., acetonitrile/water 80:20 v/v with 0.1% formic acid). Sonicate for 15 minutes and then centrifuge at 4000 rpm for 10 minutes.

  • Solid-Phase Extraction (SPE): Condition a weak anion exchange (WAX) SPE cartridge with methanol (B129727) followed by water. Load the supernatant from the previous step onto the cartridge.

  • Washing: Wash the cartridge with water and then methanol to remove interferences.

  • Elution: Elute the organic acids with a solution of 5% ammonia (B1221849) in methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase.

b. LC-MS/MS Instrumental Parameters

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

  • Column: Gemini C18 (50 mm x 2.0 mm, 3 µm) or equivalent reversed-phase column[9].

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 10% B, hold for 0.3 min, increase to 20% B over 2.2 min, then to 90% B over 1 min, hold for 1 min, and return to initial conditions[9].

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Ion Source Parameters: Optimized for the specific instrument and analyte.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) using at least two transitions per analyte for confirmation.

HPLC-DAD Method for Water Samples

HPLC with Diode-Array Detection is a robust and cost-effective method, suitable for screening and quantification at higher concentrations[1][2][6].

a. Sample Preparation

  • Filtration: Filter the water sample through a 0.45 µm syringe filter to remove particulate matter.

  • Acidification: If necessary, acidify the sample with a small amount of phosphoric or sulfuric acid to a pH of around 2.5 to ensure the acids are in their non-ionized form, which enhances retention on a reversed-phase column.

b. HPLC-DAD Instrumental Parameters

  • High-Performance Liquid Chromatograph: Agilent 1260 Infinity II or equivalent.

  • Column: Luna Omega C18 (e.g., 150 mm x 4.6 mm, 5 µm) or a dedicated organic acid column[1][2].

  • Mobile Phase: Isocratic elution with a solution of 20 mM potassium dihydrogen phosphate (B84403) adjusted to pH 2.5 with phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 20 µL.

  • Detector: Diode-Array Detector (DAD).

  • Detection Wavelength: 210 nm, as carboxylic acids have a UV absorbance maximum around this wavelength[1][2].

Conclusion

The choice of analytical method for the determination of this compound in environmental samples depends on the specific requirements of the study.

  • GC-MS is a highly sensitive and selective technique, particularly for volatile compounds, but often requires a derivatization step which can add complexity to the sample preparation.

  • LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices without the need for derivatization.

  • HPLC-DAD is a cost-effective and robust method suitable for routine monitoring where lower sensitivity is acceptable.

It is imperative that any chosen method is fully validated for the specific matrix and analyte of interest to ensure the generation of reliable and defensible data. Validation should follow established guidelines and assess parameters such as specificity, linearity, accuracy, precision, limit of detection, and limit of quantification.

References

In-Vitro Comparison of the Anti-inflammatory Properties of Various Pentenoic Acid Isomers: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

The current body of research offers insights into the anti-inflammatory potential of some fatty acids, but specific data for pentenoic acid isomers is scarce. One study identified a derivative, 4-oxo-2-pentenoic acid, as having anti-inflammatory potential, demonstrating its ability to inhibit NF-κB and reduce cytokine production in THP-1 cells[1]. However, this compound is a derivative and not a direct isomer of pentenoic acid, limiting direct comparisons.

For researchers and drug development professionals interested in exploring the anti-inflammatory potential of pentenoic acid isomers, a structured in-vitro investigation would be necessary. The following sections outline the standard experimental protocols and data presentation formats that could be employed in such a study.

Proposed Experimental Protocols for Comparative Analysis

To objectively compare the anti-inflammatory properties of pentenoic acid isomers, a series of well-defined in-vitro assays should be conducted. The following protocols are standard in the field for evaluating the anti-inflammatory effects of fatty acids.

Cell Culture and Induction of Inflammation
  • Cell Line: Human monocytic cell lines, such as THP-1, differentiated into macrophages, or murine macrophage cell lines like RAW 264.7 are commonly used models for in-vitro inflammation studies.

  • Inflammatory Stimulus: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response in macrophages and is a standard reagent for these assays.

Assessment of Pro-inflammatory Mediators

A key aspect of evaluating anti-inflammatory activity is to measure the reduction in pro-inflammatory molecules upon treatment with the test compounds.

  • Nitric Oxide (NO) Production:

    • Methodology: The Griess test is a colorimetric assay used to quantify nitrite (B80452), a stable and quantifiable breakdown product of NO. Macrophages are pre-treated with various concentrations of the pentenoic acid isomers for a specified time (e.g., 1 hour) before stimulation with LPS. After a 24-hour incubation, the cell culture supernatant is collected, and the Griess reagent is added to measure nitrite concentration. A decrease in nitrite levels in treated cells compared to LPS-stimulated control cells indicates an inhibitory effect on NO production.

  • Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β):

    • Methodology: Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for quantifying the secretion of specific cytokines. Supernatants from cell cultures treated with pentenoic acid isomers and stimulated with LPS are collected. Commercially available ELISA kits for TNF-α, IL-6, and IL-1β are then used to measure the concentration of these cytokines. A reduction in cytokine levels indicates anti-inflammatory activity.

Analysis of Key Inflammatory Enzymes

The expression and activity of enzymes that play a crucial role in the inflammatory cascade are important targets for anti-inflammatory agents.

  • Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS) Expression:

    • Methodology: Western blotting is used to determine the protein expression levels of COX-2 and iNOS. Macrophages are treated with the pentenoic acid isomers and LPS. After the incubation period, cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against COX-2 and iNOS. A decrease in the band intensity for these proteins in treated cells would suggest an inhibition of their expression.

Data Presentation for Comparative Analysis

To facilitate a clear and objective comparison of the anti-inflammatory properties of the different pentenoic acid isomers, all quantitative data should be summarized in structured tables.

Table 1: Effect of Pentenoic Acid Isomers on Nitric Oxide Production in LPS-Stimulated Macrophages

CompoundConcentration (µM)NO Production (% of LPS Control)IC₅₀ (µM)
trans-2-Pentenoic Acid
cis-2-Pentenoic Acid
3-Pentenoic Acid
4-Pentenoic Acid
Positive Control (e.g., Dexamethasone)

Table 2: Effect of Pentenoic Acid Isomers on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages

CompoundConcentration (µM)TNF-α (% of LPS Control)IL-6 (% of LPS Control)IL-1β (% of LPS Control)
This compound
cis-2-Pentenoic Acid
3-Pentenoic Acid
4-Pentenoic Acid
Positive Control (e.g., Dexamethasone)

Table 3: Effect of Pentenoic Acid Isomers on COX-2 and iNOS Protein Expression in LPS-Stimulated Macrophages

CompoundConcentration (µM)COX-2 Expression (% of LPS Control)iNOS Expression (% of LPS Control)
This compound
cis-2-Pentenoic Acid
3-Pentenoic Acid
4-Pentenoic Acid
Positive Control (e.g., Dexamethasone)

Visualization of Experimental Workflow and Signaling Pathways

To visually represent the experimental design and the potential mechanisms of action, diagrams can be generated using the DOT language.

Experimental_Workflow cluster_preparation Cell Preparation cluster_treatment Treatment Groups cluster_assays In-Vitro Assays Macrophages Macrophage Cell Line (e.g., RAW 264.7) Control Control Macrophages->Control Seeding & Treatment LPS LPS Stimulation Macrophages->LPS Seeding & Treatment Isomers Pentenoic Acid Isomers + LPS Macrophages->Isomers Seeding & Treatment Positive_Control Positive Control + LPS Macrophages->Positive_Control Seeding & Treatment Griess Griess Assay (NO Production) Control->Griess Analysis ELISA ELISA (Cytokines) Control->ELISA Analysis WesternBlot Western Blot (COX-2, iNOS) Control->WesternBlot Analysis LPS->Griess Analysis LPS->ELISA Analysis LPS->WesternBlot Analysis Isomers->Griess Analysis Isomers->ELISA Analysis Isomers->WesternBlot Analysis Positive_Control->Griess Analysis Positive_Control->ELISA Analysis Positive_Control->WesternBlot Analysis NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Potential Inhibition by Pentenoic Acid Isomers cluster_transcription Gene Transcription LPS LPS IKK IKK Complex LPS->IKK Activates NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_IkB->Pro_inflammatory_Genes NF-κB translocates to nucleus Pentenoic Acid Isomers Pentenoic Acid Isomers Pentenoic Acid Isomers->IKK Inhibits? Pentenoic Acid Isomers->NFkB_IkB Prevents IκB degradation?

References

Safety Operating Guide

Proper Disposal of trans-2-Pentenoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides comprehensive guidance on the proper disposal procedures for trans-2-Pentenoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on information from safety data sheets and general chemical waste management protocols.

Immediate Safety and Hazard Information

This compound is a corrosive liquid that can cause severe skin burns and eye damage and is harmful if swallowed[1][2][3]. It is imperative to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.

Key Hazards:

  • Corrosive: Causes severe skin burns and eye damage[1][3][4].

  • Acute Oral Toxicity: Harmful if swallowed[1][2].

  • Incompatibilities: Reacts with strong oxidizing agents, strong acids, and strong bases[5].

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles and a face shield[1][5].

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., natural rubber)[1].

  • Body Protection: Wear a lab coat, apron, or other protective clothing to prevent skin contact[1][5].

Chemical and Physical Properties

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C5H8O2[1]
Molecular Weight 100.12 g/mol [6]
Appearance Colorless to faint yellow liquid[6]
Boiling Point 106 °C / 222.8 °F @ 20 mmHg[1]
Melting Point 9 °C / 48.2 °F[1]
Flash Point 102 °C / 215.6 °F[1]
Density 0.990 g/cm³ (Lit.)[6]
Purity ≥ 95% (GC)[6]

Step-by-Step Disposal Procedure

The primary and mandated method for the disposal of this compound is through an approved hazardous waste disposal facility[1][3][4][5]. Do not dispose of this compound down the drain. While some guidelines permit drain disposal of short-chain carboxylic acids after neutralization, the corrosive nature of this specific compound necessitates professional handling[7][8].

Experimental Protocol: Waste Collection and Storage

  • Labeling: Obtain a designated hazardous waste container from your institution's Environmental Health and Safety (EHS) department. Ensure the container is clearly labeled "Hazardous Waste" and includes the full chemical name ("this compound"), concentration, and accumulation start date.

  • Segregation: Store the waste container in a designated, well-ventilated satellite accumulation area. This area should be away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[5].

  • Containment: Place the waste container in secondary containment to prevent spills from spreading.

  • Transferring Waste: When adding this compound waste to the container, do so inside a chemical fume hood. Wear all required PPE.

  • Container Closure: Keep the waste container securely closed at all times, except when adding waste[8].

  • Disposal Request: Once the container is full or the accumulation time limit set by your institution is reached, submit a hazardous waste pickup request to your EHS department.

Emergency Procedure: Spill Cleanup

In the event of a spill, follow these steps:

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, contain the liquid with an inert absorbent material such as sand, silica (B1680970) gel, or a universal binder[5]. Do not use combustible materials like sawdust on hot surfaces.

  • Collection: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_disposal Disposal Path start Start: Have trans-2-Pentenoic Acid Waste ppe Wear Appropriate PPE: - Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat start->ppe Always container Use a Labeled Hazardous Waste Container ppe->container segregate Store in a Segregated Area Away from Incompatibles container->segregate containment Place in Secondary Containment segregate->containment spill Spill? containment->spill cleanup Follow Spill Cleanup Protocol: - Absorb with Inert Material - Collect in Waste Container spill->cleanup Yes no_drain Do NOT Dispose Down Drain spill->no_drain No (Routine Disposal) ehs_pickup Request Pickup from Environmental Health & Safety cleanup->ehs_pickup no_drain->ehs_pickup end End: Proper Disposal Complete ehs_pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling trans-2-Pentenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal protocols for handling trans-2-Pentenoic acid in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Chemical Identifier:

  • Name: this compound

  • Synonyms: (E)-Pent-2-enoic acid, (E)-Pent-2-en-1-oic acid[1]

  • CAS Number: 13991-37-2[1][2][3]

Emergency Overview: this compound is a corrosive liquid that can cause severe skin burns and eye damage.[1][4][5] It is also harmful if swallowed.[1][5][6] Appropriate personal protective equipment and handling procedures are mandatory to prevent exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against the hazards associated with this compound. The following equipment is required for handling this chemical.[4][5]

Body PartRequired PPESpecifications and Rationale
Eyes & Face Chemical Safety Goggles & Face ShieldGoggles must create a complete seal around the eyes to protect from splashes and vapors. A face shield must be worn with goggles for full facial protection, as the substance can cause severe eye damage.[4][7]
Hands Acid-Resistant GlovesNitrile or butyl rubber gloves are recommended for their resistance to organic acids.[8] Always inspect gloves for tears or holes before use.
Body Acid-Resistant Lab Coat or ApronA lab coat made of a material resistant to chemicals is necessary to protect against skin contact.[5][9]
Respiratory Fume Hood or RespiratorAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[7][9] If a fume hood is not available, a NIOSH/MSHA approved respirator with an appropriate cartridge for organic vapors should be used.[9]
Feet Closed-Toed ShoesProtective, closed-toed footwear is required to protect against spills.[8]

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedural steps is crucial for the safe handling of this compound.

  • Preparation:

    • Ensure an eyewash station and safety shower are readily accessible and have been recently tested.[8][9]

    • Confirm that all personnel involved are trained on the specific hazards and handling procedures for this chemical.[1]

    • Work in a well-ventilated area, preferably within a certified chemical fume hood.[7][9]

  • Donning PPE:

    • Put on all required PPE as specified in the table above before entering the designated handling area.

  • Dispensing:

    • When transferring this compound, do so slowly and carefully to avoid splashing.[9]

    • Use appropriate and clean laboratory equipment, such as pipettes or graduated cylinders.

    • Keep containers of the chemical tightly closed when not in use.[7][9]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling, even if no direct contact occurred.[4][9]

    • Decontaminate all work surfaces and equipment after use.

    • Remove and properly store or dispose of PPE. Contaminated clothing should be removed immediately and washed before reuse.[1][4]

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Dispose of unused this compound and any materials contaminated with it (e.g., gloves, absorbent pads, pipette tips) in a designated, properly labeled, and sealed hazardous waste container.[1][3][4][9] The container should be resistant to corrosion.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (Corrosive, Harmful).

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9]

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1][3][4][9] All disposal activities must comply with local, state, and federal regulations.[9]

Quantitative Data Summary

PropertyValue
Molecular Formula C5 H8 O2[1][2]
CAS Number 13991-37-2[1][2][3]
Boiling Point 106 °C @ 20 mmHg[1]
Flash Point 102 °C / 215.6 °F[1]
Melting Point 9 °C / 48.2 °F[1]

Safety and Handling Workflow

prep 1. Preparation - Access to safety shower/eyewash - Fume hood operational - Review SDS ppe 2. Don PPE - Goggles & Face Shield - Acid-resistant gloves - Lab coat prep->ppe Proceed if prepared handling 3. Chemical Handling - Dispense in fume hood - Avoid splashes - Keep container closed ppe->handling Proceed with caution post_handling 4. Post-Handling - Decontaminate surfaces - Wash hands thoroughly handling->post_handling If no incident spill Spill or Exposure Event handling->spill If incident occurs disposal 5. Waste Disposal - Segregate hazardous waste - Label container correctly - Store in designated area post_handling->disposal After completion first_aid First Aid - Skin: Rinse with water for 15 min - Eyes: Rinse with water for 15 min - Inhalation: Move to fresh air - Ingestion: Do NOT induce vomiting - Seek immediate medical attention spill->first_aid Immediate action first_aid->disposal After stabilization & cleanup

Caption: Workflow for safe handling and emergency response for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.